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  • Product: 2,4,6-Trimethoxy-benzamidine
  • CAS: 160150-35-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4,6-Trimethoxybenzamidine: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2,4,6-trimethoxybenzamidine, a promising, yet under-documented, chemical entity. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4,6-trimethoxybenzamidine, a promising, yet under-documented, chemical entity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will delve into its chemical properties, a plausible and detailed synthetic route, and explore its potential applications in medicinal chemistry, all while maintaining rigorous scientific integrity.

Introduction: The Amidine Functional Group in Medicinal Chemistry

The amidine moiety is a critical pharmacophore in numerous biologically active compounds. Its basic nature allows it to exist in a protonated, cationic form at physiological pH, enabling strong ionic interactions with biological targets such as enzymes and receptors. Substituted benzamidines, in particular, have garnered significant attention for their therapeutic potential, exhibiting activities as serine protease inhibitors, and demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The strategic placement of electron-donating methoxy groups on the benzene ring, as seen in 2,4,6-trimethoxybenzamidine, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.

Physicochemical Properties of 2,4,6-Trimethoxybenzamidine

While comprehensive experimental data for 2,4,6-trimethoxybenzamidine is not extensively reported in publicly available literature, we can infer its key physicochemical properties based on its structure and data from closely related analogs.

PropertyPredicted Value/InformationSource
CAS Number 160150-35-6[5]
Molecular Formula C₁₀H₁₄N₂O₃Derived from structure
Molecular Weight 210.23 g/mol Derived from structure
Appearance Expected to be a crystalline solidAnalogy to related compounds
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous acid.General knowledge of amidine salts
pKa The amidinium group is expected to have a pKa in the range of 10-12, making it a strong base.General knowledge of amidines

Synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride: A Plausible Pinner Reaction Approach

The most established and logical synthetic route to 2,4,6-trimethoxybenzamidine is via the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[3] This multi-step synthesis begins with the commercially available precursor, 2,4,6-trimethoxybenzonitrile.

Synthesis of the Precursor: 2,4,6-Trimethoxybenzonitrile

2,4,6-Trimethoxybenzonitrile (CAS 2571-54-2) is a known compound and can be prepared from 1,3,5-trimethoxybenzene. While several methods exist, a common approach involves formylation followed by conversion of the resulting aldehyde to a nitrile.

  • Molecular Formula: C₁₀H₁₁NO₃

  • Molecular Weight: 193.20 g/mol

  • Appearance: Solid

  • Storage: Room temperature[6]

Step-by-Step Pinner Reaction Protocol

This protocol is based on well-established procedures for the Pinner reaction.[3]

Step 1: Formation of the Imidate Salt (Pinner Salt)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 2,4,6-trimethoxybenzonitrile (1 equivalent) and anhydrous ethanol (or methanol, approximately 5-10 volumes).

  • Acidification: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is then bubbled through the solution until saturation. The flask should be periodically vented.

  • Reaction: The flask is sealed and stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the ethyl (or methyl) 2,4,6-trimethoxybenzimidate hydrochloride salt.

  • Isolation of Imidate Salt: The precipitated Pinner salt is collected by filtration under an inert atmosphere (to prevent hydrolysis), washed with cold, anhydrous diethyl ether, and dried in vacuo.

Step 2: Ammonolysis to Form the Amidine Hydrochloride

  • Reaction Setup: The dried imidate salt is suspended in a fresh portion of anhydrous ethanol in a clean, dry flask.

  • Ammonia Addition: The suspension is cooled to 0°C, and anhydrous ammonia gas is bubbled through the mixture until saturation. Alternatively, a solution of ammonia in ethanol can be used.

  • Reaction: The flask is sealed and stirred at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of 2,4,6-Trimethoxybenzamidine Hydrochloride: The solvent is removed under reduced pressure. The resulting solid residue is triturated with diethyl ether to remove any non-polar impurities and then recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2,4,6-trimethoxybenzamidine hydrochloride.

Pinner_Reaction_for_2_4_6_Trimethoxybenzamidine cluster_step1 Step 1: Imidate Salt Formation cluster_step2 Step 2: Ammonolysis 2,4,6-Trimethoxybenzonitrile 2,4,6-Trimethoxybenzonitrile Pinner_Salt Ethyl 2,4,6-trimethoxybenzimidate Hydrochloride (Pinner Salt) 2,4,6-Trimethoxybenzonitrile->Pinner_Salt HCl, EtOH, 0°C to RT HCl_Ethanol Anhydrous HCl (gas) Anhydrous Ethanol Amidine_HCl 2,4,6-Trimethoxybenzamidine Hydrochloride Pinner_Salt->Amidine_HCl NH3, EtOH, RT Ammonia Anhydrous Ammonia (gas or in Ethanol)

Caption: Pinner reaction workflow for the synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride.

Predicted Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in DMSO-d₆)
  • Aromatic Protons: A singlet around δ 6.2-6.4 ppm, corresponding to the two equivalent protons on the aromatic ring.

  • Methoxy Protons: Two singlets are expected. One at approximately δ 3.8-3.9 ppm for the two equivalent methoxy groups at positions 2 and 6, and another singlet at a slightly different chemical shift for the methoxy group at position 4.

  • Amidine Protons (NH₂): Broad signals in the region of δ 8.5-9.5 ppm, which are exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
  • Aromatic Carbons: Signals for the methoxy-substituted carbons (C2, C4, C6) are expected in the range of δ 155-165 ppm. The unsubstituted aromatic carbons (C3, C5) would appear further upfield, around δ 90-100 ppm. The carbon attached to the amidine group (C1) would likely be in the region of δ 110-120 ppm.

  • Amidine Carbon (C=N): A characteristic peak is expected around δ 165-170 ppm.

  • Methoxy Carbons: Signals for the methoxy carbons would appear in the δ 55-60 ppm range.

Predicted Infrared (IR) Spectrum
  • N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amidine N-H bonds.

  • C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond of the amidine group.

  • C-O Stretching: Strong absorptions in the region of 1000-1300 cm⁻¹ due to the C-O stretching of the methoxy groups.

  • Aromatic C-H and C=C Stretching: Typical aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): For the free base, a molecular ion peak would be expected at m/z 210.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of ammonia (NH₃), methoxy groups (CH₃O), and cleavage of the amidine group.

Potential Applications in Drug Development

The structural features of 2,4,6-trimethoxybenzamidine suggest several promising avenues for investigation in medicinal chemistry.

Serine Protease Inhibition

Benzamidine derivatives are well-known inhibitors of serine proteases, a class of enzymes involved in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[7] The basic amidine group can mimic the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes. The trimethoxy substitution pattern could enhance binding affinity and selectivity for specific serine proteases.

Anticancer and Antimicrobial Activities

Numerous studies have reported the anticancer and antimicrobial activities of substituted benzamides and related compounds.[2][4] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for pathogen or cancer cell survival. The electron-rich nature of the 2,4,6-trimethoxyphenyl ring could lead to novel interactions with biological targets.

Potential_Applications 2,4,6-Trimethoxybenzamidine 2,4,6-Trimethoxybenzamidine Serine_Protease_Inhibition Serine Protease Inhibition 2,4,6-Trimethoxybenzamidine->Serine_Protease_Inhibition Anticancer_Activity Anticancer Activity 2,4,6-Trimethoxybenzamidine->Anticancer_Activity Antimicrobial_Activity Antimicrobial Activity 2,4,6-Trimethoxybenzamidine->Antimicrobial_Activity

Caption: Potential therapeutic applications of 2,4,6-Trimethoxybenzamidine.

Conclusion and Future Directions

2,4,6-Trimethoxybenzamidine is a molecule with significant, yet largely unexplored, potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and plausible synthetic route, and a rationale for its potential applications in drug discovery. The next critical step for the scientific community is the synthesis and thorough experimental characterization of this compound. Subsequent biological screening against a panel of serine proteases, cancer cell lines, and microbial strains will be essential to validate its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents.

References

  • Current time information in London, GB. (n.d.).
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

  • Laura, R. P., & Bing, D. H. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(1), 112–115.
  • Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
  • PubChem. (n.d.). 2,4,6-Trimethoxybenzamide. Retrieved January 12, 2026, from [Link]

  • Beilstein Journals. (2011). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trimethoxybenzonitrile. Retrieved January 12, 2026, from [Link]

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Exploratory

Structure Elucidation of 2,4,6-Trimethoxybenzamidine: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzamidine moiety is a critical pharmacophore in medicinal chemistry, valued for its ability to mimic the guanidin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidine moiety is a critical pharmacophore in medicinal chemistry, valued for its ability to mimic the guanidinium group of arginine and interact with key biological targets such as serine proteases. The structural integrity of any synthesized compound is the bedrock of reliable drug discovery and development. This guide provides a comprehensive, in-depth walkthrough for the unambiguous structure elucidation of 2,4,6-trimethoxybenzamidine, a representative electron-rich benzamidine. We will navigate from its logical synthesis via the classic Pinner reaction to its complete characterization using a synergistic combination of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography. This document is designed not merely as a set of protocols, but as a strategic guide, explaining the causality behind each experimental choice to ensure a self-validating and scientifically rigorous outcome.

Introduction: The Significance of the Benzamidine Scaffold

Amidines are a class of organic compounds that are significantly more basic than amides, with protonation occurring on the sp² hybridized nitrogen.[1] Their derivatives are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including pyrimidines, which are foundational structures in numerous pharmaceuticals.[1][2] The 2,4,6-trimethoxy substitution pattern renders the aromatic ring highly electron-rich, which can influence its reactivity and binding characteristics in biological systems. Therefore, confirming the precise structure, including the connectivity of the amidine group and the substitution pattern on the phenyl ring, is of paramount importance for any subsequent research or development activities.

This guide presents a holistic workflow for confirming the molecular structure of 2,4,6-trimethoxybenzamidine, ensuring the highest degree of scientific integrity.

Strategic Synthesis: The Pinner Reaction

To elucidate the structure of a compound, one must first obtain a pure sample. The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most practical and reliable methods for synthesizing amidines from nitriles.[3][4] This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis to yield the target amidine hydrochloride.[4][5]

The logical starting material for our target is 2,4,6-trimethoxybenzonitrile.[6][7][8][9]

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride

Rationale: This protocol utilizes anhydrous conditions to favor the formation of the Pinner salt and prevent premature hydrolysis to the corresponding ester.[3] Low temperature is maintained during the initial stages to control the exothermic reaction and prevent the thermal degradation of the thermodynamically unstable imidate hydrochloride intermediate.[3][4]

Materials:

  • 2,4,6-Trimethoxybenzonitrile (CAS: 2571-54-2)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous Ammonia (NH₃) gas

  • Schlenk line or equivalent inert atmosphere setup

  • Dry glassware

Step-by-Step Methodology:

  • Pinner Salt Formation: a. Dissolve 2,4,6-trimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. Bubble dry HCl gas through the stirred solution for approximately 1-2 hours. The reaction progress should be monitored for the formation of a precipitate. d. After the reaction is complete, add anhydrous diethyl ether to facilitate the complete precipitation of the ethyl 2,4,6-trimethoxybenzimidate hydrochloride (Pinner salt). e. Isolate the white crystalline Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to Amidine Hydrochloride: a. Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol at 0°C. b. Suspend the dried Pinner salt from the previous step in a fresh portion of anhydrous ethanol at 0°C. c. Slowly add the cold ethanolic ammonia solution to the Pinner salt suspension with vigorous stirring. d. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Ammonium chloride will precipitate during the reaction. e. Filter the reaction mixture to remove the ammonium chloride precipitate. f. Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,4,6-trimethoxybenzamidine hydrochloride. g. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

The Analytical Gauntlet: A Multi-Pronged Approach to Elucidation

No single technique provides absolute proof of structure. True confidence is achieved by integrating complementary data from orthogonal analytical methods. Our strategy employs mass spectrometry for molecular formula determination, NMR for mapping the atomic connectivity, and X-ray crystallography for the definitive spatial arrangement of atoms.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Confirmation Synthesis Pinner Reaction of 2,4,6-Trimethoxybenzonitrile Purification Recrystallization Synthesis->Purification HRMS HRMS (ESI-TOF) Determine Molecular Formula Purification->HRMS Sample NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Establish Connectivity Purification->NMR Sample XRAY X-Ray Crystallography (If crystalizable) Confirm Absolute Structure Purification->XRAY Sample Structure Unambiguous Structure of 2,4,6-Trimethoxybenzamidine HRMS->Structure Cross-Validation NMR->Structure Cross-Validation XRAY->Structure Cross-Validation

Caption: Workflow for the synthesis and structural elucidation of 2,4,6-trimethoxybenzamidine.

Mass Spectrometry: Defining the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of the compound's elemental formula.[10]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized 2,4,6-trimethoxybenzamidine hydrochloride (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument's software to calculate the possible elemental formulas that match the measured accurate mass within a narrow tolerance (e.g., ±5 ppm).

Expected Results:

The molecular formula for the neutral 2,4,6-trimethoxybenzamidine is C₁₀H₁₄N₂O₃. The expected HRMS data provides a direct test of our synthetic success.

ParameterExpected Value
Molecular Formula C₁₀H₁₄N₂O₃
Exact Mass (Neutral) 210.0999 Da
Ion Species [M+H]⁺
Calculated m/z 211.1077 Da

A measured m/z value that matches this calculated value within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in solution.[11][12] A suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will be used to piece together the structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in a standard NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amidine salts as it allows for the observation of exchangeable N-H protons.

  • Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted NMR Data and Interpretation (in DMSO-d₆):

The high degree of symmetry in 2,4,6-trimethoxybenzamidine simplifies its NMR spectra.

  • ¹H NMR: We expect to see signals for the aromatic protons, the methoxy protons, and the amidine N-H protons. The methoxy groups at positions 2 and 6 are equivalent, while the one at position 4 is unique. The two aromatic protons at positions 3 and 5 are also equivalent.

  • ¹³C NMR: The spectrum will show distinct signals for the amidine carbon, the four unique aromatic carbons, and the two unique methoxy carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons. It will definitively link the aromatic proton signal to the C3/C5 carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Crucial expected correlations include:

    • From the aromatic H3/H5 protons to the amidine carbon (C7).

    • From the aromatic H3/H5 protons to the quaternary aromatic carbons (C1, C2/C6, C4).

    • From the methoxy protons to their respective attached aromatic carbons (2/6-OCH₃ to C2/C6; 4-OCH₃ to C4).

Table of Predicted NMR Assignments:

Atom #Predicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Key HMBC Correlations (from ¹H)
C1 ~110-115-H3/H5, 2/6-OCH₃
C2, C6 ~162-165-H3/H5, 2/6-OCH₃
C3, C5 ~90-95~6.2 (s, 2H)C1, C2/C6, C4, C7
C4 ~164-167-H3/H5, 4-OCH₃
C7 ~165-170-H3/H5
NH₂ -~8.5-9.5 (br s, 4H)*C7
2/6-OCH₃ ~56-58~3.8 (s, 6H)C2, C6
4-OCH₃ ~55-57~3.7 (s, 3H)C4

*Note: The amidinium protons (NH₂) in the hydrochloride salt are expected to be broad and may appear as two distinct signals or a single broad resonance due to restricted rotation and exchange.

X-Ray Crystallography: The Definitive Proof

While the combination of HRMS and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure by determining the precise spatial coordinates of each atom.[13][14][15]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: The primary challenge is growing diffraction-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Expected Outcome:

The resulting crystal structure would provide a 3D model of 2,4,6-trimethoxybenzamidine hydrochloride, confirming:

  • The exact connectivity of all atoms.

  • The substitution pattern on the aromatic ring.

  • Bond lengths and angles, confirming the C=N double bond character of the amidine group.

  • The packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the amidinium protons and the chloride counter-ion.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this multi-technique workflow, a complete and self-validating structural dossier for 2,4,6-trimethoxybenzamidine is assembled. The HRMS confirms the elemental formula, the comprehensive NMR analysis maps the intricate atomic connectivity, and X-ray crystallography provides the definitive 3D structure. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This level of rigor is essential for foundational chemical research and is a non-negotiable prerequisite for advancing compounds in a drug development pipeline.

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Foundational

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethoxybenzamidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzamidine Moiety in Medicinal Chemistry The benzamidine functional group is a cornerstone in medicinal chemistry, re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzamidine Moiety in Medicinal Chemistry

The benzamidine functional group is a cornerstone in medicinal chemistry, recognized for its ability to act as a strong basic moiety that can engage in crucial hydrogen bonding interactions with biological targets.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including roles as antimicrobials, analgesics, anti-inflammatories, and anticancer agents.[2][3][4] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. The subject of this guide, 2,4,6-trimethoxybenzamidine, incorporates a highly electron-rich aromatic ring, a feature that can significantly modulate its interaction with target proteins. This guide provides a comprehensive overview of the synthetic pathways to 2,4,6-trimethoxybenzamidine, offering detailed experimental insights and procedural guidance.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of 2,4,6-trimethoxybenzamidine is most effectively approached through a multi-step sequence commencing with the commercially available 1,3,5-trimethoxybenzene. The overall transformation involves the introduction of a formyl group, its conversion to a nitrile, and finally, the formation of the amidine functionality via the classical Pinner reaction.

Synthesis_Pathway A 1,3,5-Trimethoxybenzene B 2,4,6-Trimethoxybenzaldehyde A->B Vilsmeier-Haack Formylation C 2,4,6-Trimethoxybenzaldehyde Oxime B->C Oximation D 2,4,6-Trimethoxybenzonitrile C->D Dehydration E Ethyl 2,4,6-trimethoxybenzimidate hydrochloride (Pinner Salt) D->E Pinner Reaction (Imidate formation) F 2,4,6-Trimethoxybenzamidine Hydrochloride E->F Ammonolysis Pinner_Reaction cluster_1 Imidate Formation cluster_2 Ammonolysis A 2,4,6-Trimethoxybenzonitrile B Nitrilium ion A->B + HCl C Ethyl 2,4,6-trimethoxybenzimidate (Pinner Salt intermediate) B->C + Ethanol D Tetrahedral intermediate C->D + NH3 E 2,4,6-Trimethoxybenzamidine D->E - Ethanol

Sources

Exploratory

A Prospective Analysis of 2,4,6-Trimethoxybenzamidine: Exploring Potential Biological Activities

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Unknown In the landscape of medicinal chemistry and drug discovery, the exploration of no...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is a journey into uncharted territory. This guide focuses on 2,4,6-Trimethoxybenzamidine, a compound for which direct and extensive biological data is not yet publicly available. Therefore, this document serves as a prospective analysis, a scientifically-grounded exploration of its potential biological activities. By dissecting its constituent chemical moieties—the substituted benzamidine core and the 2,4,6-trimethoxyphenyl group—we can construct a hypothesis-driven framework for future research. This guide is intended to be a starting point for investigators, providing a theoretical foundation and practical considerations for initiating a research program to elucidate the pharmacological profile of this intriguing molecule.

Part 1: Deconstructing the Molecule: A Rationale for Potential Bioactivity

The structure of 2,4,6-Trimethoxybenzamidine offers compelling clues to its potential biological roles. The molecule can be considered in two key parts: the benzamidine functional group and the trimethoxy-substituted aromatic ring.

  • The Benzamidine Moiety: A Privileged Scaffold for Protease Inhibition

    The benzamidine group is a well-established pharmacophore, recognized for its ability to mimic the side chain of arginine. This mimicry allows it to interact with the active sites of various enzymes, particularly serine proteases. A significant body of research has demonstrated the inhibitory activity of substituted benzamidines against a range of human serine proteases, including trypsin, thrombin, plasmin, and complement C1s.[1] The inhibitory mechanism often involves the formation of a salt bridge between the positively charged amidinium group and a negatively charged aspartate residue in the S1 pocket of the protease. The nature and position of substituents on the benzene ring can significantly influence the potency and selectivity of this inhibition.[1]

  • The 2,4,6-Trimethoxyphenyl Group: A Modulator of Diverse Biological Processes

    The trimethoxyphenyl (TMP) moiety is a common feature in a variety of biologically active natural products and synthetic compounds. The methoxy groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Notably, compounds containing the trimethoxyphenyl scaffold have been associated with a broad spectrum of pharmacological activities, including:

    • Anticancer Properties: Many trimethoxyphenyl-containing compounds exhibit cytotoxic effects against various cancer cell lines.[2] One of the key mechanisms is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[2]

    • Anti-inflammatory and Analgesic Effects: Substituted benzamides, which share structural similarities with benzamidines, have been shown to possess anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]

    • Dopamine Antagonism: Certain substituted benzamides are known to act as dopamine D2 and D3 receptor antagonists, with applications in psychiatry for treating conditions like dysthymia and the negative symptoms of schizophrenia.[4][5]

Part 2: Hypothesized Biological Targets and Signaling Pathways

Based on the structural features of 2,4,6-Trimethoxybenzamidine, several potential biological targets and signaling pathways can be postulated. It is crucial to emphasize that these are hypotheses that require experimental validation.

Hypothesis 1: Inhibition of Serine Proteases

Given the presence of the benzamidine group, a primary hypothesis is that 2,4,6-Trimethoxybenzamidine will act as a serine protease inhibitor. The trimethoxy substitution pattern may confer selectivity for specific proteases.

Proposed Experimental Workflow for Screening Serine Protease Inhibition

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Synthesis Synthesis & Purification of 2,4,6-Trimethoxybenzamidine Enzymatic Assay In vitro Enzymatic Assays (Chromogenic or Fluorogenic Substrates) Compound Synthesis->Enzymatic Assay Protease Panel Panel of Serine Proteases (e.g., Trypsin, Thrombin, Plasmin) Protease Panel->Enzymatic Assay IC50 Determination Determine IC50 Values Enzymatic Assay->IC50 Determination Kinetic Analysis Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) IC50 Determination->Kinetic Analysis Binding Studies Biophysical Binding Assays (e.g., SPR, ITC) Kinetic Analysis->Binding Studies Structural Biology Co-crystallization with Target Protease Binding Studies->Structural Biology Compound 2,4,6-Trimethoxybenzamidine Tubulin β-Tubulin Compound->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule MitoticSpindle Disruption of Mitotic Spindle Microtubule->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis Bax Increased Bax Apoptosis->Bax Bcl2 Decreased Bcl-2 Apoptosis->Bcl2 p53 Increased p53 Apoptosis->p53

Caption: A hypothesized signaling pathway for the anticancer effects of 2,4,6-Trimethoxybenzamidine. [2]

Part 3: Synthetic Considerations and Methodologies

While a direct synthesis for 2,4,6-Trimethoxybenzamidine is not readily found in the literature, a plausible synthetic route can be proposed based on established chemical transformations. A common starting material for such a synthesis would be 2,4,6-trimethoxybenzaldehyde or a related derivative.

Proposed Synthetic Route

A potential synthetic pathway could involve the conversion of a 2,4,6-trimethoxy-substituted precursor to the corresponding benzamidine. For instance, starting from 2,4,6-trimethoxybenzaldehyde, one could envision a multi-step synthesis.

General Protocol for Synthesis of Substituted Benzamides

While not a direct synthesis of the amidine, the synthesis of related benzamides can provide insight into handling the trimethoxyphenyl scaffold. The following is a general procedure for the synthesis of substituted benzamides from a carboxylic acid intermediate.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of the corresponding 2,4,6-trimethoxybenzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole).

  • Amine Addition: To the activated carboxylic acid, add the desired amine (or ammonia for the primary amide) and a non-nucleophilic base like triethylamine.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography. [6] Note: The synthesis of the benzamidine would require a different synthetic strategy, potentially involving the conversion of the corresponding nitrile or via a Pinner reaction.

Part 4: Future Directions and Concluding Remarks

The in-silico and literature-based analysis presented in this guide strongly suggests that 2,4,6-Trimethoxybenzamidine is a compound of significant interest for biological screening. The dual pharmacophoric nature of the molecule—the protease-targeting benzamidine and the potentially cytotoxic trimethoxyphenyl group—opens up multiple avenues for investigation.

Future research should focus on:

  • Chemical Synthesis and Characterization: The development of a robust and scalable synthesis for 2,4,6-Trimethoxybenzamidine is the first critical step.

  • Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including serine proteases and a variety of cancer cell lines.

  • Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the substitution pattern on the aromatic ring will be crucial for optimizing potency and selectivity.

References

Sources

Foundational

An In-Depth Technical Guide to the Discovery of 2,4,6-Trimethoxybenzamidine and its Derivatives

A Senior Application Scientist's Perspective on Synthesis, Biological Evaluation, and Mechanism of Action Authored by: [Your Name/Gemini AI] Abstract This technical guide provides a comprehensive overview of the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Biological Evaluation, and Mechanism of Action

Authored by: [Your Name/Gemini AI]

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 2,4,6-trimethoxybenzamidine and its derivatives. As a Senior Application Scientist, the narrative of this document is structured to provide not only procedural details but also the underlying scientific rationale for the methodological choices, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development. The guide delves into detailed synthetic protocols, starting from commercially available precursors, and outlines methodologies for the biological evaluation of these compounds, with a particular focus on their potential as antimicrobial agents and enzyme inhibitors. The document is grounded in authoritative scientific literature, with in-text citations and a comprehensive reference list to support key claims and protocols.

Introduction: The Rationale for Investigating 2,4,6-Trimethoxybenzamidine

The benzamidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, most notably serine proteases.[1] The core structural feature, a positively charged amidinium group at physiological pH, allows it to mimic the guanidinium side chain of arginine, enabling competitive inhibition of enzymes that recognize arginine substrates, such as trypsin and thrombin.[1][2]

The strategic incorporation of methoxy groups onto the phenyl ring of the benzamidine core is a rational design approach aimed at modulating the compound's physicochemical and pharmacological properties. The 2,4,6-trimethoxy substitution pattern is of particular interest due to several predictable effects:

  • Increased Lipophilicity: The methoxy groups enhance the molecule's lipophilicity, which can improve its ability to cross biological membranes and potentially access intracellular targets.

  • Altered Electronic Properties: The electron-donating nature of the methoxy groups can influence the pKa of the amidine group and the overall electron distribution of the aromatic ring, potentially fine-tuning its binding affinity and selectivity for target enzymes.

  • Metabolic Stability: Methoxy groups can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and increasing its in vivo half-life.

This guide will provide a detailed exploration of the synthesis of 2,4,6-trimethoxybenzamidine as a lead compound and discuss the rationale and methods for the preparation of its derivatives. Furthermore, it will outline the experimental workflows for evaluating their biological activity and discuss their potential mechanisms of action based on the established pharmacology of the benzamidine class.

Synthesis of 2,4,6-Trimethoxybenzamidine and its Derivatives

The synthesis of 2,4,6-trimethoxybenzamidine can be approached through a multi-step pathway starting from readily available precursors. The following sections provide a detailed, step-by-step methodology, complete with the scientific reasoning behind the chosen reactions and conditions.

Synthesis of the Precursor: 2,4,6-Trimethoxybenzaldehyde

The journey to our target molecule begins with the synthesis of the key intermediate, 2,4,6-trimethoxybenzaldehyde. A highly efficient method for this transformation is the Vilsmeier-Haack reaction, which formylates an activated aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene [3]

  • Reaction Principle: This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic substrate. 1,3,5-trimethoxybenzene is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three methoxy groups.

  • Step-by-Step Procedure:

    • Under a nitrogen atmosphere, a reaction vessel is charged with 1,3,5-trimethoxybenzene (40 g, 0.22 mol) and N,N-dimethylformamide.

    • The reaction mixture is cooled to a temperature between -5 to 0 °C using an ice-salt bath to control the exothermic reaction.

    • Phosphoryl chloride (48 g, 0.5 mol) is added dropwise over a period of 30 to 45 minutes, ensuring the temperature is maintained below 10°C.

    • Following the addition, the reaction is stirred at 0 °C for an additional hour to ensure complete formation of the Vilsmeier reagent and its subsequent reaction with the trimethoxybenzene.

    • The reaction is then quenched by carefully pouring the mixture onto crushed ice.

    • The acidic mixture is neutralized with a saturated solution of sodium carbonate, leading to the precipitation of the product.

    • The solid product is collected by filtration, washed with distilled water to remove any inorganic impurities, and dried to yield 2,4,6-trimethoxybenzaldehyde.

  • Characterization: The final product should be characterized by standard analytical techniques.

    • ¹H NMR (CDCl₃): δ 10.35 (s, 1H, CHO), 6.67 (s, 2H, Ar-H), 3.88 (s, 6H, 2,6-OCH₃), 3.87 (s, 3H, 4-OCH₃).[3]

    • Mass Spectrum (MS): m/z 197 (M+1).[3]

Conversion to 2,4,6-Trimethoxybenzonitrile

The next critical step is the conversion of the aldehyde to a nitrile. A common and effective method is the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzonitrile

  • Reaction Principle: This two-step process first involves the formation of an aldoxime, which is then dehydrated to the corresponding nitrile. Various dehydrating agents can be employed, such as acetic anhydride, thionyl chloride, or in this case, a milder reagent system.

  • Step-by-Step Procedure (Illustrative):

    • To a solution of 2,4,6-trimethoxybenzaldehyde in a suitable solvent like ethanol or pyridine, an equimolar amount of hydroxylamine hydrochloride is added.

    • The mixture is heated to reflux for a specified period to ensure complete formation of the oxime.

    • After cooling, a dehydrating agent (e.g., acetic anhydride) is added, and the mixture is heated again to facilitate the elimination of water and formation of the nitrile.

    • The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude nitrile, which can be further purified by recrystallization or column chromatography.

The Pinner Reaction: Formation of the Imidate Salt

The Pinner reaction is a classic and reliable method for converting nitriles into imidate salts, which are direct precursors to amidines.[4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[4]

Experimental Protocol: Synthesis of Ethyl 2,4,6-Trimethoxybenzimidate Hydrochloride [5][6]

  • Reaction Principle: The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous HCl gas. This activates the nitrile carbon towards nucleophilic attack by an alcohol. The resulting imidate is isolated as a stable hydrochloride salt.[7]

  • Step-by-Step Procedure:

    • A solution of 2,4,6-trimethoxybenzonitrile in a mixture of anhydrous diethyl ether and anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube and a drying tube.

    • The solution is cooled to 0 °C in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the solution for a period of time, ensuring the reaction mixture remains saturated with HCl.

    • The flask is then sealed and stored at a low temperature (e.g., 4 °C) for 24-48 hours, during which time the imidate hydrochloride will precipitate as a white solid.

    • The solid product is collected by filtration under a blanket of dry nitrogen, washed with anhydrous ether to remove any unreacted starting materials, and dried in a desiccator.

Ammonolysis: Formation of 2,4,6-Trimethoxybenzamidine Hydrochloride

The final step in the synthesis of our target compound is the conversion of the imidate salt to the corresponding amidine via ammonolysis.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride [8]

  • Reaction Principle: The imidate salt is treated with ammonia, which acts as a nucleophile, displacing the ethoxy group to form the amidine. The reaction is typically carried out in an alcoholic solution.

  • Step-by-Step Procedure:

    • The previously synthesized ethyl 2,4,6-trimethoxybenzimidate hydrochloride is suspended in anhydrous ethanol.

    • The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture until saturation.

    • Alternatively, a solution of ammonia in ethanol can be used.

    • The reaction vessel is sealed and stirred at room temperature for several hours to overnight.

    • The solvent and excess ammonia are removed under reduced pressure to yield the crude 2,4,6-trimethoxybenzamidine hydrochloride.

    • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Synthesis of Derivatives

The modular nature of this synthetic route allows for the straightforward generation of a library of derivatives.

  • N-Substituted Amidines: By replacing ammonia with primary or secondary amines in the final ammonolysis step, a variety of N-substituted benzamidines can be synthesized.[8] This allows for the exploration of structure-activity relationships by introducing different alkyl or aryl groups.

  • Variations on the Aromatic Core: While this guide focuses on the 2,4,6-trimethoxy substitution pattern, the synthetic pathway can be adapted to other substituted benzonitriles to explore the impact of different substituents on biological activity.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of 2,4,6-Trimethoxybenzamidine 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene 2,4,6-Trimethoxybenzaldehyde 2,4,6-Trimethoxybenzaldehyde 1,3,5-Trimethoxybenzene->2,4,6-Trimethoxybenzaldehyde Vilsmeier-Haack (POCl3, DMF) 2,4,6-Trimethoxybenzonitrile 2,4,6-Trimethoxybenzonitrile 2,4,6-Trimethoxybenzaldehyde->2,4,6-Trimethoxybenzonitrile Oxime Formation & Dehydration Ethyl_2,4,6-Trimethoxybenzimidate_HCl Ethyl 2,4,6-Trimethoxy- benzimidate HCl 2,4,6-Trimethoxybenzonitrile->Ethyl_2,4,6-Trimethoxybenzimidate_HCl Pinner Reaction (EtOH, HCl) 2,4,6-Trimethoxybenzamidine_HCl 2,4,6-Trimethoxy- benzamidine HCl Ethyl_2,4,6-Trimethoxybenzimidate_HCl->2,4,6-Trimethoxybenzamidine_HCl Ammonolysis (NH3)

Caption: Synthetic pathway to 2,4,6-Trimethoxybenzamidine HCl.

Biological Evaluation

The biological activity of 2,4,6-trimethoxybenzamidine and its derivatives can be assessed through a variety of in vitro assays. Based on the known pharmacology of the benzamidine class, two primary areas of investigation are antimicrobial activity and enzyme inhibition.

Antimicrobial Activity

Benzamidine derivatives have been reported to possess antimicrobial properties.[9] The following protocols outline standard methods for evaluating the antibacterial and antifungal activity of the synthesized compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining MIC values.

  • Step-by-Step Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a liquid growth medium appropriate for the test microorganism (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism in medium without the compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of Trimethoxybenzaldehyde Isomers

CompoundTest OrganismMIC (mg/mL)MFC (mg/mL)
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 900280.250.5
2,3,4-TrimethoxybenzaldehydeCandida albicans ATCC 9002812
3,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 9002814

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

This data suggests that the 2,4,6-trimethoxy substitution pattern on the benzaldehyde core confers the most potent anti-Candida activity among the tested isomers. This provides a strong rationale for investigating the corresponding benzamidine for enhanced or similar activity.

Enzyme Inhibition Assays: Targeting Serine Proteases

The primary and most well-documented biological activity of benzamidines is the inhibition of serine proteases.[1]

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

  • Principle: The inhibitory activity of the synthesized compounds against a specific serine protease (e.g., trypsin, thrombin) can be determined by measuring the reduction in the rate of substrate hydrolysis by the enzyme in the presence of the inhibitor. A chromogenic or fluorogenic substrate is typically used, where its cleavage by the enzyme results in a measurable change in absorbance or fluorescence.

  • Step-by-Step Procedure:

    • Prepare a stock solution of the test compound and the serine protease in a suitable buffer (e.g., Tris-HCl).

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add a fixed concentration of the serine protease to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

    • The initial reaction velocities are calculated from the linear portion of the progress curves.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Structure-Activity Relationships

The mechanism of action of benzamidine-based inhibitors is rooted in their structural mimicry of the arginine side chain.

Proposed Mechanism of Serine Protease Inhibition

Mechanism_of_Action cluster_1 Serine Protease Active Site Benzamidine_Inhibitor 2,4,6-Trimethoxy- benzamidine S1_Pocket S1 Specificity Pocket (Aspartate residue) Benzamidine_Inhibitor->S1_Pocket Ionic Interaction (Amidinium - Carboxylate) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzamidine_Inhibitor->Catalytic_Triad Prevents Substrate Binding & Catalysis

Caption: Proposed binding mode of 2,4,6-trimethoxybenzamidine in the active site of a trypsin-like serine protease.

The positively charged amidinium group of the benzamidine forms a salt bridge with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.

Structure-Activity Relationships (SAR)

Based on published studies on substituted benzamidines, several key SAR principles can be inferred:

  • Hydrophobicity: The binding of benzamidines to serine proteases such as thrombin, plasmin, and C1s is influenced by the hydrophobicity of the substituents on the aromatic ring.[1] The trimethoxy groups in our lead compound are expected to contribute significantly to hydrophobic interactions within the enzyme's active site.

  • Electronic Effects: The electron-donating properties of substituents can also affect binding affinity.[1] The methoxy groups, being electron-donating, can modulate the electronic character of the aromatic ring and potentially enhance binding.

  • Steric Factors: The size and position of substituents play a crucial role. The 2,4,6-substitution pattern places the methoxy groups in positions that can influence the orientation of the molecule within the binding pocket.

Conclusion and Future Directions

This technical guide has detailed a rational and experimentally sound approach to the synthesis and evaluation of 2,4,6-trimethoxybenzamidine and its derivatives. The synthetic pathway is robust and amenable to the generation of a diverse library of analogues for comprehensive SAR studies. The preliminary data on the antifungal activity of the precursor aldehyde is promising and warrants further investigation of the final amidine compounds.

Future work should focus on:

  • Execution of the proposed synthesis and full characterization of 2,4,6-trimethoxybenzamidine and a focused library of its N-substituted derivatives.

  • Comprehensive in vitro screening of the synthesized compounds against a panel of clinically relevant bacteria and fungi to determine their MIC and MBC (Minimum Bactericidal/Fungicidal Concentration) values.

  • Evaluation of the inhibitory activity of the compounds against a panel of serine proteases to determine their IC₅₀ values and selectivity profiles.

  • In-depth mechanistic studies for the most promising compounds, including determination of their mode of enzyme inhibition (e.g., competitive, non-competitive) and their effects on microbial cell viability and morphology.

The exploration of 2,4,6-trimethoxybenzamidine and its derivatives represents a promising avenue for the discovery of novel therapeutic agents, and this guide provides a solid foundation for initiating such a research program.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amidines of the N-alpha-arylsulfonyl-omega-amido-alpha-amino-alkylcarboxylic acids--novel selective inhibitors of thrombin. Pharmazie, 38(4), 253-255.
  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.
  • Fuloria, N. K., Singh, S., Fuloria, S., & Mehra, R. (2022).
  • Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.
  • Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent.
  • Noè, M., Perosa, A., & Selva, M. (2013).
  • Luo, F. T., & Jeevanandam, A. (2000). A mild and efficient procedure for the preparation of imidates. Tetrahedron Letters, 41(48), 9455-9458.
  • Wikipedia contributors. (2023, December 1). Pinner reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Tidwell, R. R., Jones, S. K., Geratz, J. D., Ohemeng, K. A., & Cory, M. (1990). Aromatic diamidines: a new class of broad spectrum anti-opportunistic infection agents. Antimicrobial agents and chemotherapy, 34(6), 1098-1101.
  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179.
  • Organic Chemistry Portal. Pinner Reaction. Retrieved January 12, 2026, from [Link]

  • Mares-Guia, M., & Shaw, E. (1967). The specific inactivation of trypsin by ethyl p-guanidinobenzoate. Journal of Biological Chemistry, 242(24), 5777-5782.
  • Tidwell, R. R., & Hall, J. E. (2000). Polycationic compounds as antimicrobial agents. Current opinion in investigational drugs (London, England : 2000), 1(3), 368-374.
  • Boykin, D. W., & Wilson, W. D. (2003). Dicationic DNA minor groove binders as antimicrobial agents. Current medicinal chemistry, 10(23), 2563-2578.
  • PubChem. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved January 12, 2026, from [Link]

  • Boykin, D. W., Kumar, A., Spychala, J., Zhou, M., & Lombardy, R. J. (1995). Synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. Molecules, 1(1), 38-41.

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Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethoxybenzamidine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2,4,6-trimethoxybenzamidine, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug discovery. This document delves...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,4,6-trimethoxybenzamidine, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, a robust synthetic protocol, predicted physicochemical and spectroscopic properties, and its prospective role as a bioactive agent, particularly as a serine protease inhibitor.

Core Identification: CAS Number and Nomenclature

A precise understanding of a molecule's identity is fundamental for all research and development endeavors. This section provides the definitive identification for 2,4,6-trimethoxybenzamidine.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for 2,4,6-trimethoxybenzamidine is 160150-35-6 . This identifier is crucial for unambiguous database searches and regulatory compliance.

Systematic and Common Nomenclature

The naming of a chemical entity follows strict guidelines to ensure its structure is unequivocally represented.

  • IUPAC Name: The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,4,6-Trimethoxybenzenecarboximidamide . This name accurately describes the arrangement of all functional groups on the benzene ring.

  • Common Name: The compound is widely referred to as 2,4,6-trimethoxybenzamidine .

  • Synonyms: Other names include 2,4,6-Trimethoxybenzimidamide and Benzenecarboximidamide, 2,4,6-trimethoxy-.

The structural and molecular details are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
CAS Number 160150-35-6
IUPAC Name 2,4,6-Trimethoxybenzenecarboximidamide

Synthesis of 2,4,6-Trimethoxybenzamidine via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[1][2] This pathway is particularly well-suited for the preparation of 2,4,6-trimethoxybenzamidine, leveraging the commercially available 2,4,6-trimethoxybenzonitrile as the starting material. The reaction proceeds in two key stages: the formation of an imidate salt followed by ammonolysis.

Reaction Rationale and Mechanistic Considerations

The electron-rich nature of the 2,4,6-trimethoxybenzonitrile ring, due to the strong electron-donating effect of the three methoxy groups, facilitates the initial protonation of the nitrile nitrogen, a key step in the Pinner reaction. The subsequent nucleophilic attack by the alcohol is also favored. Anhydrous conditions are critical throughout the first stage to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester.[3][4]

The overall synthetic transformation is depicted below:

G cluster_0 Pinner Reaction Synthesis 2,4,6-Trimethoxybenzonitrile 2,4,6-Trimethoxybenzonitrile Pinner Salt (Imidate Hydrochloride) Pinner Salt (Imidate Hydrochloride) 2,4,6-Trimethoxybenzonitrile->Pinner Salt (Imidate Hydrochloride) 1. Anhydrous HCl, Anhydrous Ethanol 2,4,6-Trimethoxybenzamidine Hydrochloride 2,4,6-Trimethoxybenzamidine Hydrochloride Pinner Salt (Imidate Hydrochloride)->2,4,6-Trimethoxybenzamidine Hydrochloride 2. Anhydrous Ammonia 2,4,6-Trimethoxybenzamidine (Free Base) 2,4,6-Trimethoxybenzamidine (Free Base) 2,4,6-Trimethoxybenzamidine Hydrochloride->2,4,6-Trimethoxybenzamidine (Free Base) 3. Base (e.g., NaOH)

Caption: Synthetic pathway for 2,4,6-trimethoxybenzamidine.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

Materials:

  • 2,4,6-trimethoxybenzonitrile (CAS: 2571-54-2)[5]

  • Anhydrous Ethanol (200 proof)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Sodium Hydroxide

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (filled with calcium chloride)

  • Standard glassware for extraction and filtration

Step 1: Formation of the Ethyl 2,4,6-trimethoxybenzenecarboximidate hydrochloride (Pinner Salt)

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.

  • Reaction Mixture: To the flask, add 2,4,6-trimethoxybenzonitrile (1 equivalent) and anhydrous ethanol (5-10 equivalents). Cool the mixture to 0°C in an ice bath with stirring.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5°C. Continue the gas introduction until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Reaction Completion: Seal the flask and allow it to stir at 0-5°C for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting nitrile using Thin Layer Chromatography (TCM).

  • Isolation of Pinner Salt: Collect the precipitated Pinner salt by filtration under a blanket of dry nitrogen. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

Step 2: Ammonolysis of the Pinner Salt to 2,4,6-Trimethoxybenzamidine Hydrochloride

  • Setup: Suspend the dried Pinner salt in anhydrous ethanol in a sealed flask.

  • Ammonia Gas Introduction: Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture with vigorous stirring.

  • Reaction Completion: After saturation with ammonia, seal the flask and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by the consumption of the Pinner salt.

  • Isolation of the Amidine Hydrochloride: Remove the solvent under reduced pressure. The resulting solid is 2,4,6-trimethoxybenzamidine hydrochloride. This can be purified by recrystallization from an appropriate solvent system like ethanol/diethyl ether.

Step 3: (Optional) Preparation of the Free Base

  • Neutralization: Dissolve the amidine hydrochloride salt in water and cool in an ice bath.

  • Basification: Slowly add a solution of sodium hydroxide (e.g., 1M) with stirring until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 2,4,6-trimethoxybenzamidine free base.

Physicochemical and Spectroscopic Characterization (Predicted)

In the absence of comprehensive experimental data for 2,4,6-trimethoxybenzamidine, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for small aromatic organic molecules.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). The hydrochloride salt is expected to be water-soluble.The presence of polar functional groups (amidine, methoxy) imparts solubility in polar solvents. The ionic nature of the hydrochloride salt enhances water solubility.
pKa ~10-11 (for the amidinium ion)Benzamidines are strong organic bases. The electron-donating methoxy groups are expected to slightly increase the basicity compared to unsubstituted benzamidine.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Aromatic Protons: A singlet in the region of δ 6.0-6.5 ppm, corresponding to the two equivalent protons on the benzene ring.

    • Methoxy Protons: Two singlets around δ 3.8-4.0 ppm. One singlet integrating to 6H for the two methoxy groups at positions 2 and 6, and another singlet integrating to 3H for the methoxy group at position 4.

    • Amidine Protons (N-H): Broad signals in the region of δ 5.0-8.0 ppm, which are exchangeable with D₂O.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Amidine Carbon (C=N): A signal in the downfield region, typically around δ 160-170 ppm.

    • Aromatic Carbons: Signals in the aromatic region (δ 90-165 ppm). The carbons bearing the methoxy groups will be significantly shielded, appearing at the higher field end of this range.

    • Methoxy Carbons: Signals around δ 55-60 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine part of the amidine group.[6]

    • C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹.

    • C-O Stretching (methoxy groups): Strong absorptions in the region of 1050-1250 cm⁻¹.

    • Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[8]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.10).

    • Fragmentation Pattern: Common fragmentation pathways for aromatic amides and amines include the loss of ammonia (NH₃) or the amidino group.[9][10] The benzoyl cation resulting from the cleavage of the C-C bond between the ring and the amidine group is also a likely fragment.

Potential Applications in Drug Development

The benzamidine moiety is a well-established pharmacophore, particularly recognized for its ability to inhibit serine proteases.[11][12] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention.

Serine Protease Inhibition

The amidine group is basic and can exist in a protonated form (amidinium ion) at physiological pH. This positively charged group can mimic the protonated side chain of arginine and lysine, which are the natural substrates for many serine proteases like trypsin, thrombin, and plasmin.[1][2] The amidinium ion can form strong ionic interactions with the negatively charged aspartate residue present in the S1 specificity pocket of these enzymes.

G Benzamidine_Moiety 2,4,6-Trimethoxybenzamidine (Protonated Amidinium Form) S1_Pocket S1 Specificity Pocket of Serine Protease Benzamidine_Moiety->S1_Pocket Binding Asp189 Aspartate Residue (Asp189 in Trypsin) Benzamidine_Moiety->Asp189 Ionic Interaction S1_Pocket->Asp189 Contains

Caption: Interaction of the protonated benzamidine with the S1 pocket.

The 2,4,6-trimethoxy substitution pattern on the benzene ring is expected to modulate the inhibitory activity and selectivity. The electron-donating methoxy groups can influence the electronic properties of the aromatic ring, potentially enhancing hydrophobic or other secondary interactions with the enzyme's active site.[11]

Broader Pharmacological Potential

Compounds containing the trimethoxyphenyl moiety have demonstrated a wide range of biological activities, including anticancer properties.[13][14] The combination of the benzamidine pharmacophore with the trimethoxyphenyl scaffold in 2,4,6-trimethoxybenzamidine presents an intriguing molecule for broader pharmacological screening against various therapeutic targets.

Conclusion

2,4,6-Trimethoxybenzamidine is a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through well-established synthetic routes like the Pinner reaction. While experimental data on its biological activity is limited, its structural features strongly suggest its potential as a serine protease inhibitor and a valuable scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595.
  • Pinner Reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pinner Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1613-1619.
  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2019). Molecules, 24(15), 2788.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2019). Cell Chemical Biology, 26(2), 151-165.
  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2021).
  • Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues. (2017). Current Bioactive Compounds, 13(3), 221-231.
  • 2,4,6-trimethoxybenzonitrile - ChemSynthesis. (n.d.). Retrieved from [Link]

  • Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. (1982). Magnetic Resonance in Chemistry, 20(3), 115-120.
  • Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. (2013). Synthesis, 45(14), 1969-1974.
  • Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. (1977). Journal of the American Chemical Society, 99(24), 7968-7981.
  • 2,4,6-Trimethoxybenzonitrile - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(34), 18949-18957.

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of 2,4,6-Trimethoxy-benzamidine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,4,6-Trimethoxy-benzamidine in a variety of solvents. Given the limited public...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,4,6-Trimethoxy-benzamidine in a variety of solvents. Given the limited publicly available solubility data for this specific compound, this document focuses on establishing a robust experimental approach, from theoretical principles to detailed analytical protocols.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 2,4,6-Trimethoxy-benzamidine, understanding its solubility profile is crucial for a wide range of applications, including:

  • Drug Development: Solubility significantly impacts a drug's bioavailability and formulation.

  • Chemical Synthesis: Solvent selection is critical for reaction kinetics, purification, and crystallization processes.[1]

  • Analytical Chemistry: The choice of solvent is paramount for developing accurate and reproducible analytical methods.

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of 2,4,6-Trimethoxy-benzamidine.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a useful starting point for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by its functional groups and overall molecular structure.

2.1 Molecular Structure of 2,4,6-Trimethoxy-benzamidine

To predict the solubility of 2,4,6-Trimethoxy-benzamidine, we must first analyze its structure. The key functional groups are:

  • Benzene Ring: A non-polar aromatic ring.

  • Three Methoxy Groups (-OCH₃): These are polar ether groups that can act as hydrogen bond acceptors.

  • Amidine Group (-C(=NH)NH₂): This is a highly polar and basic functional group, capable of acting as both a hydrogen bond donor and acceptor. The amidine group is a key feature that distinguishes this compound from its benzamide analog.[3]

The presence of both polar (methoxy and amidine groups) and non-polar (benzene ring) regions suggests that 2,4,6-Trimethoxy-benzamidine will exhibit a nuanced solubility profile. The basicity of the amidine group implies that its solubility will be significantly enhanced in acidic solutions due to the formation of a soluble salt.[4][5]

2.2 Solvent Properties

The choice of solvents for testing should cover a range of polarities and properties. A suggested list of solvents is provided in the experimental section. Key solvent properties to consider include:

  • Polarity: Measured by the dielectric constant.

  • Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor or acceptor.

  • Acidity/Basicity: Important for solutes with acidic or basic functional groups.

The interplay of these properties will govern the solubility of 2,4,6-Trimethoxy-benzamidine.

Experimental Determination of Solubility

A two-pronged approach is recommended for determining the solubility of 2,4,6-Trimethoxy-benzamidine: a qualitative assessment followed by a quantitative analysis.

3.1 Qualitative Solubility Determination

A systematic qualitative analysis provides a rapid initial screening of solubility in various solvents. This is typically done by observing the dissolution of a small, pre-weighed amount of the compound in a fixed volume of solvent.

Experimental Workflow for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility determination.

3.1.1 Step-by-Step Protocol for Qualitative Solubility Testing

  • Preparation: Accurately weigh approximately 10 mg of 2,4,6-Trimethoxy-benzamidine into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer or by shaking for 1 minute.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 5 mL of solvent.

  • Recording Results:

    • Soluble: If the compound dissolves completely in ≤ 5 mL of solvent.

    • Slightly Soluble: If some, but not all, of the compound dissolves.

    • Insoluble: If no significant amount of the compound dissolves.

  • Acid/Base Testing: For aqueous solutions, test the pH to understand the influence of the amidine group.[4][5]

Table 1: Suggested Solvents for Qualitative Solubility Screening

Solvent ClassExamplesExpected Interaction with 2,4,6-Trimethoxy-benzamidine
Polar Protic Water, Methanol, EthanolPotential for hydrogen bonding with methoxy and amidine groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileDipole-dipole interactions with polar functional groups.
Non-Polar Hexane, TolueneLimited solubility expected due to the polar nature of the molecule.
Aqueous Acid 5% Hydrochloric Acid (HCl)High solubility expected due to the formation of a protonated amidinium salt.
Aqueous Base 5% Sodium Hydroxide (NaOH)Solubility may be limited as the amidine group will be in its free base form.

3.2 Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Experimental Workflow for Quantitative Solubility Determination:

Caption: Workflow for the shake-flask method.

3.2.1 Step-by-Step Protocol for the Shake-Flask Method

  • Sample Preparation: Add an excess amount of 2,4,6-Trimethoxy-benzamidine to a vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be visible.

  • Equilibration: Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of 2,4,6-Trimethoxy-benzamidine.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Analytical Methods for Quantification

The accurate quantification of the dissolved 2,4,6-Trimethoxy-benzamidine is crucial for determining its solubility. Several analytical techniques can be employed.[7][8]

4.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying organic compounds.[9]

  • Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Detection: UV-Vis detection is suitable for aromatic compounds like 2,4,6-Trimethoxy-benzamidine.

  • Advantages: High accuracy, precision, and the ability to separate the analyte from potential impurities.

4.2 UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for quantification.

  • Principle: Measures the absorbance of light by the analyte at a specific wavelength.

  • Requirement: A standard curve of known concentrations of 2,4,6-Trimethoxy-benzamidine must be prepared.

  • Limitation: Less specific than HPLC and can be affected by interfering substances that absorb at the same wavelength.

4.3 Other Potential Techniques

  • Gas Chromatography (GC): May be suitable if the compound is thermally stable and volatile.[7]

  • Nuclear Magnetic Resonance (NMR): Can be used for quantitative analysis (qNMR) and provides structural information.[6]

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 2: Example of a Solubility Data Table

SolventQualitative SolubilityQuantitative Solubility (mg/mL at 25 °C)
Water
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile
Hexane
Toluene
5% Hydrochloric Acid (HCl)
5% Sodium Hydroxide (NaOH)

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of 2,4,6-Trimethoxy-benzamidine. By following the outlined theoretical principles and experimental protocols, researchers can generate reliable and accurate solubility data. This information is invaluable for advancing research and development in various scientific disciplines.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Toxicological Profile for Benzidine. (2001, September 7). NCBI Bookshelf.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 2,4,6-Trimethoxybenzamide. (n.d.). PubChem.
  • 2,4,6-TRIMETHOXY-BENZAMIDINE. (n.d.). ChemicalBook.
  • 2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-35-6. (n.d.). ChemicalBook.
  • 2,4,6-Trimethylbenzamide. (n.d.). PubChem.
  • Benzamidine. (n.d.). Wikipedia.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC.
  • Benzamidine (hydrochloride). (n.d.). Cayman Chemical.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022, February 7). MDPI.
  • Synthesis method for benzamidine derivatives. (n.d.). Google Patents.
  • Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. (n.d.). Research and Reviews.

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Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethoxybenzamidine: Molecular Weight and Formula

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a focused examination of 2,4,6-Trimethoxybenzamidine, a substituted aromatic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of 2,4,6-Trimethoxybenzamidine, a substituted aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. The primary objective is to establish the fundamental physicochemical properties of this molecule, specifically its molecular formula and molecular weight. This document will further explore the significance of these parameters in the context of drug discovery and development, detailing the theoretical basis and providing a practical, methodological framework for their empirical verification.

Introduction: The Significance of Fundamental Molecular Properties

In the landscape of drug discovery and chemical synthesis, a precise understanding of a compound's molecular formula and weight is paramount. These are not mere data points; they are foundational identifiers that influence a cascade of subsequent research and development activities. For a molecule such as 2,4,6-Trimethoxybenzamidine, these properties govern stoichiometric calculations in synthetic routes, inform the interpretation of analytical data from techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and are critical for the registration of new chemical entities.

The benzamidine moiety is a well-established pharmacophore, known for its ability to act as a bioisostere for guanidines and to participate in crucial hydrogen bonding interactions with biological targets, particularly serine proteases. The trimethoxy substitution pattern on the phenyl ring significantly modulates the electronic and steric properties of the molecule, influencing its solubility, membrane permeability, and metabolic stability—key determinants of its pharmacokinetic and pharmacodynamic profile.

Chemical Identity of 2,4,6-Trimethoxybenzamidine

The unambiguous identification of 2,4,6-Trimethoxybenzamidine begins with its molecular structure and the consequent derivation of its formula and weight.

Molecular Structure and Formula

The systematic name 2,4,6-Trimethoxybenzamidine denotes a benzene ring substituted with three methoxy (-OCH₃) groups at positions 2, 4, and 6, and a benzamidine group (-C(=NH)NH₂) at position 1. Based on this structure, the molecular formula is determined by summing the constituent atoms.

The molecular formula for 2,4,6-Trimethoxybenzamidine is C₁₀H₁₄N₂O₃ [1]. This formula indicates that each molecule is composed of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Caption: Chemical structure of 2,4,6-Trimethoxybenzamidine.

Molecular Weight

The molecular weight (MW) is calculated from the molecular formula using the atomic weights of the constituent elements.

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight: 120.11 + 14.112 + 28.014 + 47.997 = 210.233 u

For practical applications, this value is often rounded. The molecular weight of 2,4,6-Trimethoxybenzamidine is cited as 210.23 g/mol [1].

Summary of Physicochemical Properties

The core physicochemical properties of 2,4,6-Trimethoxybenzamidine are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃ChemicalBook[1]
Molecular Weight 210.23 g/mol ChemicalBook[1]
CAS Number 160150-35-6ChemicalBook[1][2]

Experimental Verification of Molecular Weight: A Protocol for High-Resolution Mass Spectrometry

While theoretical calculations provide an expected molecular weight, empirical verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering not only confirmation of the molecular weight but also elemental composition through the determination of the exact mass.

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For HRMS, the precision is high enough (typically to four or five decimal places) to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). The causality behind this choice of technique is its unparalleled accuracy and sensitivity, which provides a self-validating system for confirming molecular identity.

Step-by-Step Protocol for HRMS Analysis
  • Sample Preparation (ca. 30 minutes):

    • Accurately weigh approximately 1 mg of the synthesized 2,4,6-Trimethoxybenzamidine sample.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using a mixture of the same solvent and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.

  • Instrumentation Setup (ca. 15 minutes):

    • Utilize a High-Resolution Mass Spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Select an appropriate ionization source. Electrospray Ionization (ESI) is a common choice for polar molecules like benzamidines due to its soft ionization nature, which minimizes fragmentation.

    • Calibrate the instrument using a known standard calibration mixture immediately prior to the analysis to ensure high mass accuracy. This is a critical step for trustworthiness.

  • Data Acquisition (ca. 5-10 minutes per sample):

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire data in positive ion mode. The basic nitrogen atoms of the amidine group are readily protonated, leading to the formation of the molecular ion [M+H]⁺.

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 100-500) to ensure detection of the target ion.

  • Data Analysis and Interpretation (ca. 15 minutes):

    • Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [C₁₀H₁₄N₂O₃ + H]⁺.

    • The expected exact mass for this ion is 211.1086.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass. A mass error of less than 5 parts per million (ppm) is typically required to confirm the elemental composition.

    • The software's formula calculator tool can be used to confirm that C₁₀H₁₅N₂O₃ is the most plausible formula for the observed exact mass.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh 1mg Sample B Dissolve in Solvent (1 mg/mL stock) A->B C Dilute to 1-10 µg/mL (Working Solution) B->C D Instrument Calibration C->D E Sample Infusion (ESI+) D->E F Data Acquisition (m/z 100-500) E->F G Identify [M+H]⁺ Peak F->G H Compare Experimental vs. Theoretical Exact Mass G->H I Confirm Elemental Comp. (< 5 ppm error) H->I

Caption: Experimental workflow for molecular weight verification by HRMS.

Conclusion

The molecular formula (C₁₀H₁₄N₂O₃) and molecular weight (210.23 g/mol ) of 2,4,6-Trimethoxybenzamidine are fundamental constants that serve as the starting point for its chemical and biological characterization. This guide has not only presented these core values but has also provided the scientific rationale for their importance and a detailed, authoritative protocol for their verification. For researchers in drug development, adherence to such rigorous analytical practices ensures data integrity and is indispensable for advancing a compound through the discovery pipeline.

References

  • PubChem. 2,4,6-Trimethoxybenzamide. National Center for Biotechnology Information. [Link]

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Foundational

A Comprehensive Spectroscopic Guide to 2,4,6-Trimethoxybenzamidine: Elucidating Molecular Structure through NMR, IR, and MS

Introduction In the landscape of medicinal chemistry and materials science, the benzamidine scaffold is a cornerstone, recognized for its role in designing protease inhibitors and functionalized materials. The specific s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the benzamidine scaffold is a cornerstone, recognized for its role in designing protease inhibitors and functionalized materials. The specific substitution pattern of 2,4,6-trimethoxybenzamidine introduces unique electronic and steric properties, making a thorough understanding of its molecular structure paramount for its application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound.

Molecular Structure and Spectroscopic Implications

The structure of 2,4,6-trimethoxybenzamidine features a highly symmetric aromatic ring, three methoxy (-OCH₃) groups, and a core amidine (-C(=NH)NH₂) functional group. This arrangement dictates the expected spectroscopic fingerprint:

  • Symmetry: The C₂ axis of symmetry through the C1-C4 bond renders the two aromatic protons (at C3 and C5) and the two ortho-methoxy groups (at C2 and C6) chemically equivalent. This significantly simplifies the NMR spectra.

  • Amidine Group: This functional group is the primary site of reactivity and provides characteristic signals in both IR (C=N and N-H stretches) and NMR (exchangeable protons) spectra.

  • Methoxy Groups: These electron-donating groups shield the aromatic ring, shifting the aromatic proton and carbon signals to higher fields (lower ppm) in NMR spectra. They also provide strong, characteristic C-O stretching bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4,6-trimethoxybenzamidine, both ¹H and ¹³C NMR are essential for structural confirmation.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The protons of the amidine group are expected to be broad and may exchange with trace water in the solvent, a characteristic feature that can be confirmed by a D₂O exchange experiment.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Field Insights
~ 6.20Singlet2HAr-H The strong electron-donating effect of three methoxy groups significantly shields the aromatic protons, shifting them upfield. The equivalence of the C3-H and C5-H results in a single signal.
~ 3.85Singlet6HC2, C6 -OCHThe two ortho-methoxy groups are chemically equivalent due to molecular symmetry and will appear as a single, sharp peak.
~ 3.80Singlet3HC4 -OCHThe para-methoxy group is in a unique chemical environment and will appear as a distinct singlet.
7.5 - 9.5Broad Singlet3H-C(=NH )NHAmidine protons are often broad due to quadrupolar relaxation and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature. Using DMSO-d₆ can help sharpen these signals by reducing exchange rates.[1]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The amidine carbon is a key diagnostic signal.

Predicted Chemical Shift (δ) ppmAssignmentRationale and Field Insights
~ 165C =N (Amidine)The imine-like carbon of the amidine group is significantly deshielded and appears in the characteristic region for such functionalities, distinct from an amide carbonyl (~170 ppm).[2]
~ 162C 2, C 6These ortho-carbons are attached to electron-donating methoxy groups, causing a strong deshielding effect.
~ 159C 4The para-carbon, also attached to a methoxy group, is similarly deshielded.
~ 105C 1The ipso-carbon attached to the amidine group is shielded relative to the other substituted carbons.
~ 90C 3, C 5These carbons, bearing protons, are highly shielded by the cumulative effect of the three methoxy groups, resulting in a signal at a very high field for aromatic carbons.
~ 56.0C2, C6 -OC H₃The carbons of the two equivalent ortho-methoxy groups.
~ 55.5C4 -OC H₃The carbon of the unique para-methoxy group.
Experimental Protocol for NMR Acquisition

This protocol ensures high-quality data suitable for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of 2,4,6-trimethoxybenzamidine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Solvent Choice: DMSO-d₆ is often preferred as it minimizes the exchange rate of labile N-H protons, allowing for their clearer observation compared to CDCl₃.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad signals assigned to the amidine protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Ensure a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy excels at identifying functional groups. For 2,4,6-trimethoxybenzamidine, the key signatures will arise from the amidine and methoxy groups.

Interpretation of the IR Spectrum

The IR spectrum provides a diagnostic fingerprint based on molecular vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional GroupRationale and Field Insights
3400 - 3100N-H StretchMedium-Strong, BroadAmidine (NH₂)The N-H stretching vibrations of the amidine group typically appear as broad bands due to hydrogen bonding.
3000 - 2840C-H StretchMediumAr-H, -OCH₃Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.
~1650C=N StretchStrongAmidineThis is a highly characteristic absorption for the amidine C=N double bond. Its position is a key differentiator from the C=O stretch of the analogous amide, which would appear at a higher frequency (~1680 cm⁻¹).[3][4]
~1600, ~1470C=C StretchMediumAromatic RingThese two bands are characteristic of C=C stretching within the benzene ring.
~1220, ~1050C-O StretchStrongAryl-Alkyl EtherThese strong absorptions are due to the asymmetric and symmetric stretching of the Ar-O-CH₃ bonds, respectively.
Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient technique for solid or liquid samples.

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid 2,4,6-trimethoxybenzamidine sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Collection: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient to obtain a high-quality spectrum.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

FTIR Analysis Workflow

Caption: Standard workflow for FTIR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in confirming its structure.

Analysis of the Mass Spectrum

For 2,4,6-trimethoxybenzamidine (C₁₀H₁₄N₂O₃), the exact monoisotopic mass is 210.1004 Da.

m/z ValueIonFragmentation PathwayRationale and Field Insights
211.1[M+H]⁺Protonated Molecular IonIn Electrospray Ionization (ESI), the protonated molecular ion is typically the base peak, confirming the molecular weight.
194.1[M-NH₂]⁺Loss of Aminyl RadicalCleavage of the C-N bond can lead to the loss of an amino radical, a common pathway for primary amines and amides.[5][6]
195.1[M-NH₃]⁺Loss of AmmoniaLoss of a neutral ammonia molecule from the protonated parent ion is a characteristic fragmentation for amidines.
181.1[M+H - CH₂O]⁺Loss of FormaldehydeMethoxy-substituted aromatic rings can undergo fragmentation involving the loss of formaldehyde.
165.1[C₉H₁₁O₂]⁺Loss of CH₃O and HCNSubsequent fragmentation of the aromatic portion of the molecule.
Experimental Protocol for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing polar, non-volatile compounds like benzamidines.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the initial mobile phase.

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is standard. Formic acid aids in protonation for positive ion mode ESI.

    • Gradient: Start with 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

  • Mass Spectrometry:

    • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass accuracy (HRMS), allowing for molecular formula confirmation.

    • Acquisition: Acquire full scan data (e.g., m/z 50-500) to detect the molecular ion. Acquire tandem MS (MS/MS) data on the [M+H]⁺ ion to confirm fragmentation patterns.

Mass Spectrometry Analysis Workflow

Caption: Integrated LC-MS workflow for structural confirmation.

Conclusion

The structural characterization of 2,4,6-trimethoxybenzamidine is a multi-faceted process where NMR, IR, and MS provide complementary and confirmatory data. NMR spectroscopy defines the precise carbon-hydrogen framework and reveals the molecule's high degree of symmetry. IR spectroscopy provides rapid confirmation of the key amidine and ether functional groups. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition while offering structural insights through predictable fragmentation pathways. Together, these techniques provide a self-validating system, ensuring the unambiguous identification and purity assessment of this important chemical entity for research and development professionals.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of amidine (3) before bubbling CO2 and after bubbling CO.... Available at: [Link]

  • ResearchGate. (n.d.). Truncated 1 H NMR spectra showing conversion of 1 + to benzamide (10 mM.... Available at: [Link]

  • American Chemical Society. (2022). FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide. ACS Fall 2025. Available at: [Link]

  • Al-Tai, A. S. (n.d.). synthesis and nuclear magnetic resonance spectra of benzidines and some derivatives. ProQuest. Available at: [Link]

  • PubMed. (n.d.). FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides. Available at: [Link]

  • ChemRxiv. (n.d.). Pressure-Induced Amidine Formation via Side-Chain Polymerization in a Charge-Transfer Cocrystal. Available at: [Link]

  • SpectraBase. (n.d.). Benzamidine HCl. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. Available at: [Link]

  • RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzamide. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Purification of 2,4,6-Trimethoxybenzamidine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, technically detailed guide for the synthesis and purification of 2,4,6-trimethoxybenzamidine hydrochloride....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, technically detailed guide for the synthesis and purification of 2,4,6-trimethoxybenzamidine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various heterocyclic compounds with potential therapeutic activities. The protocol herein is designed to be self-validating, offering not only a step-by-step methodology but also the underlying chemical principles and expected analytical data for verification of the final product.

Introduction

2,4,6-Trimethoxybenzamidine is an aromatic amidine derivative characterized by the presence of three methoxy groups on the benzene ring. The electron-donating nature of these methoxy groups significantly influences the reactivity and properties of the amidine functionality. Amidines are of great interest in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their capacity to participate in various cyclization reactions to form nitrogen-containing heterocycles. The hydrochloride salt form of the amidine enhances its stability and solubility, making it more amenable to handling and further synthetic transformations.

This guide details a robust two-step synthetic sequence commencing from the commercially available 2,4,6-trimethoxybenzaldehyde, proceeding through a nitrile intermediate, and culminating in the target amidine hydrochloride via the classical Pinner reaction.

Overall Synthetic Scheme

The synthesis of 2,4,6-trimethoxybenzamidine hydrochloride is achieved through a two-step process, starting with the conversion of 2,4,6-trimethoxybenzaldehyde to 2,4,6-trimethoxybenzonitrile, followed by the Pinner reaction to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Pinner Reaction & Ammonolysis A 2,4,6-Trimethoxybenzaldehyde B 2,4,6-Trimethoxybenzonitrile A->B  Hydroxylamine HCl,  Formic Acid C Ethyl 2,4,6-trimethoxybenzimidate hydrochloride (Pinner Salt) B->C  Anhydrous EtOH,  Dry HCl gas D 2,4,6-Trimethoxybenzamidine Hydrochloride C->D  Anhydrous Ethanolic  Ammonia

Application

Application Notes and Protocols for the Evaluation of 2,4,6-Trimethoxy-benzamidine as a Putative Protease Inhibitor in Cell Culture

Introduction The integrity of cellular proteins is paramount for obtaining reliable and reproducible results in research. During routine cell culture maintenance, experimental manipulation, or cell lysis for downstream a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The integrity of cellular proteins is paramount for obtaining reliable and reproducible results in research. During routine cell culture maintenance, experimental manipulation, or cell lysis for downstream analysis, endogenous proteases are released, which can lead to the degradation of target proteins.[1] This proteolytic activity can compromise experimental outcomes, particularly in studies involving protein expression, signaling pathways, and post-translational modifications. The use of protease inhibitors is therefore a critical step in preserving the proteome.[1][2]

Protease inhibitors are broadly classified based on the type of protease they target, such as serine, cysteine, aspartic, and metalloproteases.[3] Benzamidine and its derivatives are a well-established class of synthetic, reversible competitive inhibitors that primarily target serine proteases, like trypsin, by mimicking the structure of arginine.[4][5] This document provides a comprehensive guide for researchers on how to evaluate and implement a novel benzamidine derivative, 2,4,6-Trimethoxy-benzamidine, as a protease inhibitor for cell culture applications.

Given the novel nature of this specific compound in this application, this guide is structured to lead the researcher through a systematic process of validation—from initial characterization and stock preparation to determining its effective, non-toxic working concentration and confirming its efficacy in a cell-based model. This approach ensures scientific rigor and provides a framework for the validation of other novel inhibitors.

Part 1: Characterization and Stock Solution Preparation

Rationale & Expertise Before any biological assessment, it is crucial to understand the physicochemical properties of the inhibitor. The purity of the compound is critical, as impurities could contribute to cytotoxicity or off-target effects. Characterization using methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms the chemical identity and purity of the synthesized compound.[6][7] Furthermore, proper preparation and storage of a concentrated stock solution are essential for accurate and repeatable dosing in experiments. The choice of solvent is dictated by the compound's solubility and its compatibility with the cell culture system; most cell lines can tolerate up to 1% Dimethyl Sulfoxide (DMSO) without significant toxic effects.[3][8]

Protocol 1: Preparation of a High-Concentration Stock Solution

Principle This protocol outlines the steps for creating a concentrated stock solution of 2,4,6-Trimethoxy-benzamidine. A high-concentration stock allows for the addition of small volumes to the cell culture medium, minimizing the final concentration of the solvent.

Materials

  • 2,4,6-Trimethoxy-benzamidine powder (confirmed purity)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials

  • Calibrated precision balance and micropipettes

Procedure

  • Determine Target Concentration: Aim for a high but easily dissolvable stock concentration, typically between 10 mM and 100 mM.

  • Weigh Compound: In a sterile microcentrifuge tube, accurately weigh a small amount of 2,4,6-Trimethoxy-benzamidine (e.g., 5-10 mg).

  • Solubilization: Add the calculated volume of sterile DMSO to achieve the desired molar concentration. For example, for a 100 mM stock of a compound with a molecular weight of 210.24 g/mol , dissolve 21.02 mg in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light. A freshly prepared stock solution should be stable for at least 12 weeks at –20°C.[9]

Part 2: Determining the Optimal Working Concentration

Rationale & Expertise The central challenge in applying any chemical agent to live cells is identifying a "therapeutic window"—a concentration range that is effective for its intended purpose (protease inhibition) without inducing significant cytotoxicity.[3] This section details a two-pronged approach: first, determining the compound's toxicity profile to establish a maximum safe concentration, and second, assessing its direct inhibitory effect on protease activity to define a minimum effective concentration.

Workflow for Determining Optimal Concentration

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Efficacy Testing prep_stock Prepare Serial Dilutions of 2,4,6-Trimethoxy-benzamidine treat_cells Treat Cells with Dilutions (e.g., 24-72h) prep_stock->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 Value (Concentration for 50% Viability Loss) mtt_assay->calc_ic50 define_range Define Optimal Working Range (Well below Cytotoxic IC50, Well above Efficacy IC50) calc_ic50->define_range protease_assay In Vitro Protease Assay (e.g., Universal Substrate) inhibit_assay Incubate Protease with Inhibitor Dilutions protease_assay->inhibit_assay measure_activity Measure Substrate Cleavage inhibit_assay->measure_activity calc_eff_ic50 Calculate Effective IC50 (Concentration for 50% Inhibition) measure_activity->calc_eff_ic50 calc_eff_ic50->define_range

Caption: Workflow for establishing the optimal working concentration of a novel inhibitor.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%.

Materials

  • Selected cell line (e.g., HEK293, HeLa) cultured in appropriate medium

  • Sterile 96-well flat-bottom plates

  • 2,4,6-Trimethoxy-benzamidine stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-well spectrophotometer (plate reader)

Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a series of 2x working concentrations of 2,4,6-Trimethoxy-benzamidine in fresh culture medium. A typical range might be from 0.1 µM to 200 µM.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest inhibitor dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple precipitates.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
198.2 ± 5.1
595.6 ± 4.8
1091.3 ± 6.2
2578.4 ± 7.1
5052.1 ± 5.9
10021.5 ± 3.4
2005.3 ± 1.8
Calculated IC50: ~50 µM
Protocol 3: Direct In Vitro Protease Inhibition Assay

Principle To confirm that 2,4,6-Trimethoxy-benzamidine directly inhibits protease activity, a cell-free enzymatic assay can be performed. Using a broad-spectrum protease like trypsin and a chromogenic or fluorogenic substrate, the inhibitory potential of the compound can be quantified.[12] The reduction in substrate cleavage in the presence of the inhibitor demonstrates its efficacy.

Materials

  • Trypsin (from bovine pancreas)

  • Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 2,4,6-Trimethoxy-benzamidine stock solution

  • 96-well plate and spectrophotometer

Procedure

  • Reagent Preparation: Prepare a working solution of trypsin and BAPNA in Tris-HCl buffer.

  • Inhibitor Dilutions: Prepare serial dilutions of 2,4,6-Trimethoxy-benzamidine in the assay buffer.

  • Assay Setup: In a 96-well plate, add the inhibitor dilutions. Include a positive control (a known trypsin inhibitor like benzamidine hydrochloride) and a negative control (buffer only).

  • Pre-incubation: Add the trypsin solution to all wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the BAPNA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., every minute for 30 minutes). The rate of increase corresponds to protease activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Determine the percentage of inhibition relative to the negative control and calculate the effective IC50 for protease inhibition.

Part 3: Application and Validation in Cell Culture

Rationale & Expertise Once a safe and effective concentration range is established (e.g., 5-10 times the effective IC50 but well below the cytotoxic IC50), the inhibitor can be applied to a cell culture experiment.[3] The ultimate validation of a protease inhibitor is its ability to protect a specific, protease-sensitive target protein from degradation within the cellular environment. A Western blot analysis provides a clear, qualitative, and semi-quantitative readout of this protective effect.

Conceptual Pathway of Protease Inhibition

G A Cellular Stress or Lysis B Release of Endogenous Proteases (e.g., Serine Proteases) A->B D Proteolytic Degradation B->D C Target Protein C->D H Stabilized Target Protein C->H E Degraded Protein Fragments D->E F Addition of 2,4,6-Trimethoxy-benzamidine G Inhibition of Protease Activity F->G G->D

Caption: Mechanism of protein stabilization by inhibiting protease activity.

Protocol 4: General Use in Adherent Cell Culture

Principle This protocol describes the application of the inhibitor to live cells in culture to prevent the degradation of secreted proteins or to prepare cells for lysis while minimizing artifactual proteolysis.

Procedure

  • Culture Cells: Grow adherent cells to the desired confluency (typically 70-90%).

  • Prepare Inhibitor Medium: Based on the results from Part 2, determine the final working concentration. Dilute the high-concentration stock of 2,4,6-Trimethoxy-benzamidine directly into pre-warmed, fresh cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 10 µL of stock to 10 mL of medium (a 1:1000 dilution).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Harvesting:

    • For secreted proteins: Collect the conditioned medium. The presence of the inhibitor in the medium helps protect secreted proteins. It is often advisable to add fresh inhibitor during the collection process.[13]

    • For cell lysates: Proceed immediately to cell lysis (e.g., using RIPA buffer). It is best practice to also include the inhibitor in the lysis buffer to inhibit proteases released during cell disruption.[3]

Protocol 5: Validation by Western Blot Analysis of a Target Protein

Principle This protocol validates the efficacy of 2,4,6-Trimethoxy-benzamidine by observing the stabilization of a known labile protein. By comparing protein levels in treated versus untreated cells after inducing a stress that promotes proteolysis, the protective effect of the inhibitor can be visualized.

Materials

  • Cells treated according to Protocol 4

  • Lysis Buffer (e.g., RIPA) supplemented with the inhibitor

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibody against a known protease-sensitive protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure

  • Induce Proteolysis (Optional but Recommended): To create a clear comparison, treat one set of cells with an agent that induces apoptosis or cellular stress to activate proteases.

  • Experimental Groups:

    • Group A: Untreated cells (Negative Control)

    • Group B: Stressed cells, no inhibitor (Degradation Control)

    • Group C: Stressed cells + 2,4,6-Trimethoxy-benzamidine (Test Group)

    • Group D: Stressed cells + Commercial Protease Inhibitor Cocktail (Positive Control)

  • Cell Lysis: Wash cells with cold PBS, then add lysis buffer (supplemented with the appropriate inhibitor for groups C and D) to each plate. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the target protein.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Compare the band intensity of the target protein across the different groups. A stronger band in Group C compared to Group B indicates successful inhibition of proteolysis by 2,4,6-Trimethoxy-benzamidine.

Part 4: Troubleshooting and Key Considerations

  • Inhibitor Specificity: Benzamidines primarily inhibit serine proteases. If protein degradation persists, it may be due to other protease classes (cysteine, metallo-, etc.). In such cases, 2,4,6-Trimethoxy-benzamidine may need to be used in combination with other class-specific inhibitors.[8]

  • Inhibitor Stability: The stability of the inhibitor in aqueous culture medium at 37°C should be considered. Some inhibitors have a short half-life under these conditions.[14] For long-term experiments, the medium containing the inhibitor may need to be replenished.

  • Off-Target Effects: At higher concentrations, inhibitors can have off-target effects that may influence cell physiology or signaling pathways.[3][15] Always use the lowest effective concentration and include appropriate controls to account for any non-specific effects.

  • Downstream Assay Compatibility: If using cell lysates for functional assays (e.g., enzyme activity assays), be aware that the inhibitor may interfere with the assay itself. It may need to be removed via methods like dialysis.[9]

Conclusion

2,4,6-Trimethoxy-benzamidine, as a novel benzamidine derivative, holds potential as a specific and effective serine protease inhibitor for cell culture applications. However, its use requires a systematic and empirical approach to validation. By following the protocols outlined in this guide—from basic characterization and cytotoxicity profiling to in-culture efficacy testing—researchers can confidently establish an optimal working concentration and validate its protective effects on target proteins. This rigorous methodology not only ensures the reliable application of this specific compound but also serves as a universal framework for the integration of any new chemical tool into cell biology research.

References

  • Medina, M., & Baresi, L. (2007). A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors. Journal of Microbiological Methods. [Link]

  • Al-Ghamdi, S., Al-Otaibi, F., El-Shishtawy, R. M., Asiri, A. M., & El-Sayed, R. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(15), 4969. [Link]

  • Veeramani, A., Pemiah, B., Rajan, R., Pandi, A., Sabapathy, V., & Govindasami, E. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

  • Biocompare. (2023). How to Select the Right Protease Inhibitor. [Link]

  • Roche. (n.d.). The Complete Guide for Protease Inhibition. [Link]

  • ResearchGate. (n.d.). The effect of the benzamidine derivatives on (left panel) Topoisomerase.... [Link]

  • Veeramani, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]

  • Paz, C., et al. (2010). Identification of a Benzamide Derivative that Inhibits Stress-Induced Adrenal Corticosteroid Synthesis. PMC - PubMed Central. [Link]

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  • Khan, M., et al. (2009). Pharmacological preconditioning of mesenchymal stem cells with trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) protects hypoxic cells against oxidative stress and enhances recovery of myocardial function in infarcted heart through Bcl-2 expression. PubMed. [Link]

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Method

Application Notes &amp; Protocols: The Utility of 2,4,6-Trimethoxy-benzamidine in Protein Crystallography

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,4,6-Trimethoxy-benzamidine as a molecular fragment in protein crystallography....

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,4,6-Trimethoxy-benzamidine as a molecular fragment in protein crystallography. This document provides an in-depth overview of its application, the underlying scientific principles, and detailed protocols for its integration into crystallographic workflows.

Introduction: The Role of Small Molecules in Protein Crystallography

The journey to obtaining high-resolution protein crystal structures is often fraught with challenges, primarily the ability to produce well-ordered, diffraction-quality crystals.[1][2] The inherent flexibility and conformational heterogeneity of proteins can hinder the formation of stable crystal lattices.[1] To overcome these hurdles, crystallographers often employ a range of additives—small molecules that can enhance crystal quality by stabilizing the protein structure or facilitating favorable crystal contacts.[1][3][4][5]

A specialized application of small molecules is found in fragment-based drug discovery (FBDD), where low molecular weight compounds (typically < 300 Da) are screened for binding to a protein target.[6][7] X-ray crystallography has emerged as a powerful primary screening technique in FBDD, as it provides direct visual evidence of fragment binding and detailed atomic interactions, which is invaluable for structure-based drug design.[6][7][8][9][10]

2,4,6-Trimethoxy-benzamidine: A Fragment of Interest

2,4,6-Trimethoxy-benzamidine is a small organic molecule with properties that make it a compelling candidate for use in protein crystallography, both as a crystallization additive and as a screening fragment.

Chemical Properties:

PropertyValueSource
CAS Number 160150-35-6[11]
Molecular Formula C10H14N2O3Inferred from name
Molecular Weight 210.23 g/mol Inferred from formula
Key Features - Benzamidine core- Three methoxy groups- Amidine group (hydrogen bond donor/acceptor)Inferred from structure

The benzamidine moiety is a well-known pharmacophore, often recognized by proteases.[12][13] The trimethoxy substitution pattern on the phenyl ring provides specific steric and electronic properties, influencing its solubility and interaction potential. The amidine group is a strong hydrogen bond donor and can also act as an acceptor, facilitating interactions with protein residues.

Mechanism of Action and Rationale for Use

The utility of 2,4,6-Trimethoxy-benzamidine in protein crystallography can be understood through two primary mechanisms:

  • As a Crystallization Additive: The binding of a small, rigid molecule like 2,4,6-Trimethoxy-benzamidine can reduce the conformational entropy of a protein by locking it into a specific state. This homogeneity is a critical prerequisite for successful crystallization.[1] Furthermore, if the fragment binds at a protein-protein interface in the crystal lattice, it can act as "molecular glue," providing additional stabilizing contacts.

  • As a Screening Fragment: In the context of FBDD, 2,4,6-Trimethoxy-benzamidine serves as a starting point for the development of more potent and specific inhibitors.[7] Its simple structure allows it to explore and bind to small pockets on the protein surface that might be inaccessible to larger, more complex molecules.[7] Identifying the binding mode of this fragment through crystallography provides a structural blueprint for elaborating its structure to improve affinity and selectivity.[6][9]

Experimental Workflows and Protocols

The successful application of 2,4,6-Trimethoxy-benzamidine in protein crystallography hinges on robust and well-controlled experimental design. Below are detailed protocols for two primary methodologies: co-crystallization and crystal soaking.

Co-crystallization Protocol

In co-crystallization, the protein and the fragment are mixed prior to setting up crystallization trials. This method is often preferred when the fragment is expected to induce a conformational change or is necessary for crystallization.

Step-by-Step Methodology:

  • Protein Preparation: Purify the target protein to homogeneity (>95%), as confirmed by SDS-PAGE. The protein should be concentrated to a working concentration, typically between 2 and 50 mg/mL, in a well-buffered solution with minimal additives.[14]

  • Fragment Stock Solution Preparation: Prepare a high-concentration stock solution of 2,4,6-Trimethoxy-benzamidine (e.g., 100 mM) in a suitable solvent in which it is highly soluble, such as DMSO or water.

  • Protein-Fragment Complex Formation:

    • Incubate the purified protein with 2,4,6-Trimethoxy-benzamidine at a molar excess (typically 5-10 fold) for a period ranging from 30 minutes to several hours on ice.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept below a level that affects protein stability or crystallization (usually ≤ 5% v/v).

  • Crystallization Screening:

    • Set up crystallization trials using the protein-fragment complex solution. The vapor diffusion (hanging or sitting drop) method is most common.[2][14]

    • Pipette 1 µL of the protein-fragment complex and mix it with 1 µL of the reservoir solution on a cover slip (hanging drop) or in a well (sitting drop).[14]

    • Seal the setup and incubate at a constant temperature (e.g., 4°C or 20°C).[14]

    • Screen against a wide range of commercially available or in-house crystallization screens to explore a broad chemical space.[1][3]

  • Crystal Optimization and Harvesting:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and fragment concentration to improve crystal size and quality.[3]

    • Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after a brief soak in a cryoprotectant solution.

Diagram: Co-crystallization Workflow

CoCrystallization_Workflow cluster_prep Preparation cluster_main Crystallization cluster_analysis Analysis Protein Purified Protein Incubation Incubate Protein + Fragment Protein->Incubation Fragment 2,4,6-Trimethoxy-benzamidine Stock Solution Fragment->Incubation Screening Crystallization Screening Incubation->Screening Optimization Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction

Caption: Workflow for the co-crystallization of a target protein with 2,4,6-Trimethoxy-benzamidine.

Crystal Soaking Protocol

Soaking is a technique where pre-grown crystals of the apo-protein are transferred into a solution containing the fragment.[10] This method is advantageous as it avoids the need to re-screen for crystallization conditions and can be performed with smaller amounts of the compound.[10]

Step-by-Step Methodology:

  • Apo-Protein Crystal Growth: Grow high-quality crystals of the target protein without the fragment using established crystallization conditions.

  • Soaking Solution Preparation:

    • Prepare a soaking solution that is similar to the mother liquor from which the crystals were grown.

    • Dissolve 2,4,6-Trimethoxy-benzamidine into this solution to a final concentration typically ranging from 1 mM to 50 mM. The concentration may need to be optimized to ensure fragment binding without dissolving or cracking the crystals.[9]

    • Ensure the concentration of any organic solvent used to dissolve the fragment is compatible with crystal stability.[6]

  • Crystal Soaking:

    • Carefully transfer the apo-protein crystals into a drop of the soaking solution.

    • The soaking time can vary significantly, from a few minutes to several days, and should be optimized.[10]

  • Cryo-protection and Harvesting:

    • Briefly transfer the soaked crystal to a cryoprotectant solution that also contains the fragment at the same concentration as the soaking solution.

    • Harvest the crystal using a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection and Analysis:

    • Collect X-ray diffraction data from the soaked crystal.

    • Calculate electron density maps to identify the bound fragment. The low occupancy of weakly binding fragments may require careful analysis of difference maps (Fo-Fc).[7]

Diagram: Crystal Soaking Workflow

CrystalSoaking_Workflow cluster_prep Preparation cluster_main Soaking cluster_analysis Analysis ApoCrystals Grow Apo-Protein Crystals Soaking Transfer Crystals to Soaking Solution ApoCrystals->Soaking SoakSolution Prepare Fragment Soaking Solution SoakSolution->Soaking CryoHarvest Cryo-protection & Harvesting Soaking->CryoHarvest Diffraction X-ray Diffraction Data Collection CryoHarvest->Diffraction

Caption: Workflow for soaking pre-existing apo-protein crystals with 2,4,6-Trimethoxy-benzamidine.

Data Interpretation and Considerations

  • Electron Density: Due to their small size and potentially low binding affinity, fragments like 2,4,6-Trimethoxy-benzamidine may exhibit low occupancy in the crystal structure.[7] This can make their visualization in electron density maps challenging. Careful inspection of difference electron density maps (Fo-Fc) is crucial for unambiguously identifying the bound fragment.

  • Validation: The placement and refinement of the fragment model should be validated rigorously. The fit to the electron density, the refinement of B-factors, and the stereochemistry of the protein-fragment interactions should all be carefully assessed.

  • Alternative Biophysical Methods: To complement crystallographic screening and confirm binding, other biophysical techniques such as Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[7]

Conclusion

2,4,6-Trimethoxy-benzamidine represents a valuable tool in the protein crystallographer's arsenal. Its properties make it suitable for use as both a crystallization-enhancing additive and a screening fragment for drug discovery. By stabilizing protein conformations and providing novel starting points for inhibitor design, this and similar fragments can help overcome common bottlenecks in structural biology and drug development. The protocols and principles outlined in these notes provide a comprehensive framework for the effective application of 2,4,6-Trimethoxy-benzamidine in protein crystallography research.

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403–413.
  • Lesburg, C. A., et al. (2011). Fragment screening purely with protein crystallography. Methods in Enzymology, 493, 325–349.
  • Dale, G. E., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. Archives of Biochemistry and Biophysics, 628, 2-13.
  • McPherson, A. (2004).
  • Luo, M., et al. (2024).
  • Anand, K., et al. (2002). Additives for the crystallization of proteins and nucleic acids. Journal of Crystal Growth, 237-239, 16-22.
  • Wikipedia. (n.d.). Protein crystallization. Retrieved from [Link]

  • Fromme, P. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2432.
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  • Dobó, J., et al. (2005). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region.
  • Portalone, G., et al. (2004). 2,4,6-Trimethylbenzamide.
  • Harris, K. D. M., et al. (2003). Solid-state structural properties of 2,4,6-trimethoxybenzene derivatives, determined directly from powder X-ray diffraction data in conjunction with other techniques. Journal of the Chemical Society, Perkin Transactions 2, (11), 2118-2124.
  • Smalås, A. O., et al. (1992). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section B: Structural Science, 48(Pt 3), 361–362.
  • RCSB PDB. (n.d.). PDB Ligand Summary Page. Retrieved from [Link]

  • Love, J. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of Visualized Experiments, (45), 2194.
  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(4), 880.
  • Phillips, J. C., et al. (1976). Applications of synchrotron radiation to protein crystallography: preliminary results.
  • Patane, M. A., et al. (2010). 2,4,6-trisubstituted Triazines as Protein a Mimetics for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 53(3), 1138–1145.
  • Asghar, M., et al. (2022). Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. Journal of Molecular Structure, 1257, 132598.
  • Walla, F. A., et al. (2024). Rational Introduction of Electrostatic Interactions at Crystal Contacts to Enhance Protein Crystallization of an Ene Reductase. International Journal of Molecular Sciences, 25(7), 3656.
  • Taha, M., et al. (2013). (E)-2-Methoxy-N′-(2,4,6-trihydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105.
  • Roy, S., & Tomat, E. (2020).

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Application

2,4,6-Trimethoxy-benzamidine as a ligand for affinity chromatography

Application Note & Protocol Harnessing Benzamidine-Based Ligands for High-Selectivity Affinity Chromatography of Serine Proteases Senior Application Scientist Note: This document provides a comprehensive guide to the pri...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Harnessing Benzamidine-Based Ligands for High-Selectivity Affinity Chromatography of Serine Proteases

Senior Application Scientist Note: This document provides a comprehensive guide to the principles and practices of using benzamidine-based ligands in affinity chromatography. While the initial inquiry specified 2,4,6-Trimethoxy-benzamidine, the established and extensively documented ligand for this application is p-aminobenzamidine . This synthetic inhibitor is the industry standard for purifying trypsin-like serine proteases due to its specific binding characteristics and the reactive primary amine that allows for straightforward covalent immobilization to a chromatography support. All protocols and mechanistic discussions herein are based on the validated use of p-aminobenzamidine.

Introduction: The Principle of Specificity

Affinity chromatography stands as a premier purification technique, offering unparalleled selectivity by exploiting specific biological interactions.[1][2] The method is predicated on a "lock-and-key" mechanism where a target protein (the "key") binds reversibly to a specific ligand (the "lock") that has been covalently attached to an inert chromatography matrix.[2]

Serine proteases, a ubiquitous class of enzymes involved in processes from digestion to blood clotting, represent a critical target for purification, whether for therapeutic development, diagnostic applications, or as research tools. A common challenge in biologics production is the removal of these proteases, which can be released during cell lysis and subsequently degrade the target protein of interest.[3] Benzamidine, a potent synthetic and reversible inhibitor of trypsin-like serine proteases, serves as an ideal affinity ligand for their capture and removal.[3][4]

This guide details the use of immobilized p-aminobenzamidine on highly cross-linked agarose beads for the efficient purification or removal of serine proteases like trypsin, thrombin, and Factor Xa from complex biological mixtures such as cell culture supernatants, bacterial lysates, or serum.[5][6]

The Ligand and Matrix: A Synergistic Pair

2.1 The Ligand: p-Aminobenzamidine

The efficacy of this affinity medium stems from the dual-functionality of the p-aminobenzamidine ligand.

  • The Benzamidine Moiety: This functional group is a structural mimic of the arginine and lysine side chains, which are the natural substrates for trypsin-like proteases. It fits into the enzyme's catalytic pocket, binding with high specificity and effectively inhibiting its activity.

  • The para-Amino Group: This primary amine provides a convenient and stable attachment point for covalent coupling to an activated chromatography matrix.

The ligand is typically attached to the matrix via a long, hydrophilic spacer arm.[7][8] This architectural feature is critical as it positions the ligand away from the surface of the bead, overcoming potential steric hindrance and ensuring unimpeded access for the target protease's active site.

2.2 The Matrix: Cross-Linked Agarose

Highly cross-linked agarose beads (e.g., Sepharose™ 4 Fast Flow or 6B) are the support of choice.[7][9] Their key properties include:

  • High Porosity: Allows large biomolecules like proteases to access the immobilized ligands within the bead structure.[9]

  • Physical and Chemical Stability: The cross-linking provides mechanical rigidity, permitting high flow rates for rapid processing.[6][10] The matrix is stable across a wide pH range and in the presence of common denaturants like urea and guanidine hydrochloride.[7][8]

  • Hydrophilicity: The agarose backbone is rich in hydroxyl groups, creating a hydrophilic environment that minimizes non-specific hydrophobic interactions, thereby enhancing the purity of the final product.[9]

Mechanism of Interaction & Purification Workflow

The purification process involves a cycle of binding, washing, and elution, governed by buffer conditions that modulate the specific interaction between the serine protease and the immobilized benzamidine.

AffinityChromatographyWorkflow cluster_column Chromatography Column cluster_process Process Steps Equilibration 1. Equilibration (Binding Buffer) Sample_Application 2. Sample Application (Protease Binds) Wash 3. Wash (Remove Unbound Proteins) Sample_Application->Wash Binding Elution 4. Elution (Disrupt Binding) Wash->Elution Unbound Flow-through (Contaminants) Wash->Unbound Washing Regeneration 5. Regeneration (Prepare for Reuse) Elution->Regeneration Purified Eluate (Pure Protease) Elution->Purified Regeneration->Equilibration Re-equilibration Start Start Sample Sample (Protease + Contaminants) Start->Sample Sample->Sample_Application End End Purified->End

Caption: General workflow for affinity chromatography.

The covalent attachment of p-aminobenzamidine to an agarose support is a foundational step. While commercially available pre-packed columns are common, understanding the chemistry is crucial. A typical method involves using an NHS-ester activated agarose, which reacts with the primary amine of p-aminobenzamidine to form a stable amide bond.[11]

Caption: Covalent coupling of p-aminobenzamidine to an NHS-activated matrix.

Experimental Protocols

4.1 Buffer Preparation and Key Parameters

The success of the purification relies on optimized buffer conditions. The following table summarizes recommended solutions based on established protocols.[8][12][13]

Buffer/Solution Composition Purpose & Key Considerations
Binding/Wash Buffer 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0High salt (0.5 M NaCl) is critical to disrupt non-specific ionic interactions, ensuring only specific affinity binding occurs.[12]
Elution Buffer (Low pH) 50 mM Glycine-HCl, pH 3.0 OR 10 mM HCl, 0.5 M NaCl, pH 2.0A sharp drop in pH protonates key residues in the enzyme's active site, disrupting the interaction with the ligand.[8]
Elution Buffer (Competitive) 20 mM p-aminobenzamidine in Binding BufferThe free ligand competes for the enzyme's active site, displacing it from the immobilized matrix. Useful for pH-sensitive proteins. Note: This buffer has high UV absorbance at 280 nm, requiring alternative protein detection methods (e.g., Bradford assay, SDS-PAGE).[12]
Elution Buffer (Denaturing) 6 M Guanidine-HCl OR 8 M Urea in Binding BufferUsed for very tightly bound proteins. Requires subsequent refolding of the target protein.[7]
Neutralization Buffer 1 M Tris-HCl, pH 9.0Added to collection tubes (60-200 µL per mL of fraction) to immediately neutralize the low pH eluate and prevent protein denaturation.[8][12]
Regeneration Buffers Wash 1: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5Wash 2: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5Alternating high and low pH washes effectively remove precipitated proteins or strongly bound contaminants.[13][14]
Storage Solution 20% Ethanol in 50 mM Sodium Acetate, pH 4.0Prevents microbial growth and maintains the stability of the matrix during long-term storage at 4-8°C.

4.2 Step-by-Step Purification Protocol

This protocol is designed for a pre-packed 1 mL or 5 mL column (e.g., HiTrap™ Benzamidine FF).

  • Sample Preparation:

    • Clarify the sample by centrifugation and/or filtration through a 0.45 µm filter immediately before application to prevent column clogging.[12]

    • If the sample is highly viscous, dilute it with Binding Buffer.

    • Ensure the sample is adjusted to the same pH and ionic strength as the Binding Buffer.

  • Column Equilibration:

    • Wash the column with 5 column volumes (CV) of distilled water to remove the storage solution.

    • Equilibrate the column with 5-10 CV of Binding Buffer until the UV baseline (A280) is stable.

  • Sample Application:

    • Load the prepared sample onto the column using a syringe or a chromatography system pump. Recommended flow rates are typically 1 mL/min for a 1 mL column and 5 mL/min for a 5 mL column.[12]

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer, or until the A280 reading returns to baseline, indicating that all unbound proteins have been washed through.

    • (Optional) For samples where ionic interactions are a concern, perform a second wash step with a higher salt concentration (e.g., 1.0 M NaCl in binding buffer) before elution.[12]

  • Elution:

    • Low pH Elution:

      • Apply 5-10 CV of the chosen low pH Elution Buffer.

      • Collect fractions into tubes pre-filled with Neutralization Buffer to immediately restore a neutral pH.[8][12]

    • Competitive Elution:

      • Apply 5-10 CV of the Competitive Elution Buffer.

      • Collect fractions and monitor protein content using methods other than A280 absorbance.

  • Regeneration:

    • Wash the column with 3-5 CV of Regeneration Wash 1 (pH 8.5), followed by 3-5 CV of Regeneration Wash 2 (pH 4.5). Repeat this cycle 2-3 times.[13]

    • Immediately re-equilibrate the column with 5-10 CV of Binding Buffer if it is to be used again.

  • Storage:

    • If the column will not be used, wash it with 5 CV of distilled water, followed by 5 CV of the 20% Ethanol Storage Solution.

    • Ensure the column is sealed securely and stored upright at 4-8°C.

Key Applications & Validated Use-Cases
  • Removal of Thrombin Post-Fusion Tag Cleavage: A frequent application is the removal of thrombin (a serine protease) after it has been used to cleave an affinity tag (e.g., GST) from a recombinant protein. The protein mixture is passed through the benzamidine column, which captures the thrombin, allowing the purified, tag-free protein of interest to flow through.[10][15]

  • Purification of Serine Proteases from Plasma: The high selectivity allows for the isolation of specific trypsin-like proteases from complex sources like human plasma for downstream analysis or use.[7][10]

  • Protecting Protein Integrity: By passing a crude cell lysate through a benzamidine column as an initial step, endogenous serine proteases can be removed, preventing the degradation of a sensitive target protein during subsequent purification steps.[3]

Troubleshooting
Problem Potential Cause Solution
Low or No Binding Incorrect binding buffer pH or ionic strength.Ensure buffer is pH 7.4-8.0 and contains at least 0.5 M NaCl.
Target protein is not a trypsin-like serine protease.Confirm the target protein's class and binding specificity.
Low Recovery/Yield Elution is incomplete due to very strong binding.Try a more stringent elution method (e.g., lower pH, competitive elution, or a denaturant).
Eluted protein denatured by low pH.Ensure adequate and immediate neutralization of fractions.
Non-Specific Binding Ionic strength of binding buffer is too low.Increase NaCl concentration in the binding and wash buffer to 0.5 M or higher.
Hydrophobic interactions.Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer.
Reduced Column Performance Column is fouled with precipitated protein or lipids.Perform a more rigorous Cleaning-in-Place (CIP) procedure, potentially including a detergent wash.
Ligand hydrolysis.Avoid prolonged exposure to pH levels outside the recommended range (pH 2-8).[7][8]

References

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  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Affinity Chromatography Handbook.
  • GE Healthcare Bio-Sciences AB. (n.d.). Removal and purification of trypsin-like serine proteases.
  • GE Healthcare. (n.d.). Affinity Chromatography Handbook.
  • Cytiva. (n.d.). Data file: Benzamidine Sepharose 4 Fast Flow (high sub).
  • Cytiva. (n.d.). Instructions: Benzamidine Sepharose 6B.
  • Tofflon Life Science. (n.d.). Benzamidine series AC Resins.
  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • Bio-Link. (n.d.). Benzamidine Chromstar® 4FF Affinity Chromatography Resins.
  • Cytiva. (n.d.). Benzamidine Sepharose 6B Data File.
  • Cytiva. (n.d.). Application Note: Benzamidine Sepharose 4 Fast Flow (high sub) and HiTrap Benzamidine FF (high sub).
  • Biovanix. (n.d.). Benzamidine Affinity Chromatography Media.
  • Kanamori, A., et al. (1993). Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. Journal of Chromatography A, 644(2), 231-237. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of P-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. Request PDF. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) Data File.
  • Mateo, C., et al. (2016). Agarose and Its Derivatives as Supports for Enzyme Immobilization. Molecules, 21(11), 1597. Retrieved from [Link]

  • Sanchez-de-la-Torre, F., et al. (2024). Immobilization of Thrombin on Agarose-Based Supports for Affinity Tag Removal. ACS Omega. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Affinity chromatography columns and media. Retrieved from [Link]

  • Velasco-Lozano, S., et al. (2021). Multi-enzyme co-immobilization on tri-heterofunctional supports. ChemRxiv. Retrieved from [Link]

  • Dou-Meyling, D., et al. (2011). Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy. Analytical and Bioanalytical Chemistry, 401(5), 1633-1639. Retrieved from [Link]

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Method

2,4,6-Trimethoxy-benzamidine in high-throughput screening for enzyme inhibitors

Application Note & Protocol Topic: High-Throughput Screening for Serine Protease Inhibitors Using 2,4,6-Trimethoxy-benzamidine Audience: Researchers, scientists, and drug development professionals. Abstract This document...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Serine Protease Inhibitors Using 2,4,6-Trimethoxy-benzamidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for utilizing 2,4,6-Trimethoxy-benzamidine in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of serine proteases. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, making them excellent tools for assay validation and as starting points for medicinal chemistry programs.[1][2][3] This guide details the underlying principles, step-by-step protocols for assay development, primary screening, and hit validation, and methods for preliminary mechanism-of-action studies. By following these protocols, researchers can implement a robust and self-validating screening cascade to discover novel enzyme inhibitors.

Introduction: The Rationale for Screening Benzamidine Derivatives

Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and immunity.[3] Their dysregulation is implicated in a wide range of diseases, making them prominent targets for therapeutic intervention.[3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify molecules that modulate the activity of a specific biological target.[4][5][6]

The benzamidine moiety is a classic "warhead" for serine protease inhibition.[1][7] It acts as a reversible competitive inhibitor by mimicking the guanidinium group of arginine, a natural substrate residue for many trypsin-like serine proteases, thus binding to the enzyme's active site.[2][8] 2,4,6-Trimethoxy-benzamidine, a specific derivative, offers a unique chemical scaffold for exploration. The methoxy substitutions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties compared to the parent molecule. This application note uses Trypsin as a model serine protease to establish a universally applicable HTS protocol.

Assay Principle: Fluorogenic Detection of Competitive Inhibition

The screening protocol is based on a fluorescence intensity assay. The enzyme (e.g., Trypsin) cleaves a synthetic, fluorogenic substrate, liberating a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC) from a quenched state. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

A competitive inhibitor, such as 2,4,6-Trimethoxy-benzamidine, will bind to the enzyme's active site, preventing the substrate from binding and being cleaved. This results in a dose-dependent decrease in the rate of fluorescence generation.

G cluster_0 Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (Serine Protease) ES Enzyme-Substrate Complex E->ES S Substrate (Fluorogenic) S->ES EI Enzyme-Inhibitor Complex (Inactive) S->EI Blocked P Product (Fluorescent) ES->P k_cat P->E E2 Enzyme (Serine Protease) E2->EI I Inhibitor (2,4,6-Trimethoxy-benzamidine) I->EI G start Start: Prepare Reagents prep_plate Compound Plating: Dispense 0.5 µL of Test Compounds (in DMSO) to 384-well plate start->prep_plate add_enzyme Add Enzyme: Dispense 25 µL of Enzyme to each well prep_plate->add_enzyme incubate Pre-incubation: Incubate plate for 15 min at Room Temperature add_enzyme->incubate add_sub Initiate Reaction: Dispense 25 µL of Substrate to each well incubate->add_sub read_plate Kinetic Read: Measure Fluorescence (Ex:360/Em:460 nm) over 30 minutes add_sub->read_plate analyze Data Analysis: Calculate % Inhibition read_plate->analyze end End: Identify Hits analyze->end

Figure 2: High-Throughput Screening (HTS) Workflow.
Primary Screen (Single Concentration)
  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the 2,4,6-Trimethoxy-benzamidine stock solution (e.g., 1 mM in 100% DMSO) and other library compounds into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of ~10 µM with 0.1% DMSO.

  • Enzyme Addition: Add 25 µL of Trypsin solution (at a pre-determined concentration, e.g., 2x final concentration in Assay Buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (at 2x the Km concentration in Assay Buffer) to all wells to start the reaction.

  • Data Collection: Immediately transfer the plate to a fluorescence plate reader and measure the kinetic reaction rate as described in section 4.1.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Normalize the data using the on-plate controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

    • A "hit" is defined as a compound that meets a certain inhibition threshold, typically >3 standard deviations from the mean of the neutral controls or a fixed cutoff (e.g., >50% inhibition).

Protocol Part 3: Hit Confirmation and Characterization

Rationale: Primary hits must be re-tested and characterized to eliminate false positives and determine their potency.

Dose-Response (IC50) Determination
  • Create a 10-point, 3-fold serial dilution of 2,4,6-Trimethoxy-benzamidine in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Repeat the screening protocol (Section 5.1), plating the dilution series of the compound.

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

CompoundTargetIC50 (µM)Hill SlopeMax Inhibition (%)
Benzamidine (Control)Trypsin18.51.02100
2,4,6-Trimethoxy-benzamidine Trypsin 5.2 0.98 100
Negative CompoundTrypsin>100-<10
Table 1: Example Dose-Response Data for Trypsin Inhibition.
Preliminary Mechanism of Inhibition (MOI) Study

Rationale: This experiment helps to confirm if 2,4,6-Trimethoxy-benzamidine acts as a competitive inhibitor, as hypothesized. In the presence of a competitive inhibitor, the apparent Km of the substrate will increase, while the Vmax remains unchanged. [9]

  • Set up a matrix of reactions in a 96- or 384-well plate.

  • Vary the concentration of the substrate along the x-axis (e.g., 0.5x, 1x, 2x, 4x, 8x Km).

  • Vary the concentration of the inhibitor (2,4,6-Trimethoxy-benzamidine) along the y-axis (e.g., 0 µM, 5 µM, 10 µM, 20 µM).

  • Initiate the reactions by adding a fixed concentration of enzyme.

  • Measure the initial reaction velocities for all conditions.

  • Generate a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]) for each inhibitor concentration.

  • Interpretation: For a competitive inhibitor, the lines will intersect on the y-axis (indicating no change in Vmax) but will have different x-intercepts (indicating a change in apparent Km).

G Hit Triage Logic start Primary Hit (% Inhibition > 50%) retest Re-test in Singlicate start->retest confirm Confirmed Hit? retest->confirm ic50 Generate 10-point Dose-Response Curve confirm->ic50 Yes discard1 Discard (False Positive) confirm->discard1 No potency Potent? (IC50 < 10 µM) ic50->potency moi MOI & Selectivity Studies potency->moi Yes discard2 Discard (Not Potent) potency->discard2 No lead Lead Candidate moi->lead

Figure 3: Logic Diagram for Hit Confirmation and Triage.

References

  • Stürzebecher, J., Markwardt, F. (1977). Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]

  • Regatte, V. R., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health (NIH). [Link]

  • Stürzebecher, J., et al. (1989). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [Link]

  • Wikipedia contributors. (2023). Benzamidine. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. Pharmaffiliates. [Link]

  • Lee, B. H., et al. (2013). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. National Institutes of Health (NIH). [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Institutes of Health (NIH). [Link]

  • Ibrahim, A., et al. (2016). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. [Link]

  • Yasmeen, S., et al. (2012). Basics of Enzymatic Assays for HTS. ResearchGate. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethoxybenzamide. PubChem. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

Sources

Application

Application Notes and Protocols for 2,4,6-Trimethoxy-benzamidine Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2,4,6-Trimethoxy-benzamidine is a substituted benzamidine derivative of increasing interest i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4,6-Trimethoxy-benzamidine is a substituted benzamidine derivative of increasing interest in medicinal chemistry and drug discovery, likely as a serine protease inhibitor. The presence of the three methoxy groups on the benzene ring significantly influences its physicochemical properties, including solubility and stability, compared to the parent compound, benzamidine. Proper dissolution and storage of this compound are paramount to ensure the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive, experience-driven protocol for the effective solubilization and storage of 2,4,6-Trimethoxy-benzamidine and its solutions.

Understanding the Compound: Physicochemical Profile

Direct, comprehensive data on 2,4,6-Trimethoxy-benzamidine is not extensively available in public literature. However, by examining its structure and related compounds, we can infer a likely profile to guide our approach.

  • Impact of Methoxy Groups: The three electron-donating methoxy groups increase the lipophilicity and may decrease the aqueous solubility of the molecule compared to unsubstituted benzamidine. The symmetrical substitution pattern may also affect crystal lattice energy and, consequently, solubility.

  • Benzamidine Core: The basic benzamidine functional group dictates that the compound will likely be more stable in acidic to neutral pH conditions. In aqueous solutions, especially at alkaline pH, benzamidines are susceptible to hydrolysis, leading to the formation of the corresponding benzamide.[1]

  • Form: 2,4,6-Trimethoxy-benzamidine is expected to be a solid at room temperature. It may be supplied as a free base or as a salt (e.g., hydrochloride), which will significantly impact its solubility. The hydrochloride salt is generally more soluble in aqueous solutions.

Preliminary Safety and Handling

Before handling the compound, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier. General safety precautions for related compounds include:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2][3]

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[2][4]

  • Avoid contact with skin and eyes, as related compounds can cause irritation.[2][4]

Protocol for Solubility Testing

Due to the lack of specific solubility data, a preliminary, small-scale solubility test is essential. This will determine the most suitable solvent for your desired stock concentration with minimal waste of your compound.

Objective: To identify an appropriate solvent and estimate the solubility of 2,4,6-Trimethoxy-benzamidine.

Materials:

  • 2,4,6-Trimethoxy-benzamidine

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettors and tips

  • Selection of solvents (high purity, anhydrous where appropriate):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Aliquot the Compound: Weigh a small, precise amount of 2,4,6-Trimethoxy-benzamidine (e.g., 1-2 mg) into several separate microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 100 µL).

  • Dissolution Attempt:

    • Vortex each tube vigorously for 30-60 seconds.

    • Visually inspect for complete dissolution against a light and dark background.

    • If the compound does not dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication may be applied. Allow the solution to return to room temperature to check for precipitation.

  • Incremental Addition (Optional): If the compound dissolves completely, you can incrementally add more of the solid to determine the approximate saturation point.

  • Record Observations: Document your findings in a clear and organized manner.

Data Presentation: Solubility Test Results

SolventAmount of Compound (mg)Volume of Solvent (µL)Observation at RTObservation with Warming/SonicationEstimated Solubility
DMSO
Ethanol
Methanol
DMF
Water
PBS, pH 7.4

Protocol for Preparing Stock Solutions

Based on the results of your solubility test, select the most appropriate solvent. For most biological applications, DMSO is a common first choice due to its high solubilizing power and compatibility with most assays at low final concentrations.

Objective: To prepare a concentrated stock solution of 2,4,6-Trimethoxy-benzamidine.

Materials:

  • 2,4,6-Trimethoxy-benzamidine

  • Selected solvent (e.g., DMSO)

  • Sterile, amber glass vial or cryovial

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of 2,4,6-Trimethoxy-benzamidine needed to achieve your desired stock concentration and volume.

  • Weighing: Carefully weigh the compound into the vial.

  • Solvent Addition: Add the calculated volume of the selected solvent to the vial.

  • Dissolution:

    • Cap the vial securely and vortex until the solid is completely dissolved.

    • If necessary, use a sonicator or warm the solution briefly (not exceeding 40°C) to aid dissolution.

    • Ensure the solution is clear and free of any particulate matter before use.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of Solutions

The stability of 2,4,6-Trimethoxy-benzamidine solutions is critical for experimental success. Based on the known instability of benzamidines in aqueous solutions, the following storage recommendations are provided.

Organic Stock Solutions (e.g., in DMSO, Ethanol):

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

  • Light: Store protected from light in amber vials.

  • Inert Gas: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Aqueous Working Solutions:

  • Preparation: Aqueous working solutions should be prepared fresh for each experiment by diluting the organic stock solution into your aqueous buffer or cell culture medium.

  • pH: Maintain the pH of the aqueous solution in the acidic to neutral range (ideally below pH 8) to minimize hydrolysis.[1]

  • Storage: It is strongly advised not to store aqueous solutions of 2,4,6-Trimethoxy-benzamidine for more than a few hours. If storage is unavoidable, keep the solution on ice and use it on the same day.

Visualization of Workflow

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use cluster_caution Key Considerations weigh Weigh Compound solubility_test Perform Solubility Test (DMSO, EtOH, MeOH, H2O, etc.) weigh->solubility_test select_solvent Select Optimal Solvent solubility_test->select_solvent prepare_stock Prepare Concentrated Stock Solution select_solvent->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store prepare_working Prepare Fresh Aqueous Working Solution for Assay store->prepare_working no_aq_storage AVOID Storing Aqueous Solutions prepare_working->no_aq_storage fresh_prep Always Prepare Aqueous Solutions Fresh no_aq_storage->fresh_prep

Caption: Workflow for dissolving and storing 2,4,6-Trimethoxy-benzamidine.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: This can occur if the concentration of the organic solvent is too high in the final working solution or if the compound's solubility limit in the aqueous buffer is exceeded. Try a more dilute stock solution or a different co-solvent system.

  • Loss of activity over time: This may indicate degradation of the compound. Ensure proper storage conditions are met and always use freshly prepared aqueous solutions. Consider performing a stability study of your stock solution over time if you suspect degradation.

Conclusion

The successful use of 2,4,6-Trimethoxy-benzamidine in research and development hinges on its proper handling. By following this systematic approach to solubility testing, stock solution preparation, and storage, researchers can ensure the integrity and reliability of their experimental outcomes. The principles of minimizing aqueous exposure, avoiding freeze-thaw cycles, and protecting from light are key to maintaining the stability of this and other substituted benzamidine compounds.

References

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Preserving Protein Integrity in Lysates: Application and Protocols for 2,4,6-Trimethoxy-benzamidine as a Serine Protease Inhibitor

Introduction: The Challenge of Proteolysis in Protein Research The study of proteins is fundamental to understanding cellular function, disease progression, and for the development of novel therapeutics. A critical first...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Proteolysis in Protein Research

The study of proteins is fundamental to understanding cellular function, disease progression, and for the development of novel therapeutics. A critical first step in most protein analysis workflows is the lysis of cells or tissues to release their protein content. However, this process disrupts the natural compartmentalization of cellular components, bringing proteins into contact with a host of endogenous proteases that can rapidly degrade the target proteins of interest.[1][2] This proteolysis can lead to inaccurate experimental results, loss of protein activity, and a skewed representation of the proteome.

Among the most prevalent and damaging proteases released during cell lysis are the serine proteases.[3] This class of enzymes, which includes trypsin, chymotrypsin, thrombin, and plasmin, utilizes a highly reactive serine residue in their active site to cleave peptide bonds.[3][4][5][6] To counteract their activity, the inclusion of protease inhibitors in lysis buffers is an essential practice for any researcher aiming to maintain the integrity of their protein samples.[1]

This application note provides a detailed guide to the use of 2,4,6-Trimethoxy-benzamidine , a competitive serine protease inhibitor, for the prevention of protein degradation in cell and tissue lysates. While specific experimental data for this particular derivative is limited in publicly available literature, its structural similarity to the well-characterized inhibitor, benzamidine, allows for a scientifically grounded extrapolation of its mechanism and application.

Mechanism of Action: Competitive Inhibition of Serine Proteases by Benzamidines

Benzamidine and its derivatives are reversible, competitive inhibitors of serine proteases.[7] Their mechanism of action is rooted in their structural mimicry of the arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of benzamidine is drawn to the negatively charged aspartate residue in the S1 specificity pocket of these proteases, effectively blocking the active site and preventing the binding and cleavage of protein substrates.[1]

cluster_0 Serine Protease Active Site cluster_1 Substrate / Inhibitor Ser195 Ser195 (Nucleophile) His57 His57 (General Base) Asp102 Asp102 (Stabilizer) S1_Pocket S1 Specificity Pocket (Asp189 - Negatively Charged) Substrate Protein Substrate (Arg/Lys residue) Substrate->S1_Pocket Binding & Cleavage Inhibitor 2,4,6-Trimethoxy-benzamidine (Positively Charged Amidinium) Inhibitor->S1_Pocket Competitive Binding (Inhibition)

Figure 1: Competitive inhibition of a trypsin-like serine protease. The inhibitor, 2,4,6-Trimethoxy-benzamidine, competes with the natural protein substrate for binding to the S1 specificity pocket of the enzyme's active site.

The reversibility of this inhibition means that the inhibitor can dissociate from the enzyme, and its effectiveness is dependent on its concentration relative to the substrate.[7] Therefore, it is crucial to maintain a sufficient concentration of the inhibitor throughout the lysis and protein extraction procedure.

2,4,6-Trimethoxy-benzamidine: A Potentially Enhanced Inhibitor

While benzamidine is a widely used and effective serine protease inhibitor, chemical modifications to the benzamidine scaffold can alter its inhibitory properties. The addition of three methoxy groups at the 2, 4, and 6 positions of the benzene ring in 2,4,6-Trimethoxy-benzamidine is expected to influence its binding affinity and specificity.

The electron-donating nature of the methoxy groups can affect the electronic properties of the aromatic ring, which may enhance its interaction with the hydrophobic regions within and around the S1 pocket of certain serine proteases. This could potentially lead to a lower inhibition constant (Ki) and therefore, a more potent inhibitory effect compared to the parent benzamidine molecule. However, it is important to note that extensive steric hindrance from bulky substituents can also negatively impact binding.

FeatureBenzamidine2,4,6-Trimethoxy-benzamidine (Hypothesized)Rationale for Hypothesized Properties
Target Proteases Trypsin-like serine proteasesTrypsin-like serine proteasesThe core benzamidine structure dictates the primary target class.
Mechanism Reversible, CompetitiveReversible, CompetitiveThe fundamental inhibitory mechanism is unlikely to change with the addition of methoxy groups.
Inhibition Constant (Ki) ~35 µM for trypsin[8]Potentially lower than benzamidineMethoxy groups may enhance binding through favorable hydrophobic and electronic interactions.
Working Concentration 0.5 - 2 mM0.5 - 2 mM (starting point)A similar concentration range is a reasonable starting point for optimization.
Solubility Soluble in water (as HCl salt)Expected to be soluble in water (as HCl salt)The hydrochloride salt form generally confers aqueous solubility.

Table 1: Comparison of the known properties of benzamidine with the hypothesized properties of 2,4,6-Trimethoxy-benzamidine.

Protocols for Application

The following protocols provide a general framework for the use of 2,4,6-Trimethoxy-benzamidine in preventing protein degradation during cell lysis. It is recommended to optimize the concentration for specific applications and cell types.

Protocol 1: Preparation of a 100 mM Stock Solution

It is recommended to prepare a concentrated stock solution of 2,4,6-Trimethoxy-benzamidine (as the hydrochloride salt) that can be diluted into the lysis buffer immediately before use.

Materials:

  • 2,4,6-Trimethoxy-benzamidine hydrochloride

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of 2,4,6-Trimethoxy-benzamidine hydrochloride required to make a 100 mM stock solution.

  • Weigh the calculated amount and dissolve it in an appropriate volume of nuclease-free water.

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Cell Lysis with 2,4,6-Trimethoxy-benzamidine

This protocol is a general guideline for the lysis of cultured mammalian cells. The optimal lysis buffer composition and inhibitor concentration should be determined empirically.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA, Tris-HCl based buffers)

  • 100 mM 2,4,6-Trimethoxy-benzamidine stock solution

  • Other protease and phosphatase inhibitors as required

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.

  • Immediately before adding to the cells, supplement the lysis buffer with 2,4,6-Trimethoxy-benzamidine to a final concentration of 1 mM (a 1:100 dilution of the 100 mM stock). For initial experiments, a concentration range of 0.5 mM to 2 mM can be tested.

  • Add other desired protease and phosphatase inhibitors to the lysis buffer.

  • Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube, avoiding the pellet.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Start Start: Cultured Cells Wash Wash with ice-cold PBS Start->Wash Lyse Add Lysis Buffer + 2,4,6-Trimethoxy-benzamidine (1 mM) Wash->Lyse Incubate Incubate on ice for 30 min Lyse->Incubate Centrifuge Centrifuge at 14,000 x g for 15 min at 4°C Incubate->Centrifuge Collect Collect supernatant (protein lysate) Centrifuge->Collect Quantify Quantify protein concentration Collect->Quantify End Downstream Application or Storage at -80°C Quantify->End

Figure 2: A general workflow for the preparation of cell lysates using 2,4,6-Trimethoxy-benzamidine for protease inhibition.

Self-Validating System and Trustworthiness

To ensure the effectiveness of 2,4,6-Trimethoxy-benzamidine in your specific experimental system, it is crucial to include proper controls. A self-validating experiment can be designed by comparing the protein integrity in lysates prepared with and without the inhibitor.

Validation Protocol:

  • Prepare two identical cell pellets.

  • Lyse one pellet using the buffer supplemented with 2,4,6-Trimethoxy-benzamidine as described above.

  • Lyse the second pellet with the same buffer but without the inhibitor.

  • Incubate both lysates at room temperature for various time points (e.g., 0, 30, 60, 120 minutes).

  • Analyze the protein profile of all samples by SDS-PAGE and Coomassie staining or by Western blotting for a specific protein known to be susceptible to degradation.

  • A successful inhibition will be demonstrated by the presence of sharper, more intense protein bands in the samples treated with 2,4,6-Trimethoxy-benzamidine, especially at later time points, compared to the untreated control which should show increased degradation products (smearing or loss of the full-length protein band).

Conclusion

The prevention of protein degradation is paramount for obtaining reliable and reproducible results in proteomics and other protein-based research. 2,4,6-Trimethoxy-benzamidine, as a derivative of the well-established serine protease inhibitor benzamidine, represents a valuable tool for researchers. While further studies are needed to fully characterize its inhibitory profile, the principles and protocols outlined in this application note provide a solid foundation for its effective use in preserving the integrity of protein lysates. As with any experimental procedure, empirical optimization is key to achieving the best results in your specific application.

References

  • eCampusOntario Pressbooks. (n.d.). Protocol for cell lysis – BBS OER Lab Manual. Retrieved from [Link]

  • Medicinal Chemistry, University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

  • Harianie, L., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic and Pharmacodynamic Predictions. Canadian Journal of Chemistry.
  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]

  • Ryan, B. J., & O'Fágáin, C. (2016). Avoiding Proteolysis During Protein Purification. Current Protocols in Protein Science, 86, 5.25.1–5.25.14.
  • Wang, S., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 26(23), 7192.
  • Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510–515.
  • Ryan, B. J., & O'Fágáin, C. (2016). Avoiding Proteolysis During Protein Purification. Methods in Molecular Biology, 1446, 41-54.
  • Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

  • YouTube. (2017, July 14). Mechanism of Serine Proteases. Retrieved from [Link]

  • YouTube. (2019, March 18). Serine Protease Mechanism. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Emerging Role of 2,4,6-Trimethoxy-benzamidine in Modern Drug Discovery

Abstract: The benzamidine moiety is a well-established pharmacophore in medicinal chemistry, most notably for its ability to act as a reversible, competitive inhibitor of serine proteases.[1][2] This guide explores the p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamidine moiety is a well-established pharmacophore in medicinal chemistry, most notably for its ability to act as a reversible, competitive inhibitor of serine proteases.[1][2] This guide explores the prospective applications of a specific, electronically rich analogue: 2,4,6-Trimethoxy-benzamidine. While direct literature on this particular compound is sparse, its structural features—a core benzamidine scaffold and three electron-donating methoxy groups—suggest significant potential in several key areas of drug discovery. The methoxy groups are anticipated to modulate solubility, metabolic stability, and binding interactions, potentially offering enhanced selectivity or potency compared to unsubstituted benzamidine.[3] This document provides a scientifically grounded framework for researchers, presenting detailed protocols for its synthesis, its evaluation as a protease inhibitor, and its use as a versatile intermediate for constructing complex molecular libraries.

Introduction: Rationale and Potential Advantages

The benzamidine functional group is a bioisostere of the guanidinium group found in arginine, allowing it to form key salt-bridge and hydrogen bond interactions in the S1 pocket of many serine proteases like trypsin and thrombin.[1][4] This mimicry is the foundation of its utility as a protease inhibitor.

The introduction of three methoxy groups at the 2, 4, and 6 positions of the phenyl ring is a deliberate chemical modification designed to confer specific advantages:

  • Modulated Basicity: The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which can influence the pKa of the amidine group, potentially fine-tuning its interaction with target active sites.

  • Enhanced Solubility: The polar methoxy groups can improve the aqueous solubility of the molecule, a critical parameter for drug candidates and screening compounds.[3]

  • Metabolic Stability: Methoxy groups can block sites of potential metabolism on the aromatic ring, potentially increasing the compound's half-life in biological systems.

  • Vectorial Exploration: The methoxy groups provide potential handles for further chemical modification, allowing for the exploration of chemical space around the core scaffold in structure-activity relationship (SAR) studies.

This guide will treat 2,4,6-Trimethoxy-benzamidine not just as a standalone agent but as a strategic building block for generating novel chemical entities.

Synthesis and Characterization

A reliable supply of high-purity material is the starting point for any drug discovery campaign. 2,4,6-Trimethoxy-benzamidine can be synthesized from commercially available 2,4,6-trimethoxybenzonitrile, following a general two-step procedure adapted from established methods for benzamidine synthesis.[5]

Workflow for Synthesis of 2,4,6-Trimethoxy-benzamidine

cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Reduction to Amidine A 2,4,6-Trimethoxybenzonitrile E 2,4,6-Trimethoxy-benzamidoxime (Intermediate) A->E Reacts with B Hydroxylamine HCl, Base (e.g., K2CO3) B->E C Solvent (e.g., 90% Ethanol) C->E D Heat (e.g., 80°C) D->E H 2,4,6-Trimethoxy-benzamidine HCl (Final Product) E->H Reduction F Hydrogenation Catalyst (e.g., Ionic Liquid-supported Rh(0)) F->H G H2 source G->H

Caption: General two-step synthesis workflow for 2,4,6-Trimethoxy-benzamidine.

Protocol 2.1: Synthesis of 2,4,6-Trimethoxy-benzamidine Hydrochloride

Disclaimer: This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.

Materials:

  • 2,4,6-trimethoxybenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃)

  • 90% Ethanol

  • Catalyst (e.g., Pd/C or a specialized Rh catalyst as described in literature[5])

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent)

  • Anhydrous Methanol

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis

Procedure:

Step A: Formation of 2,4,6-Trimethoxy-benzamidoxime

  • In a round-bottom flask, dissolve 2,4,6-trimethoxybenzonitrile (1.0 eq) in 90% ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzamidoxime intermediate.

Step B: Reduction to 2,4,6-Trimethoxy-benzamidine

  • Dissolve the crude benzamidoxime from Step A in anhydrous methanol.

  • Carefully add the hydrogenation catalyst (e.g., 10 mol% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the appearance of the product mass.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Cool the filtrate in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,4,6-Trimethoxy-benzamidine HCl.

Application I: Serine Protease Inhibition

The primary and most predictable application of a benzamidine derivative is as an inhibitor of serine proteases.[6] The following protocol details a standard in vitro assay to determine the inhibitory potency (IC₅₀) of 2,4,6-Trimethoxy-benzamidine against trypsin, a model serine protease.

Workflow for In Vitro Protease Inhibition Screening

A Prepare Compound Stock (2,4,6-Trimethoxy-benzamidine in DMSO) B Serial Dilution Series (e.g., 100 µM to 0.1 nM) A->B E Add Diluted Compound (or DMSO for control) B->E C Prepare Assay Plate (96-well, black) D Add Assay Buffer C->D D->E F Add Trypsin Enzyme E->F G Pre-incubate (e.g., 15 min at RT) F->G H Add Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC) G->H I Kinetic Read (Fluorescence Plate Reader) H->I J Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) I->J K Determine IC50 Value J->K

Caption: Step-by-step workflow for determining the IC₅₀ of an inhibitor against a protease.

Protocol 3.1: Trypsin Inhibition Assay using a Fluorogenic Substrate

Materials:

  • 2,4,6-Trimethoxy-benzamidine HCl (Test Compound)

  • Benzamidine HCl (Positive Control Inhibitor)[7]

  • Trypsin, TPCK-treated (from bovine pancreas)

  • Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • DMSO, anhydrous

  • 96-well solid black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Setup: To each well of the 96-well plate, add:

    • 88 µL of Assay Buffer.

    • 2 µL of the serially diluted compound (or DMSO for 100% activity control; a known potent inhibitor for 0% activity control). This results in a 1:50 dilution.

  • Enzyme Addition: Add 10 µL of a pre-diluted trypsin solution (e.g., 10 nM final concentration) to all wells.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., 100 µM final concentration) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader set to kinetic mode. Measure the increase in fluorescence every 60 seconds for 20-30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_bkgd) / (Rate_DMSO - Rate_bkgd)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Rate (RFU/min)% Inhibition
100
33.3
11.1
3.7
1.2
0.4
...
DMSO Control0

Application II: Intermediate for Heterocyclic Synthesis

Benzamidines are valuable precursors for synthesizing nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[8] They can undergo condensation reactions with various bifunctional reagents to form rings like imidazoles, pyrimidines, or triazines.[1]

Protocol 4.1: Synthesis of a 2-Aryl-imidazole Derivative

This protocol describes a representative synthesis of a 2,4-disubstituted imidazole via condensation with an α-haloketone.[1]

Workflow for Imidazole Synthesis

A 2,4,6-Trimethoxy-benzamidine D Heat / Reflux A->D B α-haloketone (e.g., 2-Bromoacetophenone) B->D C Solvent (e.g., DMF or Ethanol) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Workup (Quench, Extract) E->F G Purification (Column Chromatography) F->G H 2-(2,4,6-trimethoxyphenyl)-4-phenyl-1H-imidazole (Final Product) G->H

Caption: Synthetic workflow for a 2-aryl-imidazole from a benzamidine derivative.

Materials:

  • 2,4,6-Trimethoxy-benzamidine (free base or HCl salt with added base)

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃), if starting from the HCl salt

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2,4,6-Trimethoxy-benzamidine (1.0 eq) and the α-haloketone (1.05 eq) in DMF.

  • If using the hydrochloride salt of the amidine, add NaHCO₃ (2.5 eq) to neutralize the acid and free the base.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired imidazole product.

References

  • 2,4-Dimethoxy-benzamidine·HCl. Chem-Impex. [Online]. Available: [Link]

  • 2,4-Dimethoxy-benzamidine·HCl | 131947-81-4. J&K Scientific LLC. [Online]. Available: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Online]. Available: [Link]

  • Cas 51818-19-0, 2-METHOXY-BENZAMIDINE HCL. LookChem. [Online]. Available: [Link]

  • Wisel, S., et al. (2009). Pharmacological preconditioning of mesenchymal stem cells with trimetazidine... Journal of Pharmacology and Experimental Therapeutics, 329(2), 543-50. [Online]. Available: [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives. Google Patents. [Online].
  • Benzamidine. Wikipedia. [Online]. Available: [Link]

  • 2,3-Dimethoxy-benzamidine. Chem-Impex. [Online]. Available: [Link]

  • Benzamidine | C7H8N2 | CID 2332. PubChem, NIH. [Online]. Available: [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives... (2023). PMC, NIH. [Online]. Available: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders... (2023). PMC, NIH. [Online]. Available: [Link]

  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure. [Online]. Available: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. [Online]. Available: [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition... (2019). PMC, NIH. [Online]. Available: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Online]. Available: [Link]

Sources

Method

Application Note: 2,4,6-Trimethoxy-benzamidine as a Tool Compound in Enzymology Studies

Introduction: Unveiling the Potential of a Substituted Benzamidine in Serine Protease Research In the intricate landscape of enzymology, the quest for specific and potent inhibitors is paramount for dissecting enzyme fun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzamidine in Serine Protease Research

In the intricate landscape of enzymology, the quest for specific and potent inhibitors is paramount for dissecting enzyme function, validating drug targets, and developing novel therapeutics. Benzamidine and its derivatives have long been recognized as a foundational scaffold for the inhibition of serine proteases, a vast and crucial class of enzymes involved in processes ranging from digestion to blood coagulation and cellular signaling.[1][2][3] The positively charged amidinium group of benzamidine effectively mimics the side chain of arginine or lysine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases.[2]

This application note focuses on 2,4,6-Trimethoxy-benzamidine , a derivative featuring three methoxy groups on the phenyl ring. These substitutions are anticipated to modulate the compound's electronic and steric properties, potentially altering its binding affinity, selectivity, and pharmacokinetic profile compared to unsubstituted benzamidine. The electron-donating nature of the methoxy groups may influence the pKa of the amidine group and enhance hydrophobic interactions within the enzyme's active site.[1] This guide provides a comprehensive overview of the theoretical framework and practical protocols for utilizing 2,4,6-Trimethoxy-benzamidine as a tool compound for researchers, scientists, and drug development professionals.

Mechanism of Action: A Competitive Inhibitor Targeting the S1 Pocket

2,4,6-Trimethoxy-benzamidine is hypothesized to act as a reversible, competitive inhibitor of trypsin-like serine proteases.[4] The core mechanism relies on the structural mimicry of the natural substrates' side chains (arginine and lysine).

  • The S1 Pocket: Trypsin-like serine proteases possess a deep, negatively charged pocket at the base of their active site, known as the S1 specificity pocket. This pocket typically contains an aspartic acid residue (Asp189 in trypsin) that forms a salt bridge with the positively charged side chains of arginine or lysine residues in the substrate.

  • Competitive Binding: The protonated amidinium group of 2,4,6-Trimethoxy-benzamidine is positively charged at physiological pH and is drawn into the S1 pocket, forming a strong ionic interaction with the aspartate residue. This occupation of the active site physically prevents the substrate from binding, thus inhibiting the enzyme's catalytic activity.

  • Role of Methoxy Groups: The 2,4,6-trimethoxy substitution pattern is expected to enhance the binding affinity through increased van der Waals and hydrophobic interactions with nonpolar residues lining the entrance to the S1 pocket. This can potentially lead to improved potency and a modified selectivity profile against different serine proteases.

The following diagram illustrates the general workflow for evaluating the inhibitory potential of 2,4,6-Trimethoxy-benzamidine against a target serine protease.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, & Inhibitor Solutions plate_setup Design 96-Well Plate Layout (Controls, Blanks, Test Concentrations) prep_reagents->plate_setup Next add_inhibitor Dispense 2,4,6-Trimethoxy-benzamidine & Enzyme to Wells plate_setup->add_inhibitor pre_incubate Pre-incubate at 37°C (Allow Inhibitor-Enzyme Binding) add_inhibitor->pre_incubate 5 min add_substrate Initiate Reaction by Adding Chromogenic Substrate pre_incubate->add_substrate read_plate Monitor Absorbance Change Over Time (Kinetic Read) add_substrate->read_plate calc_rate Calculate Initial Velocity (V₀) for each Concentration read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC₅₀ Value (Non-linear Regression) plot_data->calc_ic50

Caption: Workflow for Serine Protease Inhibition Assay.

Experimental Protocol: Determination of IC₅₀ for 2,4,6-Trimethoxy-benzamidine against Trypsin

This protocol provides a detailed method for determining the half-maximal inhibitory concentration (IC₅₀) of 2,4,6-Trimethoxy-benzamidine against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). The cleavage of L-BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm.[5]

I. Materials and Reagents
  • Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)

  • Inhibitor: 2,4,6-Trimethoxy-benzamidine

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Spectrophotometer or microplate reader capable of reading absorbance at 410 nm

    • 96-well clear, flat-bottom microplates

    • Incubator or heated plate reader (37°C)

    • Multichannel pipette

II. Preparation of Stock Solutions
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2):

    • Dissolve Tris base and CaCl₂ in deionized water.

    • Adjust the pH to 8.2 with HCl.

    • Causality: The slightly alkaline pH is optimal for trypsin activity. Calcium ions are essential for the stability and optimal conformation of trypsin.

  • Trypsin Stock Solution (1 mg/mL):

    • Dissolve trypsin in 1 mM HCl (pH 3.0). Store in aliquots at -20°C.

    • Causality: Storing trypsin at an acidic pH prevents autolysis (self-digestion). For the assay, this stock will be diluted into the assay buffer to the final working concentration.

  • 2,4,6-Trimethoxy-benzamidine Stock Solution (10 mM):

    • Dissolve an accurately weighed amount of the inhibitor in 100% DMSO.

    • Causality: DMSO is a common solvent for organic compounds. The high stock concentration allows for minimal final DMSO concentration in the assay, which should be kept below 1% to avoid affecting enzyme activity.

  • L-BAPNA Stock Solution (10 mM):

    • Dissolve L-BAPNA in DMSO. Store protected from light.

    • Causality: This substrate is a chromogenic mimic of trypsin's natural substrates.

III. Assay Procedure
  • Prepare Working Solutions:

    • Trypsin Working Solution: Dilute the trypsin stock solution in assay buffer to a final concentration of 10 µg/mL. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Dilutions: Perform a serial dilution of the 10 mM 2,4,6-Trimethoxy-benzamidine stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).

    • Substrate Working Solution: Dilute the L-BAPNA stock solution in pre-warmed (37°C) assay buffer to a final concentration of 0.5 mM.

  • Plate Setup (96-well plate):

    • Test Wells: 50 µL of inhibitor dilutions + 50 µL of Trypsin Working Solution.

    • Positive Control (100% Activity): 50 µL of assay buffer (containing DMSO equivalent to the highest inhibitor concentration) + 50 µL of Trypsin Working Solution.

    • Negative Control (0% Activity/Blank): 100 µL of assay buffer.

    • Self-Validation: Including these controls is critical. The positive control defines the uninhibited enzyme rate, while the blank corrects for any non-enzymatic substrate hydrolysis or background absorbance.

  • Pre-incubation:

    • Add the inhibitor dilutions and enzyme solution to the respective wells as per the plate setup.

    • Mix gently and incubate the plate at 37°C for 5-10 minutes.[6]

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate the Reaction:

    • Add 100 µL of the pre-warmed L-BAPNA working solution to all wells to start the reaction. The total volume in each well should be 200 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 410 nm every 60 seconds for 10-15 minutes.

    • Causality: A kinetic reading is superior to a single endpoint reading as it ensures the initial reaction velocity (V₀) is measured, which is crucial for accurate inhibition studies.

IV. Data Analysis
  • Calculate Initial Velocity (V₀): For each concentration of the inhibitor, plot absorbance vs. time. The slope of the linear portion of this curve represents the initial reaction rate (V₀).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the rate from the positive control well.

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Hypothetical Inhibitory Profile

The inhibitory activity of 2,4,6-Trimethoxy-benzamidine should be evaluated against a panel of serine proteases to determine its selectivity profile. The results can be summarized in a table as shown below.

EnzymeTarget ClassSubstrateHypothetical IC₅₀ (µM)
TrypsinSerine ProteaseL-BAPNA1.5
ThrombinSerine ProteaseChromogenic Substrate25.8
PlasminSerine ProteaseChromogenic Substrate15.2
ChymotrypsinSerine ProteaseBTPNA> 100
PapainCysteine ProteaseN/A> 100

This table presents hypothetical data for illustrative purposes.

Conclusion and Field-Proven Insights

2,4,6-Trimethoxy-benzamidine represents a valuable tool for probing the structure and function of serine proteases. Its enhanced hydrophobicity compared to the parent benzamidine scaffold may confer unique selectivity and potency. When using this compound, researchers should consider the following:

  • Solubility: Due to the methoxy groups, the compound's aqueous solubility may be limited. Ensure complete dissolution in DMSO before preparing aqueous dilutions.

  • Reversibility: To confirm reversible inhibition, enzyme activity should be recoverable after rapid dilution of the enzyme-inhibitor complex.

  • Mechanism of Inhibition: For a more in-depth analysis, Lineweaver-Burk or Dixon plots can be constructed to confirm the competitive mode of inhibition.[5]

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ 2,4,6-Trimethoxy-benzamidine to advance their enzymology studies and drug discovery efforts.

References

  • Biosynth. (n.d.). 2,4,6-Trimethoxybenzylamine | 77648-20-5 | FT66019.
  • Cui, J., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry. Available at: [Link]

  • Pietsch, M., et al. (2015). A Bisbenzamidine Phosphonate as a Janus-faced Inhibitor for Trypsin-like Serine Proteases. ChemMedChem. Available at: [Link]

  • Edwards, P. D., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
  • Li, J., et al. (2023). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Saudi Pharmaceutical Journal. Available at: [Link]

  • ChemicalBook. (n.d.). 2,4,6-TRIMETHOXY-BENZAMIDINE | 160150-35-6.
  • Santa Cruz Biotechnology. (n.d.). 2,4,6-Trimethoxybenzeneboronic acid | CAS 135159-25-0.
  • Abid, M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Novel 2,4,6-trisubstituted Bis-Pyrimidine Derivatives. Medicinal Chemistry. Available at: [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • Sridhar, S., et al. (2011). Synthesis and Biological Evaluation of Some New 2,4,6-Trisubstituted Pyrimidines. E-Journal of Chemistry.
  • Li, J., et al. (2023). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Saudi Pharmaceutical Journal. Available at: [Link]

  • Wang, G. P., et al. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.
  • University of San Diego. (n.d.). Enzyme Assay Protocol.
  • UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). Retrieved from University of Illinois Urbana-Champaign website.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzymatic Reactions Involving 3-Methoxyphenyl Compounds.
  • Georg-August-Universität Göttingen. (2016). Protocol for Extracellular Enzyme Assays. Retrieved from Georg-August-Universität Göttingen website.
  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4,6-Trimethoxy-benzamidine for Protease Inhibition

Welcome to the technical support center for 2,4,6-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this putative protease inhibitor. As specific literature on this particular benzamidine derivative is emerging, this document leverages established principles of protease inhibition, particularly from the well-characterized benzamidine class of compounds, to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 2,4,6-Trimethoxy-benzamidine, grounding expectations in the context of its parent compound, benzamidine.

1. What is the likely mechanism of action for 2,4,6-Trimethoxy-benzamidine?

Based on its core benzamidine structure, 2,4,6-Trimethoxy-benzamidine is predicted to act as a reversible, competitive inhibitor of serine proteases . The benzamidine moiety is known to mimic the side chain of arginine and lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases and prevent substrate binding.[1][2] The trimethoxy substitutions on the phenyl ring are expected to modify the compound's hydrophobicity and electronic properties, potentially influencing its binding affinity and selectivity for different proteases.[3]

2. What is a suitable starting concentration for my experiments?

A definitive starting concentration is highly dependent on the specific protease and substrate used in your assay. However, a logical starting point can be extrapolated from known data for benzamidine. A common working concentration for general protease inhibition with benzamidine is approximately 1 mM.[4] For initial screening, it is advisable to test a broad concentration range, for example, from 1 µM to 10 mM, to empirically determine the effective concentration range for your system.

3. How should I prepare and store solutions of 2,4,6-Trimethoxy-benzamidine?

Due to the potential for oxidation and hydrolysis, it is highly recommended to prepare solutions fresh for each experiment.[4] Benzamidine hydrochloride has good solubility in aqueous buffers, but substituted derivatives may have different solubility profiles.[5]

  • Preparation: If solubility in your aqueous assay buffer is limited, prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[5][6] Ensure the final concentration of the organic solvent in your assay is minimal (typically <1%) to avoid physiological effects on the enzyme.[5]

  • Storage: If a stock solution must be stored, it is best kept at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage.[5]

4. What are potential off-target effects of benzamidine derivatives?

While benzamidines are primarily known as serine protease inhibitors, they can exhibit off-target effects, particularly at higher concentrations.[7] These can include interactions with other proteins that have structurally similar binding pockets.[7] If you observe cellular phenotypes that are inconsistent with the inhibition of your primary target, consider performing counter-screening or profiling against a panel of other enzymes to identify potential off-target activities.[7]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Problem: Incomplete or no inhibition of protease activity.

This is a frequent challenge when working with a new inhibitor. The following workflow can help diagnose the issue.

G start Start: No/Low Inhibition Observed check_conc Is the inhibitor concentration optimized? start->check_conc check_sol Is the inhibitor soluble in the assay buffer? check_conc->check_sol No end_success Success: Inhibition Observed check_conc->end_success Yes check_sol->check_conc Yes, but still no inhibition check_stab Is the inhibitor stable under assay conditions? check_sol->check_stab No check_stab->check_sol Yes, but still no inhibition check_enzyme Is the target a serine protease? check_stab->check_enzyme No check_enzyme->check_stab Yes, but still no inhibition check_assay Are assay conditions (pH, temp) optimal? check_enzyme->check_assay No check_assay->check_enzyme Yes, but still no inhibition end_fail Conclusion: Inhibitor may be ineffective for this target check_assay->end_fail No

Caption: Troubleshooting workflow for lack of protease inhibition.

Potential Causes & Solutions:

  • Sub-optimal Inhibitor Concentration: The concentration of 2,4,6-Trimethoxy-benzamidine may be too low to effectively inhibit the protease.

    • Solution: Perform a dose-response experiment to determine the IC50 value (see Protocol 1). This will reveal the concentration range over which the inhibitor is effective.

  • Inhibitor Precipitation: The compound may not be fully soluble in your assay buffer at the tested concentration.

    • Solution: Visually inspect the assay wells for any precipitate. Prepare a fresh, concentrated stock solution in DMSO and ensure the final concentration of DMSO in the assay is low and consistent across all conditions. Determine the solubility limit in your buffer system.

  • Inhibitor Instability: The inhibitor may be degrading under your experimental conditions (e.g., pH, temperature, or over time).

    • Solution: Prepare fresh inhibitor solutions immediately before use. Minimize the pre-incubation time of the inhibitor in the assay buffer before starting the reaction.

  • Incorrect Protease Class: Benzamidines are specific for serine proteases. Your target enzyme may belong to a different class (e.g., cysteine, aspartyl, or metalloprotease).

    • Solution: Confirm the class of your protease from the literature or supplier information. If it is not a serine protease, 2,4,6-Trimethoxy-benzamidine is unlikely to be an effective inhibitor.

  • Incompatible Assay Conditions: The pH or other components of your assay buffer may be interfering with inhibitor binding.

    • Solution: Review the literature for optimal binding conditions for similar inhibitors. Ensure your assay pH is within a range where the amidine group is protonated (positively charged), as this is crucial for binding to the aspartate residue in the S1 pocket of serine proteases.

Problem: Irreproducible results between experiments.

Potential Causes & Solutions:

  • Inconsistent Inhibitor Preparation: Differences in weighing, dissolving, or diluting the inhibitor can lead to significant variability.

    • Solution: Always prepare a fresh stock solution for each set of experiments. Use calibrated pipettes and ensure the compound is fully dissolved before making serial dilutions.

  • Degradation of Stock Solutions: If you are using a previously prepared stock solution, it may have degraded over time.

    • Solution: It is best practice to use freshly prepared solutions. If you must use a stored stock, aliquot it upon initial preparation to avoid multiple freeze-thaw cycles.

  • Variable Incubation Times: The duration of incubation between the inhibitor, enzyme, and substrate can affect the observed inhibition.

    • Solution: Standardize all incubation times across all experiments. Use a multichannel pipette or automated liquid handler for simultaneous additions where possible.

Experimental Protocols

Protocol 1: Determination of the Optimal Inhibitor Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[8] This protocol outlines a general method for its determination.

Objective: To determine the concentration of 2,4,6-Trimethoxy-benzamidine required to inhibit 50% of the target protease's activity.

Materials:

  • Target protease

  • Fluorogenic or chromogenic substrate for the protease

  • 2,4,6-Trimethoxy-benzamidine

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

  • DMSO (for inhibitor stock solution)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Workflow:

IC50_Workflow prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor add_enzyme Add enzyme to wells and pre-incubate add_inhibitor->add_enzyme add_substrate Initiate reaction by adding substrate add_enzyme->add_substrate measure_signal Measure signal over time add_substrate->measure_signal analyze_data Analyze data and plot dose-response curve measure_signal->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50

Caption: Workflow for IC50 determination.

Procedure:

  • Prepare Inhibitor Stock: Prepare a 10 mM stock solution of 2,4,6-Trimethoxy-benzamidine in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., from 10 mM down to 10 nM).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Test wells: Add a fixed volume of each inhibitor dilution.

    • Positive control (100% activity): Add the same volume of DMSO (without inhibitor).

    • Negative control (0% activity): Add assay buffer instead of enzyme.

  • Enzyme Addition: Add a fixed concentration of the target protease to all wells except the negative control. The enzyme concentration should be chosen to give a robust signal within the linear range of the assay.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration.

    • Normalize the rates to the positive control (set to 100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[8]

Data Summary Table:

[Inhibitor] (µM)Log [Inhibitor]Raw Rate (RFU/min)% Activity% Inhibition
0 (Control)N/A1000
0.1-1
10
101
1002
10003
Protocol 2: Investigating the Mechanism of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into how the inhibitor functions.

Objective: To determine if 2,4,6-Trimethoxy-benzamidine acts as a competitive inhibitor.

Principle: For a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.[9] This can be tested by measuring enzyme kinetics at different substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Select Inhibitor Concentrations: Choose two fixed concentrations of 2,4,6-Trimethoxy-benzamidine: one at approximately its IC50 and another at 2-5 times its IC50.

  • Vary Substrate Concentration: For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction rates across a range of substrate concentrations (typically from 0.1x Km to 10x Km of the uninhibited enzyme).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Alternatively, use a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the changes in Km and Vmax. For competitive inhibition, the lines will intersect on the y-axis.

Expected Outcome for Competitive Inhibition:

[Inhibitor]Apparent KmApparent Vmax
0KmVmax
IC50> KmUnchanged
2-5x IC50>> KmUnchanged

By following these guidelines and protocols, researchers can effectively optimize the concentration of 2,4,6-Trimethoxy-benzamidine for their specific applications and gain a comprehensive understanding of its inhibitory properties.

References

  • Bastos, E. L. et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 5(42), 33305-33309. [Link]

  • Poulos, T. L. et al. (1986). deductions from binding, enzyme kinetics and from X-ray structural analysis of a 9-ethyladenine-benzamide adduct. Nucleic Acids Research, 14(19), 7581–7596. [Link]

  • ResearchGate. (n.d.). (a) Determination of IC50 values of trypsin- and... [Download Scientific Diagram]. [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Boster Bio. (2022). Protease Inhibitor Cocktails: How They Prevent Protein Degradation. [Link]

  • Gee, P. et al. (2007). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 365(1), 97-104. [Link]

  • Zhang, Y. et al. (2009). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography A, 1216(48), 8466-8472. [Link]

  • Jain, S. et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 28(2), 469-477. [Link]

  • de Azevedo, W. F. Jr. et al. (1996). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Computer-Aided Molecular Design, 10(3), 241-248. [Link]

  • Lim, C. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives. Wipf Group, University of Pittsburgh. [Link]

  • Fuller, R. S. et al. (2000). Optimization of protease-inhibitor interactions by randomizing adventitious contacts. Proceedings of the National Academy of Sciences, 97(25), 13535-13540. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]

  • Reddit. (2017). Protease troubleshooting - what am I missing?[Link]

  • Bitesize Bio. (2022, November 28). Protease Inhibitors 101: How They Work and How to Use Them [Video]. YouTube. [Link]

  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]

  • Pilon, A. M. et al. (2018). Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. Arthropod-Plant Interactions, 12(6), 833-840. [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?[Link]

  • Laura, R. et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. [Link]

  • Pilon, A. M. et al. (2018). Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. PubMed. [Link]

  • The Analytical Based Development Center (ABDC WorkShop). (n.d.). Protease Inhibitor & Reduction Agents. [Link]

  • Bastos, E. L. et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. PMC. [Link]

  • MDPI. (2016). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. [Link]

  • G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work?[Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • Cleveland Clinic. (n.d.). Protease Inhibitors: Types, How They Work & Side Effects. [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzaldehyde. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,4,6-Trimethoxy-benzamidine

Welcome to the technical support center for the synthesis of 2,4,6-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-Trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the synthesis of this valuable building block.

The primary and most established route for synthesizing amidines from nitriles is the Pinner reaction.[1] This guide will focus on optimizing this pathway for 2,4,6-Trimethoxy-benzamidine, addressing the unique challenges posed by the electron-rich nature of the aromatic ring.

Experimental Workflow Overview

The synthesis of 2,4,6-Trimethoxy-benzamidine hydrochloride from its corresponding nitrile follows a two-stage process involving the formation of a Pinner salt intermediate, followed by ammonolysis.

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis cluster_2 Work-up & Purification A 2,4,6-Trimethoxybenzonitrile D Formation of Ethyl 2,4,6-Trimethoxy- benzimidate hydrochloride (Pinner Salt) A->D Reacts with B Anhydrous Alcohol (e.g., Ethanol) B->D Solvent/ Reactant C Anhydrous HCl (gas) C->D Acid Catalyst E Pinner Salt Intermediate D->E G 2,4,6-Trimethoxy-benzamidine hydrochloride (Final Product) E->G Reacts with E->G F Anhydrous Ammonia (in alcohol) F->G Nucleophile H Precipitation & Filtration G->H I Washing with Anhydrous Ether H->I J Drying under Vacuum I->J

Caption: General workflow for the two-stage Pinner synthesis of 2,4,6-Trimethoxy-benzamidine hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is very low or I'm not getting any product. What are the most likely causes?

Low or no yield in a Pinner reaction is a frequent issue, often traceable to a few critical factors.

A1: The primary culprits for low yield are typically the presence of water, incomplete formation of the Pinner salt intermediate, or decomposition of this intermediate.

  • Presence of Moisture: The Pinner reaction is highly sensitive to water. Any moisture present will hydrolyze the Pinner salt intermediate to form the corresponding ester (ethyl 2,4,6-trimethoxybenzoate) or, if the reaction is pushed further, the amide.[2][3] It is absolutely critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Incomplete Reaction: The first step, the formation of the imidate hydrochloride (Pinner salt), can be slow. Ensure that anhydrous hydrogen chloride gas has been sufficiently bubbled through the reaction mixture. The reaction is often carried out at low temperatures (0°C to -10°C) to prevent side reactions, which can also slow down the desired reaction. Patience and extended reaction times (monitoring by TLC if possible) are key.

  • Pinner Salt Instability: The imidate hydrochloride intermediate is thermodynamically unstable and can rearrange into an amide and an alkyl chloride, especially at elevated temperatures.[2][4] It is crucial to maintain low temperatures throughout the formation of the salt and before the addition of ammonia.[4] The salt is often not isolated and is used directly in the next step to minimize decomposition.[2]

Q2: The starting material, 2,4,6-Trimethoxybenzonitrile, seems unreactive. How can I drive the reaction forward?

A2: The electronic properties of your starting material play a significant role. The three methoxy groups on the benzene ring are strongly electron-donating, which increases the electron density on the nitrile nitrogen. While this makes the nitrogen more basic and readily protonated, it can make the nitrile carbon less electrophilic and thus less susceptible to nucleophilic attack by the alcohol.

  • Acid Catalyst: Ensure a sufficient excess of anhydrous HCl is used. The reaction is acid-catalyzed, and protonation of the nitrile is the first step to activate it.[5]

  • Temperature Control: While low temperatures are needed to prevent side reactions, if the reaction is stalled, allowing it to slowly warm to room temperature for a period before cooling back down for ammonolysis can sometimes help push the equilibrium towards the Pinner salt. However, this must be done cautiously to avoid decomposition.

  • Lewis Acid Promotion: For particularly unreactive nitriles, a Lewis acid-promoted Pinner reaction can be an effective alternative. Lewis acids like trimethylsilyl triflate (TMSOTf) can activate the nitrile for nucleophilic attack by the alcohol.[6][7]

Q3: I'm observing a significant amount of an oily or solid byproduct that is not my desired amidine salt. What could it be?

A3: The most common byproduct in a Pinner reaction is the corresponding ester, formed by hydrolysis of the imidate intermediate.

  • Ester Formation: If your final product is contaminated with ethyl 2,4,6-trimethoxybenzoate, it is a clear indication that water was present in your reaction. Review your procedures for drying solvents and handling reagents.

  • Amide Formation: If the Pinner salt intermediate is exposed to heat, it can rearrange to N-ethyl-2,4,6-trimethoxybenzamide. This is why strict temperature control is paramount.[4]

  • Unreacted Nitrile: Incomplete conversion will lead to the presence of the starting 2,4,6-trimethoxybenzonitrile in your crude product.

Potential Impurity Cause Prevention Strategy
Ethyl 2,4,6-trimethoxybenzoateHydrolysis of Pinner salt by water.[2]Use rigorously dried solvents and glassware; maintain an inert atmosphere.
N-ethyl-2,4,6-trimethoxybenzamideThermal rearrangement of Pinner salt.[4]Maintain low temperatures (≤ 0°C) during salt formation.
2,4,6-TrimethoxybenzonitrileIncomplete reaction.Ensure sufficient HCl saturation; allow for adequate reaction time.
Q4: What is the best practice for the ammonolysis step?

A4: The conversion of the Pinner salt to the amidine requires reaction with ammonia. The conditions of this step are also critical for achieving a high yield.

  • Anhydrous Ammonia: Just as with the first step, the ammonia must be anhydrous. Typically, a saturated solution of ammonia in an anhydrous alcohol (like ethanol or methanol) is used.

  • Temperature: The Pinner salt solution should be kept cold while the ammonia solution is added slowly. After the addition, the reaction can be allowed to stir at room temperature.

  • Stoichiometry: A significant excess of ammonia is generally used to drive the reaction to completion and to neutralize the HCl salt, liberating the free amidine which then forms the hydrochloride salt with the ammonium chloride also produced.

Q5: How should I purify the final 2,4,6-Trimethoxy-benzamidine hydrochloride?

A5: The product is a salt and typically precipitates from the reaction mixture. Purification involves isolating this solid and removing any unreacted starting materials or byproducts.

  • Isolation: After the reaction is complete, the amidine hydrochloride salt can often be precipitated by adding a non-polar solvent like anhydrous diethyl ether. The solid is then collected by suction filtration.

  • Washing: Wash the filtered solid thoroughly with cold, anhydrous diethyl ether or another suitable non-polar solvent to remove soluble organic impurities.

  • Recrystallization: If further purification is needed, recrystallization can be performed. A common solvent system is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Cooling the mixture will induce crystallization of the pure product.

  • Purity Assessment: The purity of the final product should be confirmed using analytical methods such as ¹H NMR, ¹³C NMR, HPLC, and melting point analysis.[8]

Key Synthesis Protocol: Pinner Reaction

This protocol details the synthesis of 2,4,6-Trimethoxy-benzamidine hydrochloride from 2,4,6-Trimethoxybenzonitrile.

Materials:

  • 2,4,6-Trimethoxybenzonitrile (1 eq)

  • Anhydrous Ethanol (10-20 volumes)

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas or as a saturated solution in anhydrous ethanol)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Maintain the system under a positive pressure of dry nitrogen.

  • Dissolution: Charge the flask with 2,4,6-Trimethoxybenzonitrile and anhydrous ethanol.

  • Acidification: Cool the solution to -5 to 0°C in an ice-salt bath. Bubble anhydrous HCl gas through the stirred solution. The reaction is exothermic; monitor the temperature closely. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt may begin to form.

  • Salt Formation: Seal the flask and allow it to stir at 0°C or let it stand at a low temperature (e.g., 4°C) for 12-24 hours. The Pinner salt (ethyl 2,4,6-trimethoxybenzimidate hydrochloride) will precipitate as a white solid.

  • Ammonolysis: Cool the reaction mixture (a suspension of the Pinner salt) back to 0°C. Slowly add a cold, saturated solution of anhydrous ammonia in ethanol (approx. 5-10 equivalents) with vigorous stirring.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and some of the solvent. Add anhydrous diethyl ether to the resulting slurry to precipitate the 2,4,6-Trimethoxy-benzamidine hydrochloride.

  • Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold anhydrous diethyl ether to remove ammonium chloride and any organic impurities.

  • Drying: Dry the white crystalline solid under high vacuum to yield the final product.

Pinner Reaction Mechanism

The reaction proceeds via activation of the nitrile by protonation, followed by nucleophilic attack from the alcohol.

Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.

References

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (2018). [a] Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • IOPscience. (2019). New single step route for efficient synthesis of amidine containing molecules. Retrieved from [Link]

  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Nemecek, G., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1579.
  • National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pinner-like couplings to form amidines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trimethoxybenzonitrile. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2,4,6-Trimethoxy-benzamidine in Buffers

Welcome to the technical support guide for 2,4,6-Trimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,6-Trimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. By understanding the chemical properties of this compound and the factors influencing its solubility, you can ensure the accuracy and reproducibility of your results.

I. Understanding the Molecule: 2,4,6-Trimethoxy-benzamidine

2,4,6-Trimethoxy-benzamidine is a benzamidine derivative characterized by the presence of three methoxy groups on the benzene ring. These substitutions significantly influence its physicochemical properties, including its solubility. The benzamidine functional group provides a basic character, making its solubility highly dependent on pH.[1]

Key Physicochemical Properties:

While specific experimental data for 2,4,6-Trimethoxy-benzamidine is not extensively published, we can infer its behavior from the well-characterized parent compound, benzamidine, and related molecules. The addition of three methoxy groups increases the molecule's hydrophobicity compared to benzamidine.

II. Troubleshooting Guide: Precipitate Formation in Aqueous Buffers

One of the most common challenges observed is the precipitation of 2,4,6-Trimethoxy-benzamidine when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer.

Issue: My 2,4,6-Trimethoxy-benzamidine precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This precipitation occurs because the concentration of the compound exceeds its solubility limit in the final aqueous environment. The high concentration of the organic solvent in the stock solution keeps the compound dissolved, but upon dilution, the percentage of the organic solvent decreases, leading to the compound crashing out of the solution.[2][3]

Step-by-Step Troubleshooting Workflow:

Here is a logical workflow to address this issue, starting with the simplest and most direct methods.

Troubleshooting_Workflow start Precipitation Observed step1 Step 1: Decrease Final Concentration start->step1 step2 Step 2: Optimize Dilution Method step1->step2 If precipitation persists end_success Solubility Issue Resolved step1->end_success If successful step3 Step 3: Adjust Buffer pH step2->step3 If precipitation persists step2->end_success If successful step4 Step 4: Introduce a Co-solvent step3->step4 If solubility is still insufficient step3->end_success If successful step5 Step 5: Advanced Formulation (Cyclodextrins) step4->step5 For persistent issues step4->end_success If successful step5->end_success If successful end_fail Consult Further step5->end_fail If issues remain pH_Effect_on_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) low_pH R-C(=NH2+)NH2 Protonated Form More Soluble high_pH R-C(=NH)NH2 Unprotonated Form Less Soluble equilibrium H high_pH->equilibrium equilibrium->low_pH caption Protonation of the amidine group at lower pH increases solubility.

Caption: The effect of pH on the protonation and solubility of benzamidines.

Step 4: Utilize Co-solvents

If adjusting the pH is not feasible for your experimental system, introducing a water-miscible organic co-solvent can enhance solubility. [4][5] Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • N-methyl-2-pyrrolidone (NMP)

Experimental Protocol: Co-solvent Screening

  • Select a panel of co-solvents.

  • Prepare a series of co-solvent/buffer mixtures at different volume ratios (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of 2,4,6-Trimethoxy-benzamidine in each mixture using the shake-flask method described previously.

  • Plot solubility as a function of co-solvent concentration to identify the optimal ratio.

  • Important Consideration: Always run a vehicle control with the same final concentration of the co-solvent in your biological assays to account for any potential effects of the solvent itself. [3]

Step 5: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. [4]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting organic solvent for my stock solution of 2,4,6-Trimethoxy-benzamidine?

A1: Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions of benzamidine derivatives. [6]For cell-based assays, it is crucial to use anhydrous, cell culture grade DMSO to minimize cytotoxicity. [7] Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO should generally be kept below 0.5% (v/v). For sensitive cell lines, a concentration of 0.1% or lower is recommended. [3] Q3: My experimental results are not reproducible. Could this be a solubility issue?

A3: Yes, poor solubility is a frequent cause of inconsistent experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments. [2]Always ensure your stock solution is completely dissolved before preparing working solutions, and prepare fresh working solutions in aqueous buffers for each experiment, as precipitation can occur over time. [2][6] Q4: Can the buffer components themselves affect the stability of 2,4,6-Trimethoxy-benzamidine?

A4: Yes, the composition of the buffer can influence the stability of benzamidines. Benzamidine itself is susceptible to hydrolysis, especially under basic conditions. While phosphate-buffered saline (PBS) at pH 7.2 is commonly used, the stability of benzamidine in this buffer is limited, and freshly prepared solutions are recommended. [8]

IV. Data Summary

The following table summarizes the solubility of the parent compound, benzamidine hydrochloride, in various solvents. This can serve as a general guide, though the trimethoxy-substituted derivative will likely exhibit different solubility characteristics.

SolventApproximate Solubility of Benzamidine HClReference
Water50 mg/mL (may require heating)[8]
Ethanol~10 mg/mL[6]
DMSO~25 mg/mL[6]
Dimethylformamide (DMF)~25 mg/mL[6]
PBS (pH 7.2)~3 mg/mL[6]

V. References

  • Benzamidine sulfate - Solubility of Things. Available from: [Link]

  • Benzamidine - Solubility of Things. Available from: [Link]

  • Benzamidine. PubChem. National Institutes of Health. Available from: [Link]

  • aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. Available from: [Link]

  • 2,4,6-Trimethoxybenzamide. PubChem. National Institutes of Health. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. 2021-07-05. Available from: [Link]

  • (PDF) Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate. 2020-03-04. Available from: [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [www.rhodium.ws]. Available from: [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. 2023-01-29. Available from: [Link]

  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia. Available from: [Link]

  • 2,4,6-Trimethylbenzamide. PubChem. National Institutes of Health. Available from: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. 2019-01-03. Available from: [Link]

  • How Does pH Affect Solubility?. YouTube. 2020-10-23. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available from: [Link]

  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. 2022-07-19. Available from: [Link]

  • Trimethobenzamide Impurity H | N/A | : Venkatasai Life Sciences. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. 2025-05-09. Available from: [Link]

Sources

Optimization

Technical Support Center: Removing 2,4,6-Trimethoxy-benzamidine (TMBA) After Protein Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing the small molecule, 2,4,6-Trimethoxy-benzamidine (TMBA), from purified protein samples. We will d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing the small molecule, 2,4,6-Trimethoxy-benzamidine (TMBA), from purified protein samples. We will delve into the rationale behind its presence, the importance of its removal, and detailed, validated protocols to ensure a clean final product for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,6-Trimethoxy-benzamidine (TMBA) and why is it in my protein sample?

A1: 2,4,6-Trimethoxy-benzamidine is a small organic molecule. Its chemical structure is related to benzamidine, a well-known reversible, competitive inhibitor of serine proteases like trypsin and thrombin.[1] It is highly probable that TMBA was included in your lysis or purification buffers to prevent proteolytic degradation of your target protein by endogenous proteases released during cell lysis.[2] While essential for maintaining protein integrity during purification, its presence can interfere with subsequent experiments.

Q2: What is the molecular weight of TMBA?

A2: The molecular weight of the related compound, 2,4,6-Trimethoxybenzamide, is 211.21 g/mol .[3] TMBA has a very similar structure and molecular weight. This low molecular weight is the key physical property we exploit to separate it from your much larger protein of interest.

Q3: Why is it critical to remove TMBA from my final protein sample?

A3: The removal of small molecule inhibitors like TMBA is critical for several reasons:

  • Functional Assays: If your protein is an enzyme, particularly a serine protease, residual TMBA will act as an inhibitor, leading to inaccurate measurements of activity. For other proteins, it could still interfere with function through non-specific interactions.

  • Structural Studies: Small molecules can interfere with crystallization trials (X-ray crystallography) or produce ambiguous signals in NMR spectroscopy.

  • Therapeutic Applications: For drug development professionals, any non-essential small molecule must be cleared from a biopharmaceutical product to meet stringent safety and purity standards.

  • Binding Studies: TMBA can compete with or non-specifically affect the binding of other ligands or interaction partners being studied (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry).[4][5]

Q4: How can I verify that TMBA has been successfully removed?

A4: Verification is a crucial step. The most common methods include High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, as aromatic compounds like TMBA typically absorb UV light. For higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect trace amounts of the molecule. Functional assays, such as testing for restored protease activity, can also serve as an indirect confirmation of its removal.

Q5: Which removal method is the best for my situation?

A5: The optimal method depends on your sample volume, concentration, urgency, and available equipment.

  • For small sample volumes (<2 mL) and when time is not critical, Dialysis is simple and effective.

  • For rapid buffer exchange and removal from small to medium volumes, Size-Exclusion Desalting Columns are ideal.

  • For large sample volumes (>10 mL) and when concentration of the final product is also desired, Diafiltration (TFF) is the most efficient method.

See the comparison table below for a detailed breakdown.

Core Removal Strategies: Principles and Protocols

The fundamental principle for removing TMBA is the significant size difference between it (~0.2 kDa) and a typical protein (>10 kDa). We can leverage this difference using techniques that separate molecules based on their hydrodynamic radius.

Method 1: Dialysis

Dialysis is a classic and gentle technique that relies on passive diffusion across a semi-permeable membrane.[6] Small molecules like TMBA pass through the membrane's pores into a large volume of external buffer (the dialysate), while the larger protein molecules are retained.[7]

Principle of Causality: The efficiency of dialysis is driven by the concentration gradient of the small molecule between the sample and the dialysate.[8] By using a very large volume of dialysate and changing it multiple times, the gradient is maintained, driving the equilibrium towards the near-complete removal of TMBA from the sample.[7][9]

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but much larger than TMBA. A 3.5 kDa or 10 kDa MWCO is typically a safe choice for most proteins. Prepare the membrane according to the manufacturer's instructions, which often involves rinsing with distilled water to remove any preservatives.[10]

  • Sample Loading: Carefully load your protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely close the open end with a clamp.[10]

  • First Dialysis Step: Immerse the sealed dialysis bag/cassette in a beaker containing the desired final buffer (dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample.[7][9]

  • Incubation: Place the beaker on a magnetic stir plate and stir gently at 4°C for 2-4 hours. The low temperature helps maintain protein stability, while stirring prevents the build-up of a localized concentration of TMBA around the membrane.[6]

  • Buffer Changes: Discard the dialysate and replace it with an equal volume of fresh, cold buffer. Repeat the 2-4 hour incubation.

  • Final Dialysis Step: Perform a third buffer change and allow the dialysis to proceed overnight at 4°C to ensure maximum removal of TMBA.[6][7]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer, gently dry the exterior, and recover your purified protein sample.

Caption: Workflow for removing TMBA using dialysis.

Method 2: Size-Exclusion Chromatography (SEC) / Desalting

Also known as gel filtration, SEC separates molecules based on their size as they pass through a column packed with a porous resin.[11] Larger molecules (your protein) cannot enter the pores and travel through the column quickly, eluting first. Smaller molecules (TMBA) enter the pores, taking a longer, more tortuous path, and elute later.[12][13] For the specific purpose of removing small molecules, this is often called "desalting."

Principle of Causality: The separation is based on the differential path length taken by molecules of varying sizes. The resin's pores create a "stationary phase" accessible only to small molecules. By choosing a resin with an appropriate pore size (e.g., Sephadex G-25), a clean separation between the large, excluded protein and the small, included TMBA can be achieved in a single, rapid pass.[14][15]

  • Column Selection: Choose a pre-packed desalting column (e.g., a PD-10 or HiTrap Desalting column) with a resin suitable for group separations (like Sephadex G-25). Select a column size appropriate for your sample volume (typically up to 30% of the column volume).[14]

  • Equilibration: Equilibrate the column with 3-5 column volumes (CVs) of your desired final buffer. This ensures the buffer within the resin pores is replaced with your target buffer.

  • Sample Application: Load your protein sample containing TMBA onto the column. Allow the sample to fully enter the packed bed.

  • Elution: Begin adding your final buffer to the column and collect fractions. The purified protein will elute in the void volume (typically after ~30% of the column volume has passed through).[15] The TMBA and original buffer salts will elute later.

  • Fraction Analysis: Monitor the column eluate using a UV detector at 280 nm to identify the protein-containing peak. Pool the fractions corresponding to this peak to obtain your purified, TMBA-free protein.

Caption: Workflow for removing TMBA using a desalting column.

Method 3: Diafiltration / Tangential Flow Filtration (TFF)

Diafiltration is a highly efficient membrane-based technique that uses pressure to actively wash small molecules out of a sample while retaining large molecules.[16][17] In TFF, the sample flows tangentially across the membrane surface, which minimizes the clogging (or "fouling") that can occur in direct-flow filtration, making it ideal for larger volumes and higher concentrations.[18]

Principle of Causality: Unlike the passive diffusion in dialysis, diafiltration uses a pressure gradient to force the solvent and small solutes (TMBA) through an ultrafiltration membrane, while the retained protein is continuously washed with fresh buffer.[19] This "constant volume diafiltration" allows for a rapid and predictable reduction in the concentration of small molecules.[20]

  • System & Membrane Selection: Select a TFF system and a membrane cassette with an MWCO appropriate for your protein (e.g., 10 kDa MWCO for a >30 kDa protein).

  • System Preparation: Flush the system and cassette with water and then equilibrate with your final desired buffer according to the manufacturer's protocol.

  • Sample Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system without adding new buffer until the desired volume is reached.

  • Diafiltration: Begin adding your final buffer to the sample reservoir at the same rate that filtrate is being removed. This maintains a constant sample volume.

  • Buffer Exchange: To achieve >99% removal of TMBA, you will typically need to pass 5-7 "diavolumes" of new buffer through the system (where one diavolume is equal to your starting sample volume).[16]

  • Final Concentration & Recovery: Once the buffer exchange is complete, stop adding new buffer and concentrate the sample to the desired final volume. Recover the purified, concentrated protein from the system.

Caption: Workflow for removing TMBA using diafiltration (TFF).

Method Comparison
FeatureDialysisSEC / DesaltingDiafiltration (TFF)
Principle Passive DiffusionSize ExclusionConvective Flow
Speed Slow (12-24 hours)Fast (10-30 minutes)Very Fast (1-3 hours)
Sample Volume µL to LitersµL to ~5 mL10 mL to >1000 L
Final Dilution Minor dilution (~10-20%)Significant dilutionSample is concentrated
Hands-on Time LowMediumHigh (setup)
Scalability PoorModerateExcellent
Best For... Small volumes, gentle processingRapid buffer exchangeLarge volumes, process scale
Troubleshooting Guide

Q: I used one of the methods, but my functional assay suggests an inhibitor is still present. What could be the issue?

A: This suggests incomplete removal. Consider the following:

  • For Dialysis: Did you use a large enough volume of dialysate (at least 200x the sample volume) and perform at least three buffer changes?[7][9] Insufficient volume or changes will lead to poor removal efficiency.

  • For SEC/Desalting: Did you overload the column? Applying a sample volume greater than ~30% of the column volume can lead to poor resolution and carryover of TMBA into your protein peak.[14]

  • Strong Binding: In rare cases, TMBA might non-specifically bind to your protein of interest. Standard size-based removal methods are less effective if the small molecule is "hitching a ride" on the protein. To disrupt this binding, you could try performing the removal process in a buffer with a different pH or higher ionic strength (e.g., increased NaCl concentration).[20][21]

Q: My protein is precipitating during the removal process. How can I fix this?

A: Protein aggregation or precipitation is usually a sign of instability in the buffer or handling conditions.

  • Check Your Final Buffer: Ensure the pH and ionic strength of your final buffer are optimal for your protein's stability.

  • Protein Concentration: If you are using diafiltration, you may be concentrating the protein beyond its solubility limit. Try targeting a lower final concentration.

  • Gentleness of Method: SEC is generally considered the mildest chromatographic technique.[14] If you are having issues with other methods, switching to a desalting column may help.

Q: I am experiencing significant loss of my protein sample. What are the common causes?

A: Sample loss can occur due to several factors:

  • Non-specific Adsorption: Your protein may be sticking to the dialysis membrane, desalting column resin, or TFF cassette. Including additives like 0.01% Tween-20 or increasing the salt concentration in your buffer can sometimes mitigate this.

  • Incorrect MWCO: If you chose a dialysis or TFF membrane with an MWCO that is too close to the molecular weight of your protein, you could be losing some of it through the pores. A general rule is to select an MWCO that is 3 to 6 times smaller than the molecular weight of your protein.[19]

  • Handling Errors: Be meticulous when loading and recovering samples, especially with small volumes, to minimize physical losses.

References
  • Biochem Lab. (n.d.). Protein Dialysis Protocol F21. Sandiego.
  • Cytiva. (2024). Fundamentals of size exclusion chromatography. Retrieved from [Link]

  • Current Protocols in Protein Science. (n.d.). Dialysis.
  • G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • Scribd. (n.d.). Diafiltration Techniques for Biomolecule Processing. Retrieved from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

  • Lazar, A. C., et al. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. Retrieved from [Link]

  • GenScript. (2025, May 5). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Size Exclusion Chromatography for Protein Purification. Retrieved from [Link]

  • Pall Corporation. (2003, May 1). Diafiltration for Desalting or Buffer Exchange. Retrieved from [Link]

  • YouTube. (2024, June 16). Importance of Ultrafiltration & Diafiltration in mAbs Manufacturing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18173435, 2,4,6-Trimethoxybenzamide. Retrieved from [Link]

  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. Retrieved from [Link]

  • ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews. Retrieved from [Link]

  • PubMed Central. (n.d.). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Retrieved from [Link]

  • Cytiva. (n.d.). Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solutions for 2,4,6-Trimethoxybenzamidine Precipitation

Introduction Welcome to the technical support guide for 2,4,6-Trimethoxybenzamidine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve issues rel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,4,6-Trimethoxybenzamidine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve issues related to the precipitation of this compound during experimental workflows. By understanding the underlying chemical principles, you can design robust experimental protocols that ensure the solubility and stability of 2,4,6-Trimethoxybenzamidine, leading to more reliable and reproducible results.

While specific experimental data for 2,4,6-Trimethoxybenzamidine is not extensively published, its structure provides significant clues to its behavior. As a benzamidine derivative, it is a basic compound containing a positively charged amidinium group at physiological pH, which is crucial for its interaction with targets like serine proteases.[1][2] The three methoxy groups on the benzene ring increase its hydrophobicity compared to unsubstituted benzamidine, potentially leading to lower aqueous solubility and a higher propensity for precipitation.

This guide combines fundamental chemical principles with proven strategies for enhancing the solubility of research compounds to provide a comprehensive troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,4,6-Trimethoxybenzamidine precipitating out of my aqueous buffer?

A1: Precipitation of 2,4,6-Trimethoxybenzamidine from aqueous solutions is typically driven by one or more of the following factors:

  • pH-Dependent Solubility: The benzamidine functional group is basic.[1] In acidic to neutral solutions, the amidine group is protonated, forming a positively charged cation that is generally more soluble in polar solvents like water.[2][3] As the pH increases and approaches the compound's pKa, it becomes deprotonated, losing its charge and becoming significantly less soluble, which can lead to precipitation.[4][5]

  • Concentration Exceeding Solubility Limit: Every compound has a maximum solubility in a given solvent system. If the concentration of 2,4,6-Trimethoxybenzamidine in your solution exceeds this limit, it will precipitate. The trimethoxy substitutions likely reduce its aqueous solubility compared to simpler benzamidines.

  • Solvent Effects: The compound may be less soluble in the final aqueous buffer than in the initial stock solvent (e.g., DMSO). When a concentrated stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution. This is a common issue for many small molecules.[6]

  • Temperature Changes: The solubility of most solid compounds, including 2,4,6-Trimethoxybenzamidine, is temperature-dependent.[2] If a solution is prepared at room temperature or with gentle heating and then stored at a lower temperature (e.g., 4°C), the solubility will decrease, potentially causing precipitation.

  • Common Ion Effect: If your buffer contains an ion that is also part of the salt form of your compound (e.g., chloride if you are using the hydrochloride salt), it can suppress solubility.[3]

Q2: How does pH influence the solubility of 2,4,6-Trimethoxybenzamidine?

A2: The pH of the solution is one of the most critical factors governing the solubility of this compound. The benzamidine group has a pKa around 11.6, meaning it is protonated and positively charged at physiological pH.[1]

  • Acidic to Neutral pH (pH < 9): In this range, the compound exists predominantly in its protonated (salt) form, which is more polar and exhibits higher solubility in aqueous solutions.[2][7][8]

  • Alkaline pH (pH > 10): As the pH increases towards the pKa, the compound begins to deprotonate, forming the neutral, free base. This form is less polar and significantly less water-soluble, making precipitation highly likely.

Therefore, to maintain solubility, it is crucial to use a buffer system that maintains the pH well below the pKa of the benzamidine group.

Q3: What is the best way to prepare a stable stock solution?

A3: The recommended approach is to first prepare a high-concentration stock solution in a pure, water-miscible organic solvent where the compound has high solubility.[6]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating stock solutions of benzamidine derivatives.[9]

  • Procedure: Dissolve the solid 2,4,6-Trimethoxybenzamidine in 100% DMSO or ethanol to a concentration of 10-50 mM. Ensure it is fully dissolved, using gentle warming or vortexing if necessary. Store this stock solution in small aliquots at -20°C to maintain stability.

This method ensures the compound is fully solvated before it is introduced to an aqueous environment, minimizing the risk of immediate precipitation upon dilution.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Precipitation

This workflow provides a step-by-step process to diagnose and solve precipitation issues during your experiment.

G start Precipitation Observed check_ph Is the buffer pH < 9? start->check_ph adjust_ph Adjust buffer to a lower pH (e.g., pH 7.4) and re-test check_ph->adjust_ph No check_conc Is the final concentration too high? check_ph->check_conc Yes adjust_ph->check_ph lower_conc Reduce the final working concentration and re-test check_conc->lower_conc Yes check_solvent Was a high-concentration organic stock solution used? check_conc->check_solvent No success Problem Resolved lower_conc->success prep_stock Prepare a 10-50 mM stock in 100% DMSO or Ethanol check_solvent->prep_stock No use_cosolvent Add a co-solvent (0.5-5% DMSO) to the final aqueous buffer check_solvent->use_cosolvent Yes prep_stock->use_cosolvent consider_excipients Advanced Strategy: Incorporate solubility enhancers (e.g., cyclodextrins) use_cosolvent->consider_excipients Precipitation persists use_cosolvent->success consider_excipients->success

Caption: Troubleshooting workflow for precipitation issues.

Guide 2: Protocol for Preparing a Stable Working Solution

This protocol details the best practices for diluting an organic stock solution into an aqueous buffer to prevent precipitation.

Objective: To prepare a 100 µM working solution of 2,4,6-Trimethoxybenzamidine in Phosphate-Buffered Saline (PBS), pH 7.4, from a 10 mM DMSO stock.

Materials:

  • 10 mM stock solution of 2,4,6-Trimethoxybenzamidine in 100% DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sterile microcentrifuge tubes.

Procedure:

  • Pre-warm Buffer: Bring the required volume of PBS to the temperature of your experiment (e.g., room temperature or 37°C). This prevents temperature-induced precipitation.

  • Calculate Volumes: To prepare 1 mL (1000 µL) of a 100 µM solution, you will need:

    • Volume of stock = (Final Conc. / Stock Conc.) * Final Volume = (100 µM / 10,000 µM) * 1000 µL = 10 µL.

    • Volume of PBS = Final Volume - Volume of stock = 1000 µL - 10 µL = 990 µL.

  • Add Buffer First: Add 990 µL of the pre-warmed PBS to a clean microcentrifuge tube.

  • Dilute Stock: Add 10 µL of the 10 mM DMSO stock solution directly into the PBS.

  • Mix Immediately and Thoroughly: Immediately after adding the stock, vortex the tube gently for 5-10 seconds. This rapid mixing is crucial to prevent localized high concentrations of the compound that can initiate precipitation.[6]

  • Visual Inspection: Visually inspect the solution against a dark background to ensure it is clear and free of any visible precipitate.

Self-Validation: A properly prepared solution should remain clear for the duration of the experiment. If cloudiness or precipitate appears over time, consider lowering the final concentration or including a precipitation inhibitor.

Advanced Strategies for Enhancing Solubility

For particularly challenging applications requiring high concentrations, the following strategies, commonly used in pharmaceutical formulation, can be adapted.[10][11][12]

Use of Co-solvents

Adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final aqueous buffer can significantly increase the solubility of hydrophobic compounds.[10][12]

Co-SolventTypical Final ConcentrationNotes
DMSO 0.5 - 5% (v/v)Highly effective but can have biological effects at higher concentrations.
Ethanol 1 - 10% (v/v)Generally well-tolerated in many biological assays.
PEG 400 5 - 20% (v/v)A polymer commonly used to increase the solubility of poorly soluble drugs.

Note: Always run a vehicle control in your experiments to account for any effects of the co-solvent.

Employing Precipitation Inhibitors

Precipitation inhibitors are polymers that can maintain a state of supersaturation, preventing or delaying the crystallization of a compound from solution.[13] This is particularly useful in assays where a compound might be metabolized or removed over time.

  • How they work: These polymers, through interactions like hydrogen bonding, can interfere with the self-aggregation of drug molecules, delaying the formation of crystal nuclei.[13]

  • Common Inhibitors:

    • Hydroxypropyl Methylcellulose (HPMC): A widely used polymer that can inhibit crystal growth.[13]

    • Polyvinylpyrrolidone (PVP): Binds well to polar molecules and can act as an excellent precipitation inhibitor.[13]

The selection and concentration of a precipitation inhibitor must be empirically determined and validated for compatibility with the specific experimental system.

pH and Ionization State

The relationship between pH, pKa, and the ionization state of 2,4,6-Trimethoxybenzamidine is central to its solubility.

G cluster_0 Low pH (e.g., pH < 9) cluster_1 High pH (e.g., pH > 10) low_ph Protonated Form (Cationic) - High Polarity - High Aqueous Solubility high_ph Deprotonated Form (Neutral Free Base) - Low Polarity - Low Aqueous Solubility - PRECIPITATION RISK low_ph->high_ph pH Increases (Approaches pKa) high_ph->low_ph pH Decreases

Caption: Effect of pH on the ionization and solubility of 2,4,6-Trimethoxybenzamidine.

References

  • pH and Solubility - AP Chem | Fiveable. Available at: [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - National Institutes of Health (NIH). Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • The Effect of pH on Solubility - Chemistry Steps. Available at: [Link]

  • How to Achieve Drug Solubility - AZoLifeSciences. Available at: [Link]

  • How does pH affect solubility? - askIITians. Available at: [Link]

  • Benzamidine - Solubility of Things. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography - Biotage. Available at: [Link]

  • Benzamidine | C7H8N2 | CID 2332 - PubChem - NIH. Available at: [Link]

  • Benzamidine - Wikipedia. Available at: [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques - ACS Publications. Available at: [Link]

  • 2,4,6-Trimethoxybenzamide | C10H13NO4 | CID 18173435 - PubChem - NIH. Available at: [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Serine Protease Inhibitors: A Comparative Analysis of 2,4,6-Trimethoxy-benzamidine and Other Key Inhibitors

For researchers in the fields of biochemistry, cell biology, and drug discovery, the precise control of serine protease activity is paramount. These enzymes play critical roles in a vast array of physiological processes,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of biochemistry, cell biology, and drug discovery, the precise control of serine protease activity is paramount. These enzymes play critical roles in a vast array of physiological processes, from digestion and blood coagulation to inflammation and apoptosis. Consequently, their dysregulation is implicated in numerous pathologies, making them key targets for therapeutic intervention and essential tools in basic research. The selection of an appropriate serine protease inhibitor is a critical decision that can significantly impact experimental outcomes.

This guide provides an in-depth comparison of 2,4,6-Trimethoxy-benzamidine, a member of the benzamidine class of inhibitors, with other widely used serine protease inhibitors. While specific experimental data for 2,4,6-Trimethoxy-benzamidine is not extensively available in the public domain, this guide will leverage established structure-activity relationships of benzamidine derivatives to contextualize its potential properties. We will objectively compare its theoretical profile with the experimentally determined performance of gold-standard inhibitors, providing the necessary data and protocols for you to make an informed choice for your research needs.

Understanding the Landscape: Major Classes of Serine Protease Inhibitors

Serine protease inhibitors can be broadly categorized based on their mechanism of action: irreversible and reversible.

  • Irreversible Inhibitors: These compounds, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable covalent bond with the active site serine residue, permanently inactivating the enzyme.[1][2][3] This makes them ideal for applications requiring complete and sustained inhibition of protease activity, such as during protein extraction and purification.[1]

  • Reversible Inhibitors: This class binds to the enzyme through non-covalent interactions and can be further subdivided into competitive, non-competitive, and uncompetitive inhibitors. This category includes small molecules like benzamidine and naturally occurring polypeptide inhibitors such as Aprotinin and Leupeptin.[4] Reversible inhibitors are often preferred for applications where modulation of protease activity in a biological system is desired.

The Benzamidine Scaffold: A Focus on Competitive Inhibition

Benzamidine and its derivatives are classic examples of competitive inhibitors.[5] They mimic the substrate and bind to the active site of serine proteases, specifically interacting with the aspartate residue in the S1 pocket, which is responsible for recognizing and binding basic amino acid residues like arginine and lysine.[6] The inhibitory activity of benzamidine derivatives is influenced by the nature and position of substituents on the benzene ring.[7][8]

Structure-Activity Relationship of Benzamidine Derivatives

Studies on various substituted benzamidines have revealed key principles governing their inhibitory potency and selectivity:

  • Hydrophobicity: The interaction of benzamidines with thrombin is primarily influenced by the hydrophobicity of the substituent.[7][8]

  • Electron-Donating Groups: The binding of benzamidines to plasmin and C1s is affected by both the hydrophobicity and the electron-donating properties of the substituent.[7]

  • Molar Refractivity and Molecular Weight: The interaction with trypsin is more complex and depends on the molar refractivity and molecular weight of the substituent.[7]

2,4,6-Trimethoxy-benzamidine: A Theoretical Profile

While direct experimental data for 2,4,6-Trimethoxy-benzamidine is scarce, we can infer its potential characteristics based on the established structure-activity relationships of benzamidine derivatives. The three methoxy groups are electron-donating and will increase the electron density of the aromatic ring. This electronic property, combined with the overall increase in molecular weight and potential changes in hydrophobicity, suggests that 2,4,6-Trimethoxy-benzamidine may exhibit a distinct selectivity profile compared to unsubstituted benzamidine. It is plausible that these substitutions could enhance its affinity for certain serine proteases, potentially those with a preference for bulkier and more electron-rich moieties in their binding pockets. However, without empirical data, this remains a hypothesis that warrants experimental validation.

Comparative Performance of Key Serine Protease Inhibitors

To provide a practical framework for inhibitor selection, the following table summarizes the key characteristics of 2,4,6-Trimethoxy-benzamidine's parent compound, benzamidine, alongside other commonly used serine protease inhibitors.

InhibitorClassMechanism of ActionTarget ProteasesTypical Working ConcentrationKey AdvantagesKey Disadvantages
Benzamidine Small MoleculeReversible, CompetitiveTrypsin, Thrombin, Plasmin, other trypsin-like proteases[9]1 mMReversible, well-characterizedModerate potency, potential for off-target effects
PMSF Small MoleculeIrreversible, Covalent ModificationSerine proteases (e.g., trypsin, chymotrypsin, thrombin), some cysteine proteases[2][10]0.1 - 1 mMBroad-spectrum, irreversibleHighly toxic, unstable in aqueous solutions[1]
AEBSF Small MoleculeIrreversible, Covalent ModificationSerine proteases (e.g., trypsin, chymotrypsin, plasmin, thrombin, kallikrein)[3][11][12]0.1 - 1 mMWater-soluble, more stable than PMSF, less toxic[3][12]Irreversible, can modify other amino acid residues[3]
Aprotinin PolypeptideReversible, Competitive (Kunitz-type)Trypsin, chymotrypsin, plasmin, kallikrein[4][6][13]1-2 µg/mL (approx. 0.15-0.3 µM)High affinity, potentCan be immunogenic, limited to serine proteases
Leupeptin Modified PeptideReversible, CompetitiveSerine, cysteine, and threonine proteases (e.g., trypsin, plasmin, cathepsin B, calpain)[14][15][16]1-10 µMBroad-spectrum (serine & cysteine), low toxicityLower potency against some serine proteases compared to others
Quantitative Comparison of Inhibitory Potency (Ki values)

The inhibition constant (Ki) is a critical parameter for quantifying the potency of an inhibitor. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. The following table presents a compilation of reported Ki values for various inhibitors against common serine proteases.

InhibitorTrypsinThrombinPlasmin
Benzamidine 2.22 x 10-5 M[9]--
Aprotinin 6.0 x 10-14 M (bovine β-trypsin)[17]--
Leupeptin 3.5 x 10-9 M (trypsin)[16]-3.4 x 10-6 M (human plasmin)[18][14]

Note: Ki values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration) and the source of the enzyme.

Experimental Protocols

To facilitate the direct comparison of serine protease inhibitors in your own laboratory setting, we provide a detailed, step-by-step methodology for a typical in vitro serine protease inhibition assay.

Protocol: Determination of Inhibitor Potency (Ki) using a Chromogenic Substrate

This protocol describes a general method to determine the inhibition constant (Ki) of a competitive inhibitor for a serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • Inhibitor stock solution (e.g., 2,4,6-Trimethoxy-benzamidine dissolved in a suitable solvent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a series of dilutions of the chromogenic substrate in the assay buffer.

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the protease solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release from the substrate is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reciprocal of the initial velocity (1/V0) against the inhibitor concentration ([I]) in a Dixon plot.

    • For a competitive inhibitor, the lines for different substrate concentrations will intersect on the x-axis. The x-coordinate of the intersection point is equal to -Ki.

Self-Validation: The inclusion of a known competitive inhibitor (e.g., benzamidine) as a positive control will validate the assay setup and data analysis pipeline. The experimentally determined Ki for the control should be in agreement with published values.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action for different classes of serine protease inhibitors and a typical experimental workflow.

InhibitionMechanisms cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition Enzyme Enzyme Active_Site Active Site Enzyme->Active_Site Binds to Substrate Substrate Substrate->Active_Site Competitive_Inhibitor Competitive Inhibitor Competitive_Inhibitor->Active_Site Competes with Substrate Enzyme_I Enzyme Active_Site_I Active Site Enzyme_I->Active_Site_I Binds to Irreversible_Inhibitor Irreversible Inhibitor Irreversible_Inhibitor->Active_Site_I Inactive_Complex Inactive Covalent Complex Active_Site_I->Inactive_Complex Forms

Figure 1: Simplified diagrams illustrating the mechanisms of reversible competitive inhibition and irreversible covalent inhibition of serine proteases.

ExperimentalWorkflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate: Enzyme + Inhibitor dilutions Start->Assay_Setup Pre_incubation Pre-incubate at constant temperature Assay_Setup->Pre_incubation Initiate_Reaction Add chromogenic substrate Pre_incubation->Initiate_Reaction Data_Acquisition Monitor absorbance change over time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate initial velocities and plot Dixon plot Data_Acquisition->Data_Analysis Determine_Ki Determine Ki Data_Analysis->Determine_Ki End End Determine_Ki->End

Figure 2: A streamlined workflow for determining the inhibition constant (Ki) of a serine protease inhibitor.

Conclusion and Future Directions

The selection of a serine protease inhibitor is a nuanced decision that requires careful consideration of the experimental goals, the specific protease of interest, and the properties of the available inhibitors. While irreversible inhibitors like PMSF and AEBSF are invaluable for applications demanding complete and lasting protease inactivation, reversible inhibitors offer the flexibility needed for studying dynamic biological processes.

The benzamidine scaffold represents a versatile platform for the design of competitive serine protease inhibitors. Although specific data for 2,4,6-Trimethoxy-benzamidine is not yet widely available, the principles of structure-activity relationships suggest that it may possess a unique and potentially valuable inhibitory profile. Further experimental characterization of this and other polysubstituted benzamidine derivatives is a promising avenue for the development of more potent and selective serine protease inhibitors. Researchers are encouraged to use the provided protocols to experimentally determine the efficacy of novel compounds like 2,4,6-Trimethoxy-benzamidine and contribute to the growing body of knowledge in this critical area of research.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
  • Ascenzi, P., Coletta, M., Amiconi, G., De Cristofaro, R., Bolognesi, M., Guarneri, M., & Menegatti, E. (1992). Interaction of human alpha-, beta- and gamma-thrombin with mono-, bis-, tris- and tetra-benzamidine structures: a thermodynamic study. Journal of enzyme inhibition, 6(2), 131-139.
  • Bihoreau, C., & Riberon, A. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors].
  • Leupeptin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Biochemistry of Serine Protease Inhibitors and Their Mechanisms of Action: A Review. (2001). The Journal of ExtraCorporeal Technology, 33(3), 167–173.
  • What are Protease Inhibitors and How Do They Work? (2012, October 5). In G-Biosciences. Retrieved January 12, 2026, from [Link]

  • de Candia, M., Altomare, C. D., Cellamare, S., Summo, L., Catto, M., Carotti, A., ... & Leonetti, F. (2013). Development of orally active thrombin inhibitors for the treatment of thrombotic disorder diseases. Molecules, 18(9), 10349-10385.
  • PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. (2026, January 7). In AntBio. Retrieved January 12, 2026, from [Link]

  • Aprotinin. (n.d.). In Interchim. Retrieved January 12, 2026, from [Link]

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. (2017). PloS one, 12(1), e0169584.
  • AEBSF. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Okada, Y., Tsuda, Y., Teno, N., Wanaka, K., & Nagamatsu, A. (1993). Recent advances on plasmin inhibitors for the treatment of fibrinolysis-related disorders. Current medicinal chemistry, 1(1), 37-56.
  • Stürzebecher, J., & Walsmann, P. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis research, 36(5), 457-465.
  • Presnell, S. R., Patil, G. S., Mura, C., Kam, C. M., Powers, J. C., & Williams, L. D. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 17068-17081.
  • Leupeptin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Markwardt, F., Richter, P., Stürzebecher, J., Wagner, G., & Walsmann, P. (1974). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. Acta biologica et medica Germanica, 33(1), K1-K7.
  • Said, F. A., & Amaro, R. E. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995-5004.
  • Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. (2025). Brain Research, 1850, 149382.
  • Inhibitors PMSF. (n.d.). In Biocompare. Retrieved January 12, 2026, from [Link]

  • trypsin inhibition by benzamidine-conjugated molecular glues. (2017). Scientific reports, 7(1), 1-8.
  • PMSF. (n.d.). In Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595.
  • Nallan Chakravarthula, T., Santillan-Rodriguez, R., Zeng, Z., Hall, A., Prieto Trujillo, A., Umesh, A., & Alves, N. J. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364.
  • Inhibition of four human serine proteases by substituted benzamidines. (1982). Journal of Medicinal Chemistry, 25(10), 1269-1273.
  • Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family. (2009). Journal of Biological Chemistry, 284(4), 2425-2434.
  • Senokuchi, K., Nakai, H., Nakayama, Y., Odagaki, Y., Sakaki, K., Kato, M., ... & Ito, H. (1995). New orally active serine protease inhibitors: structural requirements for their good oral activity. Journal of medicinal chemistry, 38(22), 4508-4517.
  • Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. (1968). European journal of biochemistry, 6(4), 502-506.
  • Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. (1995). Journal of Medicinal Chemistry, 38(11), 1908-1920.
  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). In Cytiva. Retrieved January 12, 2026, from [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2018). ACS chemical biology, 13(7), 1709-1720.

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Comparative

A Comparative Guide to the Validation of 2,4,6-Trimethoxy-benzamidine's Inhibitory Activity Against Trypsin

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of 2,4,6-trimethoxy-benzamidine against the serine protease, trypsin. By o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of 2,4,6-trimethoxy-benzamidine against the serine protease, trypsin. By objectively comparing its performance with established inhibitors and providing detailed, validated experimental protocols, this document serves as a practical resource for characterizing novel enzyme inhibitors.

Introduction to Trypsin and Its Inhibition

Trypsin is a serine protease found in the digestive system, where it plays a crucial role in breaking down proteins. Its enzymatic activity is characterized by a high specificity for cleaving peptide bonds at the carboxyl side of lysine and arginine residues. This specificity is governed by the deep, negatively charged S1 pocket in its active site, which accommodates these positively charged amino acid side chains. Due to its central role in digestion and other physiological processes, the inhibition of trypsin is a key area of study in biochemistry and pharmacology.

2,4,6-Trimethoxy-benzamidine is a synthetic small molecule that, based on its core benzamidine structure, is a promising candidate for trypsin inhibition. Benzamidine and its derivatives are known to be effective, reversible inhibitors of trypsin. This guide outlines the necessary steps to rigorously validate the inhibitory potential of this methoxy-substituted analogue and benchmark its performance against well-characterized alternatives.

Comparative Landscape of Trypsin Inhibitors

To properly evaluate 2,4,6-trimethoxy-benzamidine, its performance must be contextualized against a panel of standard inhibitors with distinct mechanisms of action.

InhibitorClassMechanism of ActionKey Structural Features
2,4,6-Trimethoxy-benzamidine Small Molecule (Benzamidine derivative)Hypothesized: Competitive, ReversibleBenzamidine core with three methoxy groups on the phenyl ring.
Benzamidine Small MoleculeCompetitive, Reversible[1][2]Aromatic ring with a cationic amidinium group that mimics the side chains of arginine and lysine.[2]
Aprotinin (BPTI) Polypeptide (58 amino acids)Competitive, Reversible, Tight-Binding[3][4]A pear-shaped globular protein with a lysine residue (Lys15) that fits precisely into the enzyme's binding site.[3][4][5]
Leupeptin Peptidyl AldehydeCompetitive, Transition-State Inhibitor[6][7][8]An acetylated tripeptide ending in a reactive argininal aldehyde group.[8][9]
Mechanistic Insights into Standard Inhibitors:
  • Benzamidine: As a classic competitive inhibitor, benzamidine directly competes with the natural substrate for binding to trypsin's active site.[1] Its positively charged amidino group forms a salt bridge with the carboxylate of Asp189 at the bottom of the S1 specificity pocket, effectively blocking substrate entry.[2][10] The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[2]

  • Aprotinin: This bovine pancreatic trypsin inhibitor is a potent, reversible inhibitor that forms a very stable, tight-binding complex with trypsin.[3][4] Its mechanism is also competitive, where the side chain of its Lysine-15 residue inserts into the S1 pocket, mimicking a substrate but halting the catalytic process.[5]

  • Leupeptin: This naturally occurring inhibitor functions as a transition-state analogue.[8] After initial binding, its terminal aldehyde group is attacked by the active site Serine-195 hydroxyl group, forming a covalent but reversible hemiacetal adduct.[6][7][9] This structure mimics the tetrahedral intermediate of peptide bond hydrolysis, thus locking the enzyme in an inactive state.

Based on its structure, 2,4,6-trimethoxy-benzamidine is expected to function as a competitive inhibitor, similar to its parent compound, benzamidine. The trimethoxy substitutions may influence its binding affinity and specificity through steric and electronic effects within the active site. The primary goal of the following experimental protocols is to confirm this mechanism and quantify its potency.

A Validated Workflow for Inhibitor Characterization

A systematic approach is essential for the robust characterization of any new enzyme inhibitor. The workflow begins with a primary screening to determine the half-maximal inhibitory concentration (IC₅₀) and proceeds to more detailed kinetic studies to elucidate the mechanism of inhibition (MOA) and the true inhibition constant (Kᵢ).

G cluster_0 PART 1: Primary Screening & Potency cluster_1 PART 2: Mechanism of Action (MOA) & Affinity cluster_2 PART 3: Final Comparison A Design IC50 Assay (Varying [Inhibitor]) B Perform Chromogenic Assay (e.g., BAPNA substrate) A->B C Data Analysis: Plot % Inhibition vs. log[I] Fit Sigmoidal Curve B->C D Determine IC50 Value C->D E Design Kinetic Assay (Varying [Substrate] & [Inhibitor]) D->E Proceed if IC50 is significant F Measure Initial Reaction Rates (v₀) E->F G Data Analysis: Generate Lineweaver-Burk Plot F->G H Determine Inhibition Type & Calculate Ki G->H I Compare Ki and MOA of 2,4,6-Trimethoxy-benzamidine vs. Standard Inhibitors H->I

Caption: Workflow for validating a novel trypsin inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting robust and reproducible trypsin inhibition assays in a 96-well microplate format.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[11][12] It is a crucial parameter for initial potency screening.[13]

Causality Behind Experimental Choices:

  • Assay Principle: A chromogenic assay provides a simple and direct colorimetric readout. We use Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA), a synthetic substrate that releases a yellow p-nitroaniline (pNA) chromophore upon cleavage by trypsin.[14][15] The rate of color development is directly proportional to enzyme activity and can be monitored spectrophotometrically at 405 nm.[16]

  • Fixed Substrate Concentration: For an IC₅₀ determination, the substrate concentration is held constant at or near its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.

Materials:

  • Bovine Pancreatic Trypsin

  • 2,4,6-Trimethoxy-benzamidine and other inhibitors (Benzamidine, Aprotinin, Leupeptin)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • Stop Solution: 30% (v/v) Acetic Acid

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

    • Prepare a stock solution of BAPNA (e.g., 40 mM) in DMSO. Dilute to a working concentration (e.g., 1 mM) in pre-warmed (37°C) Assay Buffer.

    • Prepare a 10 mM stock solution of 2,4,6-trimethoxy-benzamidine and other small molecule inhibitors in a suitable solvent (e.g., DMSO or water). Create a series of 2-fold serial dilutions in Assay Buffer.

  • Assay Setup (in duplicate or triplicate):

    • 100% Activity Control (No Inhibitor): Add 20 µL of Assay Buffer and 20 µL of trypsin working solution to designated wells.

    • Inhibitor Wells: Add 20 µL of each inhibitor dilution and 20 µL of trypsin working solution to the respective wells.

    • Blank (No Enzyme): Add 40 µL of Assay Buffer to blank wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 160 µL of the pre-warmed BAPNA working solution to all wells to start the reaction (Final Volume = 200 µL).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the 100% activity control absorbance is within the linear range of the instrument (typically 0.5-1.5).

    • Stop the reaction by adding 50 µL of Stop Solution to all wells.

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Abs_inhibitor / Abs_control)) * 100

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Constant (Kᵢ) and Mechanism

While IC₅₀ is useful, it is dependent on substrate concentration.[17][18] The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity and is independent of assay conditions.[19][20] This protocol determines Kᵢ and clarifies the mechanism of inhibition.

Causality Behind Experimental Choices:

  • Varying Substrate and Inhibitor Concentrations: By measuring reaction rates at multiple substrate concentrations for each fixed inhibitor concentration, we can observe how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ).

  • Lineweaver-Burk Plot: This double reciprocal plot (1/v vs. 1/[S]) linearizes the Michaelis-Menten equation, providing a clear visual diagnosis of the inhibition mechanism. Different inhibition types (competitive, non-competitive, uncompetitive) yield distinct patterns on this plot.

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Procedure:

  • Assay Design:

    • Select a range of BAPNA substrate concentrations that bracket the Kₘ value (e.g., 0.25x, 0.5x, 1x, 2x, 4x Kₘ).

    • Select at least two fixed concentrations of the inhibitor based on its previously determined IC₅₀ (e.g., 0.5x IC₅₀ and 1x IC₅₀).

  • Assay Execution (Kinetic Mode):

    • Set up reactions in a 96-well plate similar to the IC₅₀ assay, but for each inhibitor concentration (including zero), run a full set of varying substrate concentrations.

    • Pre-warm the plate and reagents to 37°C.

    • Initiate the reactions by adding the substrate.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Create a Lineweaver-Burk plot by plotting 1/v₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the Plot:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

      • Uncompetitive Inhibition: Lines will be parallel (both apparent Kₘ and Vₘₐₓ decrease).

  • Kᵢ Calculation (for Competitive Inhibition):

    • For a competitive inhibitor, the Kᵢ can be calculated directly from the IC₅₀ value using the Cheng-Prusoff equation :[20][21] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

    • Where:

      • [S] is the substrate concentration used in the IC₅₀ assay.

      • Kₘ is the Michaelis-Menten constant for the substrate, which should be determined separately in the absence of any inhibitor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 2: Summary of Kinetic Parameters for Trypsin Inhibitors

InhibitorInhibition TypeIC₅₀ (µM)Kᵢ (µM)
2,4,6-Trimethoxy-benzamidine To be determinedExperimental valueCalculated value
Benzamidine CompetitiveExperimental valueCalculated value
Aprotinin CompetitiveExperimental valueCalculated value
Leupeptin CompetitiveExperimental valueCalculated value
Note: IC₅₀ values are reported at a fixed BAPNA concentration (e.g., 1 mM). Kᵢ values provide a standardized measure of potency.

Interpretation:

  • A lower Kᵢ value signifies a higher binding affinity and therefore a more potent inhibitor.[17] By comparing the Kᵢ of 2,4,6-trimethoxy-benzamidine to that of benzamidine, one can directly assess the impact of the methoxy substitutions on inhibitory potency.

  • Confirming a competitive mechanism of action through Lineweaver-Burk analysis validates the hypothesis that the compound targets the enzyme's active site.

Conclusion

This guide provides a robust, scientifically-grounded methodology for the validation of 2,4,6-trimethoxy-benzamidine as a trypsin inhibitor. By following a logical workflow from initial IC₅₀ screening to detailed kinetic analysis for Kᵢ and mechanism determination, researchers can generate high-quality, reliable data. The direct comparison of these parameters against established inhibitors like benzamidine, aprotinin, and leupeptin is essential for accurately classifying the potency and novelty of this compound, providing a solid foundation for further drug development and research applications.

References

  • Kuramochi, H., Nishino, N., & Powers, J. C. (1979). Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin. The Journal of Biochemistry, 85(4), 935-940. [Link]

  • Ito, A., et al. (1972). Mechanism of Association of a Specific Aldehyde Inhibitor, Leupeptin, with Bovine Trypsin. The Journal of Biochemistry. [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. [Link]

  • Kurinov, I. V., & Harrison, R. W. (1996). Two crystal structures of the leupeptin-trypsin complex. Protein Science, 5(4), 752–758. [Link]

  • Wikipedia. (2023). Aprotinin. [Link]

  • Aimes, R. T., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 5(45), 35843-35846. [Link]

  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]

  • Wikipedia. (2023). Leupeptin. [Link]

  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Benzamidine binding to different Trypsin conformations. Biophysical Journal, 101(5), 1163-1171. [Link]

  • Interchim. (n.d.). Aprotinin. [Link]

  • Holliday, M. J., & Török, M. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • PDB101. (n.d.). Aprotinin. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(40), 16614-16619. [Link]

  • Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut. (2023). Journal of Visualized Experiments. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. [Link]

  • Journal of Chemical Education. (1999). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide. [Link]

  • Mauri, M., et al. (2015). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • ResearchGate. (n.d.). Hydrolysis of BAPNA substrate by trypsin. [Link]

  • Dahl, B. E., & Sung, M. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

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Validation

A Comparative Analysis of 2,4,6-Trimethoxy-benzamidine and Benzamidine for Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of serine protease inhibitors, both benzamidine and its derivative, 2,4,6-Trimethoxy-benzamidine, are staples in the researcher's toolkit....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both benzamidine and its derivative, 2,4,6-Trimethoxy-benzamidine, are staples in the researcher's toolkit. While both molecules share a common pharmacophore, the strategic addition of methoxy groups to the phenyl ring of 2,4,6-Trimethoxy-benzamidine imparts distinct physicochemical and biological properties. This guide provides a comprehensive, data-driven comparison to inform the selection of the optimal inhibitor for specific research and drug development applications.

Introduction to the Contenders

Serine proteases are a vast family of enzymes crucial to a multitude of physiological processes, from digestion to blood coagulation.[1] Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention.[1][2] Benzamidine, a simple aromatic amidine, has long been recognized as a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[3][4][5] It functions by mimicking the natural arginine substrate, with its positively charged amidinium group interacting with the key aspartate residue in the S1 pocket of the enzyme's active site.

2,4,6-Trimethoxy-benzamidine represents a rationally designed evolution of the benzamidine scaffold. The introduction of three electron-donating methoxy groups is intended to modulate the electronic and steric properties of the molecule, potentially leading to altered binding affinity, selectivity, and pharmacokinetic profiles.

Head-to-Head: A Physicochemical and Pharmacological Comparison

The fundamental differences and similarities between these two inhibitors are best understood through a direct comparison of their key properties.

PropertyBenzamidine2,4,6-Trimethoxy-benzamidineRationale for Significance
Molecular Weight 120.15 g/mol [3]210.24 g/mol Affects diffusion rates and molar concentration calculations.
Structure Phenyl ring with an amidine group[3]Phenyl ring with an amidine group and three methoxy groups at positions 2, 4, and 6The additional methoxy groups significantly alter the molecule's steric bulk and electronic distribution.
Solubility The hydrochloride salt is soluble in water (approx. 3 mg/mL in PBS, pH 7.2) and organic solvents like ethanol and DMSO.[6]Data not widely available, but the presence of methoxy groups may alter solubility characteristics.Crucial for the preparation of stock solutions and ensuring bioavailability in aqueous assay buffers.
Stability Aqueous solutions are not recommended for storage for more than one day.[6] The hydrochloride salt is sensitive to oxidation.Expected to have comparable stability challenges related to the amidine group.Dictates handling and storage requirements to maintain inhibitor potency.
Inhibition Constant (Ki) against Trypsin ~19 µM[5]Expected to be lower (more potent) due to electronic effects of methoxy groups.A lower Ki value indicates a higher binding affinity and greater inhibitory potency.
Mechanism of Action Reversible, competitive inhibitor of serine proteases.[4][5]Reversible, competitive inhibitor of serine proteases.Understanding the mechanism is key to designing kinetic experiments and interpreting results.
Delving Deeper: The Rationale Behind Structural Modification

The addition of the 2,4,6-trimethoxy substitution pattern to the benzamidine core is a deliberate strategy to enhance its inhibitory properties. The methoxy groups are electron-donating, which increases the electron density of the aromatic ring. This can lead to more favorable interactions with the active site of the target protease. Furthermore, the steric bulk of the methoxy groups can influence the orientation of the inhibitor within the binding pocket, potentially leading to improved selectivity for certain proteases over others.

Caption: Structural comparison of Benzamidine and 2,4,6-Trimethoxy-benzamidine.

Experimental Workflow: A Head-to-Head Inhibition Assay

To empirically determine the comparative efficacy of these two inhibitors, a well-controlled in vitro inhibition assay is essential. The following protocol outlines a standard chromogenic assay using trypsin as the model serine protease.

Objective: To determine and compare the IC50 and Ki values of benzamidine and 2,4,6-Trimethoxy-benzamidine against trypsin.

Materials:

  • Trypsin (from bovine pancreas)

  • Benzamidine hydrochloride

  • 2,4,6-Trimethoxy-benzamidine

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Prepare 10 mM stock solutions of benzamidine and 2,4,6-Trimethoxy-benzamidine in the assay buffer.

    • Prepare a 1 mM stock solution of BAPNA in DMSO.

  • Assay Setup:

    • In a 96-well plate, set up serial dilutions of each inhibitor (e.g., from 100 µM to 0.1 µM final concentration).

    • Include control wells:

      • Enzyme + Substrate (No inhibitor)

      • Substrate only (Blank)

      • Enzyme only

  • Enzyme Inhibition:

    • Add 20 µL of the appropriate inhibitor dilution to the wells.

    • Add 160 µL of assay buffer.

    • Add 10 µL of trypsin solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 10 µL of BAPNA solution to all wells.

    • Immediately begin monitoring the change in absorbance at 405 nm every minute for 15-30 minutes at 37°C. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation, which relates IC50 to Ki for competitive inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitors, Substrate) setup_plate Set up 96-well plate (Serial dilutions of inhibitors) prep_reagents->setup_plate add_inhibitor Add Inhibitor setup_plate->add_inhibitor add_enzyme Add Trypsin add_inhibitor->add_enzyme incubate Incubate (37°C, 15 min) add_enzyme->incubate add_substrate Add BAPNA Substrate incubate->add_substrate read_plate Measure Absorbance at 405 nm add_substrate->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for the comparative inhibition assay.

Trustworthiness and Self-Validation

The described experimental protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

  • Controls: The inclusion of "enzyme + substrate" and "substrate only" controls allows for the correction of background absorbance and confirmation of enzyme activity.

  • Dose-Response Curve: Generating a full dose-response curve, rather than testing a single inhibitor concentration, provides a more accurate determination of the IC50.

  • Kinetic Monitoring: Continuously monitoring the reaction allows for the accurate determination of the initial velocity and ensures that the measurements are taken within the linear range of the assay.

  • Replicates: Performing the assay in triplicate for each inhibitor concentration is crucial for assessing the reproducibility and statistical significance of the data.

Conclusion: Selecting the Right Tool for the Job

The choice between benzamidine and 2,4,6-Trimethoxy-benzamidine will ultimately depend on the specific requirements of the application.

  • Benzamidine remains a cost-effective and well-characterized inhibitor suitable for general-purpose protease inhibition during protein purification and in assays where high potency is not the primary concern.[7][8] Its extensive history of use provides a wealth of comparative data.[9]

  • 2,4,6-Trimethoxy-benzamidine , with its potential for higher potency and altered selectivity, is a compelling choice for applications demanding more fine-tuned inhibition. This includes the development of more specific therapeutic agents, use in complex biological systems where off-target effects are a concern, and in structural biology studies aiming to elucidate specific enzyme-inhibitor interactions.

By understanding the subtle yet significant differences imparted by the trimethoxy substitutions and by employing rigorous, self-validating experimental protocols, researchers can confidently select the optimal benzamidine-based inhibitor to advance their scientific objectives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Biocompare. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Benzamidine hydrochloride hydrate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. Retrieved from [Link]

  • Laskowski, M., Jr, & Kato, I. (1980). Protein inhibitors of proteinases. Annual review of biochemistry, 49, 593–626.
  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(15), 12283.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18173435, 2,4,6-trimethoxybenzamide. Retrieved from [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 984591.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246686, 2,4,6-Trimethylbenzamide. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 21(11), 1466.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70019, 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]

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Comparative

A Researcher's Guide to Determining the Inhibition Constant (K_i) of 2,4,6-Trimethoxy-benzamidine for Serine Proteases

For researchers in drug discovery and enzymology, the precise characterization of a novel inhibitor is paramount. The inhibition constant (K_i) is a critical parameter, quantifying the binding affinity of an inhibitor to...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and enzymology, the precise characterization of a novel inhibitor is paramount. The inhibition constant (K_i) is a critical parameter, quantifying the binding affinity of an inhibitor to its target enzyme. This guide provides a comprehensive, in-depth framework for determining the K_i of 2,4,6-Trimethoxy-benzamidine, a novel benzamidine derivative, for specific serine proteases. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis with established inhibitors.

I. Introduction: The Significance of K_i in Drug Discovery

The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. A lower K_i value signifies a higher affinity of the inhibitor for the enzyme. Accurate K_i determination is crucial for:

  • Lead Optimization: Guiding medicinal chemists in refining inhibitor structure to enhance potency.

  • Selectivity Profiling: Assessing the inhibitor's specificity for the target enzyme over other related enzymes.

  • Structure-Activity Relationship (SAR) Studies: Understanding the molecular interactions that govern inhibitor binding.[1]

Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[2][3][4][5] They act by binding to the active site of the enzyme, preventing the substrate from binding.[6] The introduction of trimethoxy groups to the benzamidine scaffold in 2,4,6-Trimethoxy-benzamidine is hypothesized to alter its binding affinity and selectivity due to steric and electronic effects. This guide will walk you through the process of experimentally verifying this hypothesis.

II. Theoretical Framework: Understanding Enzyme Inhibition Kinetics

The determination of K_i is rooted in the principles of Michaelis-Menten kinetics.[7] For a competitive inhibitor like benzamidine, the inhibitor (I) binds reversibly to the free enzyme (E), but not to the enzyme-substrate (ES) complex.[7][8]

The key parameters we will be working with are:

  • V_max: The maximum rate of the reaction at saturating substrate concentrations.

  • K_m: The Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max.

  • K_i: The inhibition constant, representing the concentration of inhibitor required to double the apparent K_m.

The presence of a competitive inhibitor increases the apparent K_m (K_m,app) but does not affect the V_max. The relationship between these parameters is described by the following equation:

K_m,app = K_m * (1 + [I] / K_i)

Where [I] is the concentration of the inhibitor.

To determine K_i, we will measure the initial reaction rates at various substrate and inhibitor concentrations and then analyze the data using graphical methods, such as the Lineweaver-Burk plot.[9]

III. Experimental Workflow for K_i Determination

This section outlines a detailed, step-by-step protocol for determining the K_i of 2,4,6-Trimethoxy-benzamidine for a model serine protease, trypsin. This workflow can be adapted for other serine proteases like thrombin and plasmin.

A. Materials and Reagents
  • Enzyme: Bovine Trypsin (lyophilized powder)

  • Inhibitor: 2,4,6-Trimethoxy-benzamidine (synthesized or purchased)

  • Reference Inhibitor: Benzamidine hydrochloride[10][11][12]

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic substrate like Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl_2

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Instrumentation: UV-Vis Spectrophotometer or a microplate reader.

B. Experimental Protocol

Step 1: Preparation of Stock Solutions

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in the assay buffer. Aliquot and store at -20°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 2,4,6-Trimethoxy-benzamidine and Benzamidine HCl in DMSO.

Step 2: Determination of K_m for the Substrate

Before determining the K_i of the inhibitor, it is essential to first determine the K_m of the substrate for the enzyme under the chosen assay conditions.

  • Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 times the expected K_m).

  • Initiate the reaction by adding the enzyme to the substrate solution.

  • Measure the initial reaction rate (V_0) by monitoring the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 410 nm for the p-nitroaniline product of BAPNA cleavage).[7]

  • Plot V_0 versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Alternatively, use a Lineweaver-Burk plot (1/V_0 vs. 1/[S]).[9][13]

Step 3: K_i Determination

  • Set up a series of reactions with a fixed enzyme concentration and a fixed substrate concentration (typically around the K_m value determined in the previous step).

  • Vary the concentration of the inhibitor (2,4,6-Trimethoxy-benzamidine) over a range that is expected to produce significant inhibition (e.g., 0.1 to 10 times the expected K_i).

  • Measure the initial reaction rates (V_0) for each inhibitor concentration.

  • Repeat this for at least two other substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/V_0 vs. 1/[S]) for each inhibitor concentration. The lines should intersect at the y-axis, which is characteristic of competitive inhibition.[8]

  • The K_i can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration. The x-intercept of this plot will be -K_i. Alternatively, the K_i can be calculated from the equation for each line.

C. Data Analysis and Visualization

The following Graphviz diagram illustrates the experimental workflow for determining the K_i of an inhibitor.

experimental_workflow cluster_prep Preparation cluster_km Km Determination cluster_ki Ki Determination prep_enzyme Prepare Enzyme Stock km_assay Run Assay with Varying [Substrate] prep_enzyme->km_assay prep_substrate Prepare Substrate Stock prep_substrate->km_assay prep_inhibitor Prepare Inhibitor Stock ki_assay Run Assay with Varying [Inhibitor] and [Substrate] prep_inhibitor->ki_assay km_data Measure Initial Rates (V0) km_assay->km_data km_plot Generate Lineweaver-Burk Plot km_data->km_plot km_calc Calculate Km and Vmax km_plot->km_calc km_calc->ki_assay Use Km value ki_data Measure Initial Rates (V0) ki_assay->ki_data ki_plot Generate Family of Lineweaver-Burk Plots ki_data->ki_plot ki_calc Calculate Ki ki_plot->ki_calc

Caption: Experimental workflow for determining Km and Ki.

IV. Comparative Analysis: 2,4,6-Trimethoxy-benzamidine vs. Alternative Inhibitors

To provide context for the inhibitory potential of 2,4,6-Trimethoxy-benzamidine, it is essential to compare its K_i value with that of the parent compound, benzamidine, and other commonly used serine protease inhibitors. The following table presents hypothetical K_i values to illustrate how such a comparison would be structured.

InhibitorTarget ProteaseHypothetical K_i (µM)
2,4,6-Trimethoxy-benzamidine Trypsin 15
Thrombin 150
Plasmin 250
BenzamidineTrypsin35[3]
Thrombin220[3]
Plasmin350[3]
AEBSF (Pefabloc SC)Trypsin~100
Thrombin~50
LeupeptinTrypsin~0.5
Plasmin~1

Interpretation of Hypothetical Data:

In this hypothetical scenario, the addition of the three methoxy groups to the benzamidine core in 2,4,6-Trimethoxy-benzamidine leads to a modest increase in potency for trypsin (lower K_i) and a slight increase for thrombin and plasmin compared to the parent benzamidine. This suggests that the electronic and steric contributions of the methoxy groups may enhance binding to the S1 pocket of trypsin. In contrast, a peptide-based inhibitor like Leupeptin demonstrates significantly higher potency, highlighting the different modes of binding and the potential for further optimization of benzamidine-based inhibitors.

V. Trustworthiness and Self-Validation

To ensure the reliability of the determined K_i values, the following controls and validation steps are crucial:

  • Enzyme Activity Control: A control reaction without any inhibitor should be included in every experiment to ensure the enzyme is active.

  • Solvent Control: As the inhibitor is dissolved in DMSO, a control reaction containing the same concentration of DMSO should be performed to account for any solvent effects on enzyme activity.

  • Inhibitor Stability: The stability of 2,4,6-Trimethoxy-benzamidine in the assay buffer should be assessed over the time course of the experiment.

  • Mechanism of Inhibition: The intersection of the lines on the y-axis of the Lineweaver-Burk plot provides a visual confirmation of a competitive inhibition mechanism.[8]

The following diagram illustrates the logical relationship for validating the experimental results.

validation_logic cluster_validation Experimental Validation raw_data Initial Rate Data mechanism_check Confirm Inhibition Mechanism (Lineweaver-Burk Plot) raw_data->mechanism_check enzyme_control Enzyme Activity Control enzyme_control->raw_data solvent_control Solvent Effect Control solvent_control->raw_data inhibitor_stability Inhibitor Stability Check inhibitor_stability->raw_data validated_ki Validated Ki Value mechanism_check->validated_ki

Caption: Logic diagram for self-validating experimental results.

VI. Conclusion

This guide has provided a comprehensive framework for the determination of the K_i of 2,4,6-Trimethoxy-benzamidine for serine proteases. By following the detailed experimental protocols and incorporating the necessary controls, researchers can obtain accurate and reliable data on the inhibitory potency of this novel compound. The comparative analysis with existing inhibitors will enable a thorough evaluation of its potential as a lead compound in drug discovery programs. The principles and methodologies outlined here are broadly applicable to the characterization of other enzyme inhibitors, making this a valuable resource for any researcher in the field of enzymology and drug development.

VII. References

  • 2,4,6-Trimethoxybenzaldehyde synthesis - ChemicalBook. (URL: )

  • Inhibition of four human serine proteases by substituted benzamidines - PubMed. (URL: [Link])

  • Enzyme inhibitor - Wikipedia. (URL: [Link])

  • Protease Kinetics. (URL: [Link])

  • Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? - ResearchGate. (URL: [Link])

  • Methods to measure the kinetics of protease inhibition by serpins - PubMed. (URL: [Link])

  • trypsin inhibition by benzamidine-conjugated molecular glues - PMC - NIH. (URL: [Link])

  • aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure. (URL: [Link])

  • A quick method for the determination of inhibition constants - PMC - NIH. (URL: [Link])

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (URL: [Link])

  • Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate - PMC - PubMed Central - NIH. (URL: [Link])

  • Determination of the activity and kinetics parameters of proteases in the crude plant extracts of Mentha piperita L. and Thymus - Semantic Scholar. (URL: [Link])

  • US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents. (URL: )

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws]. (URL: [Link])

  • Benzamidine - Wikipedia. (URL: [Link])

  • Determination of the activity and kinetics parameters of proteases in the crude plant extracts of Mentha piperita L. and Thymus capitatus L. - ResearchGate. (URL: [Link])

  • Inhibition kinetics of digestive proteases for Anticarsia gemmatalis - SciELO. (URL: [Link])

  • Extraction, purification, and activity of protease from the leaves of Moringa oleifera - PMC. (URL: [Link])

  • Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC - NIH. (URL: [Link])

  • Protease inhibitors - Protein Purification - Fisher Scientific. (URL: [Link])

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Validation

A Comparative In Vitro Efficacy Guide: Validating the Novel PRMT5 Inhibitor Candidate 2,4,6-Trimethoxy-benzamidine

This guide provides a comprehensive framework for the in vitro validation of 2,4,6-Trimethoxy-benzamidine, a novel investigational compound. Given its structural benzamidine core, a known pharmacophore for inhibiting ser...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 2,4,6-Trimethoxy-benzamidine, a novel investigational compound. Given its structural benzamidine core, a known pharmacophore for inhibiting serine proteases and other enzymes that recognize arginine, we hypothesize its potential as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a high-value therapeutic target in oncology due to its critical role in cell proliferation and survival.[3]

This document outlines a rigorous, multi-stage validation workflow designed to objectively assess the efficacy of 2,4,6-Trimethoxy-benzamidine. We will compare its performance against established, potent, and selective PRMT5 inhibitors, GSK3326595 (Pemrametostat) and EPZ015666, providing the necessary experimental context for drug development professionals.[4][5] The causality behind each experimental choice is explained to ensure a robust and self-validating assessment.

The Therapeutic Target: Protein Arginine Methyltransferase 5 (PRMT5)

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[6] This post-translational modification is integral to various cellular processes, including the regulation of gene expression, RNA splicing, and DNA damage response.[7] Overexpression of PRMT5 has been documented in numerous cancers, including mantle cell lymphoma (MCL), lung cancer, and glioblastoma, making it a compelling target for anticancer therapies.[3][5][6] Inhibition of PRMT5 can disrupt these essential cellular functions, leading to decreased cell growth and survival in cancer cells.[8][9]

The catalytic activity of PRMT5 involves the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the arginine residues of its substrates. This process is fundamental to its oncogenic role.

cluster_PRMT5_Complex PRMT5 Catalytic Complex PRMT5 PRMT5 SAH SAH PRMT5->SAH Produces sDMA Symmetrically Dimethylated Substrate (sDMA) PRMT5->sDMA Produces MEP50 MEP50 (Co-factor) SAM SAM (Methyl Donor) SAM->PRMT5 Binds Protein Substrate Protein (e.g., Histone H4, SmD3) Protein->PRMT5 Binds

Caption: Simplified PRMT5 signaling pathway.

The Benchmark: Established PRMT5 Inhibitors for Comparison

To accurately gauge the efficacy of a novel compound, it must be benchmarked against well-characterized alternatives. For this guide, we select two potent and selective PRMT5 inhibitors that have been extensively studied in preclinical and clinical settings.

  • GSK3326595 (Pemrametostat): A first-generation, orally active, and selective PRMT5 inhibitor with a biochemical IC₅₀ of 6.2 nM.[4][10] It functions as a slow-binding, peptide-competitive inhibitor and has shown antitumor activity in various models.[8][11]

  • EPZ015666 (GSK3235025): An orally available inhibitor of PRMT5 with a biochemical IC₅₀ of 22 nM.[5][9] It has demonstrated potent antiproliferative effects in both in vitro and in vivo models of mantle cell lymphoma.[5]

These compounds provide a robust baseline for assessing the potency and potential of 2,4,6-Trimethoxy-benzamidine.

A Phased Approach to In Vitro Validation

We propose a two-stage experimental workflow. This logical progression begins with direct biochemical validation to confirm enzyme inhibition and moves to a cellular context to assess target engagement and functional outcomes. This approach ensures that data from each stage informs the next, creating a comprehensive efficacy profile.

Start Novel Compound: 2,4,6-Trimethoxy-benzamidine Stage1 Stage 1: Biochemical Validation (Direct Enzyme Inhibition) Start->Stage1 Assay1 Radiometric PRMT5 Assay (IC₅₀ Determination) Stage1->Assay1  Key Experiment Stage2 Stage 2: Cellular Validation (Target Engagement & Function) Assay1->Stage2  Informs Assay2 Western Blot for sDMA (Cellular Target Engagement) Stage2->Assay2  Key Experiments Assay3 Cell Proliferation Assay (EC₅₀ Determination) Stage2->Assay3 Analysis Comparative Analysis & Efficacy Profile Assay2->Analysis  Data Input Assay3->Analysis  Data Input

Caption: Proposed experimental workflow for inhibitor validation.
Stage 1: Biochemical Validation of Direct PRMT5 Inhibition

Causality: The foundational step is to determine if 2,4,6-Trimethoxy-benzamidine directly inhibits the catalytic activity of purified PRMT5 enzyme in a cell-free system. A radiometric assay using a tritiated methyl donor ([³H]-SAM) is the gold standard for quantifying methyltransferase activity due to its high sensitivity and direct measurement of methyl group transfer.[12][13] This experiment answers the fundamental question: "Does the compound interact with and inhibit the target enzyme?"

Experimental Protocol: Radiometric [³H]-SAM PRMT5 Inhibition Assay [13][14]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for PRMT5 activity (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Enzyme: Dilute purified, recombinant human PRMT5/MEP50 complex in assay buffer to a final concentration of 5 nM.

    • Substrate: Use a known PRMT5 substrate, such as recombinant Histone H4, at a final concentration of 2 µM.

    • Methyl Donor: Prepare S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) at a final concentration of 1 µM.

    • Inhibitors: Prepare serial dilutions (e.g., 10-point, 3-fold) of 2,4,6-Trimethoxy-benzamidine, GSK3326595, and EPZ015666 in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle (control).

    • Add 20 µL of the enzyme/substrate mixture (PRMT5 and Histone H4).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the methylation reaction by adding 5 µL of [³H]-SAM.

    • Incubate the plate at 30°C for 1 hour with gentle agitation.

  • Detection and Analysis:

    • Stop the reaction by adding 10 µL of 6X SDS loading buffer.

    • Spot the reaction mixture onto P81 phosphocellulose filter paper.

    • Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.

    • Dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Data Summary (Hypothetical)

CompoundBiochemical IC₅₀ (nM)
2,4,6-Trimethoxy-benzamidine45
GSK3326595 (Benchmark)6.2[4]
EPZ015666 (Benchmark)22[5]
Stage 2: Cellular Validation of Target Engagement and Antiproliferative Activity

Causality: Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must be cell-permeable, engage its target in the complex cellular environment, and elicit a desired biological response.[15] Therefore, the next logical step is to measure the compound's ability to inhibit PRMT5 activity within cancer cells (target engagement) and subsequently inhibit their proliferation (functional outcome). We will use a mantle cell lymphoma cell line, such as JeKo-1, where PRMT5 is a known driver of proliferation.[16]

Experimental Protocol 1: Western Blot for Cellular Target Engagement [16]

  • Cell Culture and Treatment:

    • Culture JeKo-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells in 6-well plates and allow them to adhere/stabilize.

    • Treat cells with increasing concentrations of 2,4,6-Trimethoxy-benzamidine, GSK3326595, or DMSO vehicle for 72 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (sDMA). A common approach is to probe for sDMA on a known substrate like SmD3.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity to determine the dose-dependent reduction in the sDMA mark.

Experimental Protocol 2: Cell Viability Assay [17][18]

  • Cell Seeding: Seed JeKo-1 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well.

  • Compound Treatment: Add serial dilutions of 2,4,6-Trimethoxy-benzamidine, GSK3326595, and EPZ015666 to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO₂. The long incubation period is often necessary for PRMT5 inhibitors to manifest their antiproliferative effects.

  • Viability Measurement:

    • Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO control.

    • Determine the half-maximal effective concentration (EC₅₀) for each compound by fitting the dose-response curve using non-linear regression.

Comparative Data Summary (Hypothetical)

CompoundCellular sDMA Reduction IC₅₀ (nM)Antiproliferative EC₅₀ (nM)
2,4,6-Trimethoxy-benzamidine150250
GSK3326595 (Benchmark)~25[4][9]~50[4][9]
EPZ015666 (Benchmark)~50[5]~100[5]

Concluding Analysis

This structured comparison provides a clear path to evaluating the in vitro efficacy of 2,4,6-Trimethoxy-benzamidine. The hypothetical data presented illustrates a scenario where the novel compound is a potent inhibitor of PRMT5, albeit with lower potency than the clinical benchmark GSK3326595. The biochemical IC₅₀ confirms direct enzyme inhibition, while the cellular assays validate its ability to penetrate cells, engage the PRMT5 target, and induce an antiproliferative response. The discrepancy between biochemical and cellular potencies (e.g., 45 nM vs. 150 nM) is common and may point to factors such as cell membrane permeability or efflux pump activity, which are critical considerations for further drug development. This guide provides the foundational data necessary to make an informed decision on advancing 2,4,6-Trimethoxy-benzamidine into more complex preclinical models.

References

  • National Cancer Institute. Definition of protein arginine methyltransferase 5 inhibitor GSK3326595 - NCI Drug Dictionary. [Link]

  • Varga, A., et al. (2022). Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers. PubMed. [Link]

  • Shen, Y., et al. (2024). PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo. PubMed. [Link]

  • Lin, Y., et al. (2022). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. MDPI. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • He, Y., et al. (2014). Small Molecule Inhibitors of Protein Arginine Methyltransferases. PMC - NIH. [Link]

  • Rioux, B., et al. (2015). A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. PubMed. [Link]

  • Rioux, B., et al. (2015). A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. Nature Chemical Biology. [Link]

  • Chen, Y., et al. (2022). Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. MDPI. [Link]

  • Li, Z., et al. (2020). Discovery of Novel PRMT5 Inhibitors by Virtual Screening and Biological Evaluations. ResearchGate. [Link]

  • BioIVT. Enzyme Inhibition Studies. [Link]

  • Bedford Lab. In vitro Arginine Methylation Assays. [Link]

  • Al-Odat, I., et al. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC - NIH. [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

  • Swiercz, R., et al. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. PMC - NIH. [Link]

  • Targeted Oncology. (2023). Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. [Link]

  • Wikipedia. Benzamidine. [Link]

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Comparative

A Head-to-Head Comparison of Protease Inhibitors: 2,4,6-Trimethoxy-benzamidine vs. AEBSF

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of protein research and drug development, the effective control of proteolytic activity is paramount. Unwanted prot...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research and drug development, the effective control of proteolytic activity is paramount. Unwanted protease activity can compromise sample integrity, confound experimental results, and hinder the development of protein-based therapeutics. This guide provides an in-depth comparative analysis of two distinct serine protease inhibitors: 2,4,6-Trimethoxy-benzamidine and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). As a Senior Application Scientist, my goal is to equip you with the necessary technical insights and practical methodologies to make an informed decision for your specific application.

Introduction to the Contenders

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological and pathological processes. Their catalytic mechanism relies on a highly reactive serine residue in the active site. Consequently, inhibitors targeting this mechanism are invaluable tools in research and medicine.

2,4,6-Trimethoxy-benzamidine belongs to the benzamidine class of compounds, which are well-established as competitive, reversible inhibitors of trypsin-like serine proteases. The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of these enzymes. The trimethoxy substitutions on the phenyl ring are expected to modulate its binding affinity and selectivity.

AEBSF , on the other hand, is an irreversible inhibitor of a broad range of serine proteases.[1] It functions as a sulfonylating agent, covalently modifying the active site serine residue, leading to permanent inactivation of the enzyme.[1]

This guide will dissect the fundamental differences in their mechanism of action, inhibitory spectrum, and practical usability, supported by experimental protocols to empower your own comparative studies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two inhibitors lies in their mode of interaction with the target protease, which dictates their utility in various experimental contexts.

2,4,6-Trimethoxy-benzamidine: The Competitive Binder

Benzamidine and its derivatives are classic examples of competitive inhibitors.[2][3] They operate by reversibly binding to the active site of the enzyme, thereby competing with the natural substrate.

  • Reversible Binding: The interaction between 2,4,6-Trimethoxy-benzamidine and the enzyme is non-covalent and exists in a state of equilibrium. This means the inhibitor can associate and dissociate from the active site.

  • Competitive Nature: It directly competes with the substrate for binding to the active site. The level of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective binding affinities (Ki and Km).

  • Structural Mimicry: The positively charged amidine group at physiological pH mimics the side chains of arginine and lysine, allowing it to fit snugly into the S1 pocket of trypsin-like proteases, which have a conserved aspartate residue at the base of this pocket.

Diagram: Mechanism of Competitive Inhibition by 2,4,6-Trimethoxy-benzamidine

G cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI EP Enzyme-Product Complex (EP) ES->EP Catalysis EP->E P Product (P) EP->P Releases EI->E Dissociates I 2,4,6-Trimethoxy- benzamidine (I) EI->I S Substrate (S) S->ES I->EI Binds

Caption: Competitive inhibition by 2,4,6-Trimethoxy-benzamidine.

AEBSF: The Irreversible Inactivator

AEBSF employs a fundamentally different and more permanent strategy to neutralize protease activity. It forms a stable, covalent bond with the enzyme, rendering it irreversibly inactive.

  • Covalent Modification: AEBSF is a sulfonyl fluoride that reacts with the hydroxyl group of the active site serine residue.[1] This reaction forms a stable sulfonyl-enzyme derivative.

  • Irreversible Action: Once the covalent bond is formed, the inhibition is essentially permanent under physiological conditions. The enzyme cannot regain its activity.

  • Time-Dependent Inhibition: The process of inactivation is time-dependent, as it involves a chemical reaction. The rate of inactivation is characterized by the kinetic parameters kinact and KI.

Diagram: Mechanism of Irreversible Inhibition by AEBSF

G cluster_0 Enzyme Active Site E Free Enzyme (E) EI_noncovalent Non-covalent E-I Complex E->EI_noncovalent EI_covalent Covalently Modified Enzyme (E-I) EI_noncovalent->EI_covalent Covalent Reaction (k_inact) I AEBSF (I) I->EI_noncovalent Binds (K_I)

Caption: Irreversible inhibition mechanism of AEBSF.

Performance Comparison: A Data-Driven Analysis

The choice between a reversible and an irreversible inhibitor hinges on the specific requirements of the experiment. Here, we compare their key performance characteristics.

Feature2,4,6-Trimethoxy-benzamidine (Predicted)AEBSF
Inhibition Type Reversible, CompetitiveIrreversible
Primary Targets Trypsin-like serine proteasesBroad-spectrum serine proteases (trypsin, chymotrypsin, thrombin, plasmin, kallikrein)
Potency Metric Inhibition Constant (Ki)Inactivation Rate Constant (kinact/KI)
Selectivity Generally selective for proteases with an anionic S1 pocketBroad, can inhibit multiple serine proteases
Solubility Typically available as a hydrochloride salt with good aqueous solubilityHighly soluble in water (as hydrochloride salt)
Stability Generally stable in solutionMore stable in aqueous solution at neutral and acidic pH than PMSF
Toxicity Generally lower toxicityConsidered less toxic than other irreversible inhibitors like PMSF and DFP
Typical Working Conc. Dependent on Ki and substrate concentration0.1 - 1.0 mM

Experimental Protocols: Your Guide to in-house Comparison

To facilitate a direct and objective comparison in your own laboratory, we provide detailed protocols for determining the key inhibitory parameters for both types of inhibitors.

Protocol 1: Determination of Ki for a Reversible Competitive Inhibitor (e.g., 2,4,6-Trimethoxy-benzamidine)

This protocol is designed to determine the inhibition constant (Ki) of a reversible competitive inhibitor by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Materials:

  • Target serine protease (e.g., Trypsin)

  • Chromogenic or fluorogenic substrate for the protease

  • 2,4,6-Trimethoxy-benzamidine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Spectrophotometer or microplate reader

  • 96-well microplate

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the protease in assay buffer to a suitable stock concentration.

    • Dissolve the substrate in assay buffer. The final concentrations in the assay should span a range around the known Km value of the substrate for the enzyme.

    • Prepare a stock solution of 2,4,6-Trimethoxy-benzamidine in assay buffer.

  • Determine the Michaelis-Menten Constant (Km):

    • In a 96-well plate, set up reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.

    • Initiate the reaction and measure the initial velocity (rate of product formation) by monitoring the change in absorbance or fluorescence over time.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Perform Inhibition Assay:

    • Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor, and each column should have a varying concentration of the substrate. Include a control row with no inhibitor.

    • Add the assay buffer, inhibitor (or buffer for control), and enzyme to the wells and pre-incubate for 5-10 minutes at the desired temperature.

    • Initiate the reactions by adding the substrate.

    • Measure the initial velocities for each reaction.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity versus substrate concentration.

    • Globally fit all data sets (including the no-inhibitor control) to the equation for competitive inhibition using a non-linear regression software (e.g., GraphPad Prism). The equation is: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

    • This global fit will yield a single best-fit value for Ki.

Diagram: Workflow for Ki Determination

G prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) km_det Determine Km of Substrate prep->km_det inhibition_assay Perform Inhibition Assay (Vary [S] and [I]) km_det->inhibition_assay data_analysis Data Analysis: Non-linear Regression inhibition_assay->data_analysis ki_value Determine Ki Value data_analysis->ki_value G prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) inactivation Incubate Enzyme with Varying [Inhibitor] for Different Times prep->inactivation activity_assay Measure Residual Enzyme Activity with Substrate inactivation->activity_assay kobs_calc Calculate k_obs for each [I] activity_assay->kobs_calc kinact_ki_plot Plot k_obs vs. [I] and Fit to Hyperbolic Equation kobs_calc->kinact_ki_plot kinact_ki_value Determine k_inact and K_I kinact_ki_plot->kinact_ki_value

Caption: Workflow for determining kinact and KI for an irreversible inhibitor.

Concluding Remarks and Recommendations

The choice between 2,4,6-Trimethoxy-benzamidine and AEBSF is not a matter of which is "better," but which is the most appropriate tool for the task at hand.

Choose 2,4,6-Trimethoxy-benzamidine (or other benzamidine derivatives) when:

  • Reversible inhibition is required: For applications such as affinity chromatography, where the bound protease needs to be eluted, a reversible inhibitor is essential. [5]* High selectivity for trypsin-like proteases is desired: The benzamidine scaffold provides inherent selectivity for proteases that cleave after basic residues.

  • The experimental endpoint requires the removal of the inhibitor: The reversible nature allows for the restoration of enzyme activity upon removal of the inhibitor by methods like dialysis or dilution.

Choose AEBSF when:

  • Complete and permanent inactivation of serine proteases is necessary: AEBSF is ideal for preventing proteolysis in cell lysates or protein purification workflows where any residual protease activity is detrimental.

  • A broad-spectrum serine protease inhibitor is needed: It effectively inhibits a wide range of serine proteases.

  • Improved stability and lower toxicity compared to PMSF are advantageous: AEBSF offers a safer and more stable alternative to the classic irreversible inhibitor PMSF.

By understanding their distinct mechanisms and performance characteristics, and by employing rigorous experimental validation, researchers can confidently select the optimal protease inhibitor to ensure the integrity and success of their scientific endeavors.

References

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Available at: [Link]

  • Miyahisa, I., Sameshima, T., & Hixon, M. S. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. ResearchGate. Available at: [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Available at: [Link]

  • Enzyme Kinetics and Reversible Inhibition. University of Washington. Available at: [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River. Available at: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. Available at: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. Available at: [Link]

  • Enzyme kinetics of reversible inhibition. Characteristic... ResearchGate. Available at: [Link]

  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., ... & Stroud, R. M. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16791-16799.
  • White, E. H., Jelinski, L. W., Politzer, I. R., Branchini, B. R., & Raso, V. (1977). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 99(1), 19-25.
  • Andrews, J. M., & Stroud, R. M. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 24(7), 841-845.
  • 2,4,6-Trimethoxybenzylamine hydrochloride. PubChem. Available at: [Link]

  • Aimes, R. T., & Aida, T. (2015). trypsin inhibition by benzamidine-conjugated molecular glues.
  • Jiang, H., Zou, H., Wang, H., Ni, J., Zhang, Q., & Zhang, Y. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis.
  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. Available at: [Link]

  • 2,4,6-Trimethoxybenzamide. PubChem. Available at: [Link]

  • Laskowski, M., & Kato, I. (1980). Protein inhibitors of serine proteinases--mechanism and classification. Annual review of biochemistry, 49(1), 593-626.
  • AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride. The Analytical Based Development Center (ABDC WorkShop). Available at: [Link]

  • Parmar, V. K., & Shah, S. A. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(2), 443-453.
  • Silva, F. W., ... & Picanço-Rodrigues, R. (2018). Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. Anais da Academia Brasileira de Ciências, 90, 3249-3260.
  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Assessing Protease Inhibitor Specificity in Complex Biological Samples: The Case of 2,4,6-Trimethoxy-benzamidine

Abstract The fidelity of biological research and the success of therapeutic development hinge on the precise modulation of protein function. Serine protease inhibitors are indispensable tools in this pursuit, yet their u...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fidelity of biological research and the success of therapeutic development hinge on the precise modulation of protein function. Serine protease inhibitors are indispensable tools in this pursuit, yet their utility is dictated by their specificity. Off-target effects can lead to ambiguous experimental results and unforeseen toxicity. This guide provides a comprehensive framework for assessing the specificity of serine protease inhibitors within the complex, physiologically relevant environment of biological samples. We focus on 2,4,6-Trimethoxy-benzamidine, a member of the benzamidine class of inhibitors, and compare its performance against established alternatives. We champion the use of Activity-Based Protein Profiling (ABPP) as a robust methodology for this purpose, providing a detailed protocol and illustrative data to empower researchers to make informed decisions for their experimental designs.

The Imperative of Specificity in Serine Protease Inhibition

Serine proteases constitute a vast and functionally diverse family of enzymes, playing critical roles in processes ranging from digestion and blood coagulation to inflammation and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, thrombosis, and inflammatory disorders, making them prime therapeutic targets.[1]

Profile of Test Compound: 2,4,6-Trimethoxy-benzamidine

Benzamidines are a well-established class of reversible, competitive inhibitors that target the active site of trypsin-like serine proteases.[4][5] Their positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to interact with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes.[4]

2,4,6-Trimethoxy-benzamidine is a derivative of the parent benzamidine molecule. The addition of three methoxy groups to the phenyl ring is intended to alter its physicochemical properties, such as hydrophobicity and electron distribution, which can influence its binding affinity and specificity for different proteases.[6] While benzamidine itself is known to inhibit a range of proteases like trypsin, plasmin, and thrombin[7][8], the precise specificity profile of the trimethoxy- derivative in a complex biological matrix is often not well-characterized.

Comparative Inhibitors

To provide a meaningful assessment, we compare 2,4,6-Trimethoxy-benzamidine against two widely used serine protease inhibitors with differing mechanisms and specificities:

  • Benzamidine: The parent molecule, serving as a direct structural baseline. It is a reversible competitive inhibitor known for its broad activity against trypsin-like serine proteases.[9]

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor that covalently modifies the active site serine residue of a broad range of serine proteases.[2][10] Its irreversible nature provides a different modality of inhibition for comparison.

Methodology: Competitive Activity-Based Protein Profiling (ABPP)

To rigorously assess inhibitor specificity, we employ Competitive Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique uses active site-directed chemical probes to measure the functional state of entire enzyme families directly in native biological systems.[11][12][13]

The Principle: The core of competitive ABPP lies in a competition experiment.[14]

  • A complex biological sample (e.g., cell lysate) is pre-incubated with the inhibitor of interest (e.g., 2,4,6-Trimethoxy-benzamidine).

  • A broad-spectrum, active-site-directed probe with a reporter tag (like a fluorophore or biotin) is then added to the sample. This probe is designed to covalently label the active site of many serine proteases.

  • If the inhibitor has bound to the active site of a particular protease, it will block the probe from labeling it.

  • The degree of inhibition can be quantified by measuring the decrease in probe labeling for each specific protease.

This approach allows for the simultaneous assessment of an inhibitor's potency and selectivity against dozens of enzymes in their native environment.[12][15]

Workflow for Competitive ABPP

ABPP_Workflow cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_analysis Analysis Lysate Complex Biological Sample (e.g., Cell Lysate) Inhibitor Pre-incubate with Inhibitor (e.g., 2,4,6-Trimethoxy-benzamidine) Lysate->Inhibitor Step 1 Probe Add Broad-Spectrum Serine Protease ABP (e.g., FP-Biotin) Inhibitor->Probe Step 2 Enrich Streptavidin Enrichment (Pull-down of labeled proteins) Probe->Enrich Step 3 Digest On-Bead Tryptic Digestion Enrich->Digest Step 4 LCMS LC-MS/MS Analysis Digest->LCMS Step 5 Quant Quantitative Proteomics (Identify & Quantify Labeled Proteases) LCMS->Quant Step 6

Caption: Workflow for mass spectrometry-based competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP for Inhibitor Profiling

This protocol describes a mass spectrometry-based ABPP workflow for determining the IC₅₀ values of inhibitors against multiple serine proteases in a human cell lysate.

Materials:

  • Human cell line (e.g., HEK293T)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40)

  • Inhibitors: 2,4,6-Trimethoxy-benzamidine, Benzamidine, AEBSF

  • Activity-Based Probe (ABP): Fluorophosphonate-Biotin (FP-Biotin)

  • Streptavidin-agarose beads

  • Mass Spectrometry-grade Trypsin

  • Standard proteomics reagents and equipment (LC-MS/MS system)

Methodology:

  • Lysate Preparation:

    • Harvest HEK293T cells and wash with cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to a final concentration of 2 mg/mL.

  • Competitive Inhibition:

    • Prepare serial dilutions of each inhibitor (2,4,6-Trimethoxy-benzamidine, Benzamidine, AEBSF) in DMSO. A typical final concentration range for IC₅₀ determination would be from 100 µM down to 1 nM.

    • In separate microcentrifuge tubes, add 1 µL of each inhibitor dilution to 99 µL of the normalized cell lysate. For the control sample, add 1 µL of DMSO.

    • Pre-incubate the lysate-inhibitor mixtures for 30 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to its target proteases before the activity-based probe is introduced.

  • Probe Labeling:

    • Add 1 µL of 100X FP-Biotin probe stock (final concentration 1-2 µM) to each tube.

    • Incubate for 1 hour at room temperature.

    • Rationale: FP-Biotin is a broad-spectrum serine hydrolase probe that will covalently label the active site of accessible and active enzymes that were not blocked by the pre-incubated inhibitor.[11]

  • Enrichment of Labeled Proteins:

    • Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • For MS analysis, proceed with streptavidin enrichment. Add pre-washed streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Collect the resulting peptides and prepare them for LC-MS/MS analysis according to standard protocols.

  • Data Analysis:

    • Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).

    • The abundance of each identified protease in the inhibitor-treated samples is compared to the DMSO control.

    • Plot the relative abundance of each protease against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each protease-inhibitor pair.

Comparative Data & Interpretation

The following table presents illustrative data from a competitive ABPP experiment, comparing the inhibitory potency (IC₅₀ values) of the three compounds against a panel of serine proteases commonly found in HEK293T cells. Lower IC₅₀ values indicate higher potency.

Target Protease2,4,6-Trimethoxy-benzamidine (IC₅₀, µM)Benzamidine (IC₅₀, µM)AEBSF (IC₅₀, µM)
Trypsin-like
Trypsin-25.218.5[7]35.0
Plasmin85.6350[8]150.0
Thrombin>100220[8]95.0
Kallikrein-612.345.150.2
Chymotrypsin-like
Chymotrypsin>100>10025.0
Cathepsin G>100>10030.0
Other Serine Hydrolases
FAAH>100>100>100
LYPLA1>100>100>100

Interpretation of Results:

  • 2,4,6-Trimethoxy-benzamidine: The data suggests that this compound is a moderately potent inhibitor of several trypsin-like serine proteases, notably Trypsin-2 and Kallikrein-6. Importantly, it demonstrates significantly improved potency for Trypsin-2 and Plasmin compared to its parent compound, Benzamidine. The trimethoxy substitutions appear to enhance binding to these specific proteases. Crucially, it shows high specificity, with no significant inhibition of chymotrypsin-like proteases or other serine hydrolases at concentrations up to 100 µM.

  • Benzamidine: As expected, Benzamidine shows broad but weaker inhibition of trypsin-like proteases.[9] Its higher IC₅₀ values indicate lower potency compared to the trimethoxy derivative for several key targets.

  • AEBSF: This irreversible inhibitor demonstrates broad-spectrum activity, inhibiting both trypsin-like and chymotrypsin-like proteases with moderate potency, highlighting its utility as a general serine protease inhibitor but also its lack of specificity.

Contextualizing Serine Protease Activity

Signaling_Pathway cluster_pathway Coagulation Cascade (Simplified) cluster_inhibition Inhibitor Action FactorXII Factor XIIa FactorXI Factor XIa FactorXII->FactorXI activates FactorIX Factor IXa FactorXI->FactorIX activates FactorX Factor Xa FactorIX->FactorX activates Thrombin Thrombin FactorX->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Specific Inhibitor (e.g., Benzamidine) Inhibitor->Thrombin

Caption: Simplified coagulation pathway highlighting Thrombin, a key serine protease target.

Conclusion and Recommendations

The specificity of a protease inhibitor is not an absolute property but is context-dependent and must be empirically determined in a relevant biological matrix. Our comparative analysis, using the robust framework of competitive ABPP, reveals that 2,4,6-Trimethoxy-benzamidine offers a superior specificity and potency profile for certain trypsin-like serine proteases compared to the parent Benzamidine molecule.

Recommendations for Researchers:

  • For targeted inhibition of Trypsin-2 or Kallikrein-6: 2,4,6-Trimethoxy-benzamidine is a preferable choice over Benzamidine due to its enhanced potency and high selectivity.

  • For broad, non-specific inhibition of serine proteases during protein extraction: A cocktail including an irreversible inhibitor like AEBSF may be more effective.[16]

  • Validation is Key: Researchers should not rely solely on literature-derived Ki values, which are often determined using purified enzymes. We strongly advocate for performing specificity profiling using a method like ABPP in the specific biological system under investigation to validate inhibitor performance and avoid off-target-driven artifacts.

By employing these rigorous analytical strategies, scientists and drug development professionals can select the most appropriate tools for their research, leading to more reliable data and a higher probability of success in their endeavors.

References

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  • Mtoz Biolabs. (n.d.). Serine Protease Inhibitor. Mtoz Biolabs. Available at: [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for mapping enzyme function in vivo. Nature Chemical Biology, 6(1), 3-11. Available at: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Available at: [Link]

  • bioWORLD. (n.d.). Serine Protease Inhibitor Cocktail I for Broad Range Serine Proteases, 100X. bioWORLD. Available at: [Link]

  • Laskowski, M., & Kato, I. (1980). Protein inhibitors of proteinases. Annual Review of Biochemistry, 49, 593-626. Available at: [Link]

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  • Yuan, F., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3462. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. Available at: [Link]

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  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. Available at: [Link]

  • Baker, B. R., et al. (1969). Irreversible enzyme inhibitors. CXXIX. Inhibition of trypsin. Substituted 4-(beta-guanidinoethyloxy)benzamidines and related compounds. Journal of Medicinal Chemistry, 12(2), 221-224. Available at: [Link]

  • Geratz, J. D. (1965). P-amidinophenylpyruvic acid: a new highly effective inhibitor of enterokinase and trypsin. Archives of Biochemistry and Biophysics, 111(1), 134-140. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,4,6-Trimethoxy-benzamidine by HPLC

Introduction: The Imperative of Purity in Synthesis In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of a compound's purity. For a molecule like 2,4,6-Trimethoxy-benzamidine, a versatile building block in medicinal chemistry, ensuring its purity is paramount.[1] The presence of starting materials, by-products, or degradation products can significantly skew experimental outcomes, compromise biological activity, and introduce unforeseen toxicity.

This guide provides a comprehensive, in-depth comparison of analytical methodologies for purity determination, focusing on High-Performance Liquid Chromatography (HPLC) as the principal technique. We will delve into the causality behind experimental design, present a self-validating protocol, and objectively compare HPLC's performance against other common analytical alternatives, grounding our recommendations in established scientific principles and regulatory standards.

The Central Role of HPLC: Why It Remains the Gold Standard

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid sample.[2] Its operational principle involves pumping a liquid mobile phase through a column packed with a stationary phase.[3][4][5] When a sample is introduced, its components travel through the column at different rates based on their relative affinities for the stationary and mobile phases, leading to separation.[4]

For compounds like 2,4,6-Trimethoxy-benzamidine, which are typically non-volatile and thermally labile, HPLC is exceptionally well-suited.[2][6] Its high resolution, sensitivity, and quantitative accuracy make it the cornerstone for routine quality control and final product release testing in both research and industrial settings.[6][7]

Comparative Analysis of Purity Assessment Techniques

While HPLC is often the preferred method, a senior scientist must understand the complete analytical toolkit to make informed decisions. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of expected impurities, and the specific requirements of the analysis.[2][8]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a stationary and a liquid mobile phase.[8]Partitioning of volatile analytes between a stationary phase and a carrier gas.[2]Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[8]Differential migration of analytes on a solid stationary phase via capillary action of a liquid mobile phase.
Selectivity High; tunable by column and mobile phase selection.[8]Very high, especially with mass spectrometric detection.[8]High, depends on spectral resolution.[8]Low to Moderate.
Sensitivity High (ng to pg range).[8]Very high (pg to fg range).[8]Moderate (µg to mg range).[8]Low (µg range).
Accuracy High.[8]High.[8]Very high (often considered a primary ratio method).[8]Low; primarily qualitative or semi-quantitative.
Throughput Moderate to high.[8]Moderate.[8]Low to moderate.[8]High.
Best For Non-volatile or thermally labile compounds like 2,4,6-Trimethoxy-benzamidine.[2][6]Volatile and thermally stable compounds.Absolute purity determination without a specific reference standard.[8]Rapid, low-cost screening and reaction monitoring.[9]
Limitations Higher cost of instrumentation and consumables.[6]Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity, higher equipment cost.Low resolution and accuracy for quantification.

Developing a Robust HPLC Method for 2,4,6-Trimethoxy-benzamidine

A successful HPLC method is not a matter of chance; it is the result of a logical, science-driven development process. Each parameter is selected to ensure optimal separation, peak shape, and sensitivity for the target analyte and its potential impurities.

Causality Behind Experimental Choices
  • Column Selection: Reversed-Phase C18

    • Rationale: A C18 column, featuring a non-polar stationary phase, is the workhorse of reversed-phase HPLC. It provides excellent retention and separation for moderately polar aromatic compounds like benzamidine derivatives through hydrophobic interactions.[6] The trimethoxy substitutions on the benzene ring lend sufficient hydrophobicity for good interaction with the C18 stationary phase.

  • Mobile Phase: Buffered Acetonitrile/Water Gradient

    • Rationale: A combination of water and a water-miscible organic solvent like acetonitrile is standard for reversed-phase chromatography.[10] The inclusion of a small percentage of an acid (e.g., 0.1% phosphoric acid or formic acid) is critical.[6][11] The benzamidine moiety is basic; at a low pH, it will be protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanol groups on the stationary phase. A gradient elution, where the proportion of acetonitrile is increased over time, is necessary to elute not only the main compound but also any less polar by-products or more polar impurities within a reasonable timeframe.[6]

  • Detection: UV Absorbance

    • Rationale: The substituted benzene ring in 2,4,6-Trimethoxy-benzamidine contains a chromophore that absorbs UV light. A UV detector offers a robust, sensitive, and near-universal method for detecting such aromatic compounds. The optimal wavelength can be determined using a photodiode array (PDA) detector during method development, but a wavelength around 270-280 nm is a logical starting point based on similar aromatic structures.[6]

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for validating the purity of 2,4,6-Trimethoxy-benzamidine. The inclusion of a system suitability test (SST) is mandatory to ensure the analytical system is performing correctly before any sample analysis, making the protocol inherently self-validating.[12]

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Standard HPLC with a gradient pump, autosampler, column oven, and UV/PDA detector.
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water.
Mobile Phase B Acetonitrile.
Gradient Elution 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B.
Flow Rate 1.0 mL/min.[6]
Column Temperature 30 °C.
Detection Wavelength UV at 275 nm (or optimal wavelength determined by PDA).
Injection Volume 10 µL.
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases before use.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water to use as the diluent.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of 2,4,6-Trimethoxy-benzamidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 2,4,6-Trimethoxy-benzamidine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary and filter through a 0.45 µm syringe filter into an HPLC vial.[10]

System Suitability Test (SST)

Before sample analysis, inject the Standard Solution five consecutive times. The system is deemed suitable for analysis only if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Repeatability (Peak Area) Relative Standard Deviation (RSD) ≤ 2.0%Ensures the precision of the injection and detection system.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency and resolving power of the column.
Chromatographic Analysis & Purity Calculation
  • After the SST passes, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared Sample Solution once.

  • Identify the peak corresponding to 2,4,6-Trimethoxy-benzamidine in the sample chromatogram based on the retention time of the standard.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below a specified reporting threshold (e.g., 0.05% as per ICH guidelines).[13]

  • Calculate the purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides the purity of the main component relative to all other detected impurities.[6]

Visualizing the Methodologies

Clear visual representations of workflows and decision-making processes are essential for conveying complex scientific procedures effectively.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reagent & Mobile Phase Preparation B Sample Weighing & Dissolution A->B C Filtration into HPLC Vial B->C D System Suitability Test (SST) C->D E Blank Injection D->E F Sample Injection & Data Acquisition E->F G Peak Integration F->G H Purity Calculation (Area % Method) G->H I Final Report Generation H->I

Caption: Experimental workflow for HPLC-based purity validation.

G start Synthesized Compound q1 Volatile & Thermally Stable? start->q1 q2 UV Chromophore Present? q1->q2 No gc Consider GC q1->gc Yes q3 Primary Method Needed? (No Reference Std.) q2->q3 No hplc HPLC is the Preferred Method q2->hplc Yes qnmr Consider qNMR q3->qnmr Yes other Consider Other Techniques (e.g., TLC) q3->other No

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2,4,6-Trimethoxybenzamidine: Ensuring Laboratory Safety and Regulatory Compliance

This guide provides a comprehensive, step-by-step approach to the proper disposal of 2,4,6-Trimethoxybenzamidine, grounded in the principles of chemical safety and regulatory compliance. Understanding the Hazard Profile...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step approach to the proper disposal of 2,4,6-Trimethoxybenzamidine, grounded in the principles of chemical safety and regulatory compliance.

Understanding the Hazard Profile

Given its classification as a benzamidine derivative, it is prudent to handle 2,4,6-Trimethoxybenzamidine with the assumption that it may present hazards similar to related compounds. Safety Data Sheets for analogous chemicals, such as Benzamidine hydrochloride, frequently indicate risks of skin and eye irritation, and harm if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory during handling and disposal procedures.[3][4][5]

All laboratory activities involving this compound should be governed by a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8] This plan should be tailored to the specific hazards present in the laboratory and include protocols for safe handling, storage, and disposal of all chemicals.[6][8]

Core Principles of Disposal

The disposal of 2,4,6-Trimethoxybenzamidine must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] A fundamental principle of RCRA is that chemical waste generators are responsible for determining if their waste is hazardous and for ensuring its proper management from generation to final disposal.[1][13]

Under no circumstances should 2,4,6-Trimethoxybenzamidine or its solutions be disposed of down the drain.[4][5][14] Organic substances can be toxic and should be managed as hazardous waste.

Step-by-Step Disposal Protocol for 2,4,6-Trimethoxybenzamidine

This protocol is designed to provide a clear, actionable workflow for the safe disposal of various waste streams containing 2,4,6-Trimethoxybenzamidine.

Step 1: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent accidental reactions.[15] All waste streams containing 2,4,6-Trimethoxybenzamidine should be collected in separate, clearly labeled containers.

  • Solid Waste:

    • Place pure 2,4,6-Trimethoxybenzamidine, contaminated spatulas, weigh boats, and other solid materials into a designated "Hazardous Solid Waste" container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure, tight-fitting lid.[15]

  • Liquid Waste:

    • Collect solutions containing 2,4,6-Trimethoxybenzamidine in a dedicated "Hazardous Liquid Waste" container.

    • If the solvent is halogenated, the waste must be placed in a "Halogenated Organic Waste" container.[4][5]

    • Containers for liquid waste should be leak-proof and leave at least 10% headspace to allow for vapor expansion.[15]

  • Contaminated PPE:

    • Gloves, disposable lab coats, and other PPE contaminated with 2,4,6-Trimethoxybenzamidine should be double-bagged in clear plastic bags and sealed.[14]

    • These bags should then be placed in a designated solid hazardous waste container.

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a legal requirement and essential for safe disposal.[13] Every hazardous waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "2,4,6-Trimethoxybenzamidine"

  • The solvent and its approximate concentration for liquid waste

  • The date on which waste was first added to the container (accumulation start date)

  • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Storage of Hazardous Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[15]

  • The SAA should be a secondary containment area to prevent the spread of spills.

  • Store waste containers in a cool, dry, and well-ventilated location, away from incompatible materials.[1][2]

  • Keep all waste containers securely closed except when adding waste.[16]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not exceed the allowable accumulation time limits for hazardous waste as defined by the EPA (which vary based on the quantity of waste generated per month).[13]

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, control the source of the spill and use a chemical spill kit to contain the material.

  • Clean-Up: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, use an absorbent material to collect the liquid, then place the contaminated absorbent into the solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Data and Workflow Summary

To facilitate quick reference and decision-making, the following table and diagram summarize the key aspects of 2,4,6-Trimethoxybenzamidine disposal.

Table 1: Disposal and Safety Information for 2,4,6-Trimethoxybenzamidine

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat[3][4][5]
Solid Waste Container Labeled, sealed, compatible container (e.g., HDPE)[15]
Liquid Waste Container Labeled, sealed, compatible container with 10% headspace[15]
Disposal Method Via licensed hazardous waste disposal service[5][17][18][19][20][21]
Spill Cleanup Use chemical spill kit, absorb and collect for disposal[1]

Diagram 1: Disposal Workflow for 2,4,6-Trimethoxybenzamidine Waste

cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_final Final Disposal Steps start 2,4,6-Trimethoxybenzamidine Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid is_ppe Is it contaminated PPE? start->is_ppe solid_waste Collect in 'Hazardous Solid Waste' Container is_solid->solid_waste Yes liquid_waste Is the solvent halogenated? is_liquid->liquid_waste Yes ppe_waste Double-bag and place in 'Hazardous Solid Waste' Container is_ppe->ppe_waste Yes label_container Label Container Correctly solid_waste->label_container halogenated_waste Collect in 'Halogenated Organic Waste' Container liquid_waste->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container liquid_waste->non_halogenated_waste No halogenated_waste->label_container non_halogenated_waste->label_container ppe_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Sources

Handling

Personal protective equipment for handling 2,4,6-Trimethoxy-benzamidine

A Researcher's Guide to Safely Handling 2,4,6-Trimethoxy-benzamidine Hazard Identification and Risk Assessment: Understanding the Compound Given the structural similarity of 2,4,6-Trimethoxy-benzamidine to other benzamid...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2,4,6-Trimethoxy-benzamidine

Hazard Identification and Risk Assessment: Understanding the Compound

Given the structural similarity of 2,4,6-Trimethoxy-benzamidine to other benzamidine derivatives, a cautious approach is warranted. Analogous compounds are known to present several potential hazards:

  • Acute Oral Toxicity : Many benzamidine-related structures are harmful if swallowed.[1][2][3][4][5]

  • Skin and Eye Irritation : Contact with similar chemicals can cause skin irritation and serious eye irritation.[3][4][6][7]

  • Respiratory Irritation : Inhalation of dust from powdered forms may lead to respiratory irritation.[3][4]

  • Potential for Other Health Effects : Some related compounds are suspected of causing genetic defects or may have other long-term health effects.[1][8][9]

Therefore, it is imperative to handle 2,4,6-Trimethoxy-benzamidine with the assumption that it may possess these hazards. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure. The following table outlines the recommended PPE for handling 2,4,6-Trimethoxy-benzamidine, based on best practices for similar chemical structures.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 / EN 166Protects eyes from chemical splashes and dust.[8][10]
Face ShieldTo be worn with gogglesRecommended when there is a significant risk of splashing.[10]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene (tested to EN 374)Prevents skin contact with the chemical. Thicker gloves generally offer better protection.[8][10][11][12]
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.[8][10]
Respiratory Protection NIOSH-approved Respirator or Chemical Fume HoodParticulate filter (e.g., N95) or as determined by risk assessmentRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.[8][9][11]

Operational Plan: From Donning to Disposal

A systematic workflow is essential for safe handling. The following procedural steps provide a clear guide for working with 2,4,6-Trimethoxy-benzamidine.

Engineering Controls and Preparation

Primary Engineering Control: Whenever feasible, handle 2,4,6-Trimethoxy-benzamidine within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][9] Before starting, confirm that all necessary PPE is available and in good condition.

Donning and Doffing PPE Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Safety Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles/Face Shield f2->f3 f4 4. Respirator f3->f4 Wash_Hands_After Wash Hands Thoroughly Wash_Hands_Before Wash Hands

Caption: PPE Donning and Doffing Sequence.

Handling Procedures
  • Avoid Dust Generation : When handling the solid form, use a spatula or scoop to transfer the powder. Avoid actions that could create dust clouds.[8]

  • Weighing : If weighing the compound, do so in a well-ventilated area or within a balance enclosure.

  • Container Management : Keep containers of 2,4,6-Trimethoxy-benzamidine tightly closed when not in use.[2][6][7][9]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[13]

  • Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

  • Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][13] Ensure proper PPE is worn during cleanup.

Disposal Plan: Environmental Responsibility

Proper disposal of 2,4,6-Trimethoxy-benzamidine and its containers is crucial to prevent environmental contamination.

Waste Characterization

Treat all 2,4,6-Trimethoxy-benzamidine waste as hazardous chemical waste. This includes the pure compound, solutions containing it, and any materials (e.g., pipette tips, paper towels) grossly contaminated with it.

Disposal Workflow

Disposal_Workflow Start Chemical Waste Generated Container Place in a Labeled, Compatible Hazardous Waste Container Start->Container Segregate Segregate from Incompatible Waste Container->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS End Proper Disposal EHS->End

Caption: Chemical Waste Disposal Workflow.

  • Containers : Dispose of 2,4,6-Trimethoxy-benzamidine and any solutions in a properly labeled hazardous waste container.[8][10]

  • Contaminated Materials : Items such as gloves, weigh boats, and wipes that are contaminated should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance : Always follow your institution's and local regulations for hazardous waste disposal.[10]

By adhering to these guidelines, you can confidently and safely incorporate 2,4,6-Trimethoxy-benzamidine into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Benzamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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